4-Iodothiophene-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IOS/c6-4-1-5(2-7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOKISLKNLACDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617829 | |
| Record name | 4-Iodothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18812-38-9 | |
| Record name | 4-Iodothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Iodothiophene-2-carbaldehyde molecular weight
An In-Depth Technical Guide to 4-Iodothiophene-2-carbaldehyde: Properties, Synthesis, and Applications
Executive Summary
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in materials science and medicinal chemistry. Its structure, which incorporates a thiophene ring substituted with both a reactive iodine atom and a versatile aldehyde group, establishes it as a valuable bifunctional building block. The thiophene core is a recognized "privileged pharmacophore" in drug discovery, and its derivatives are integral to the development of organic electronics.[1] This guide provides a comprehensive technical overview of the physicochemical properties, synthetic utility, key applications, and handling protocols for this compound, intended for professionals in research and development.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. The molecular weight is identical to its isomers, 3-iodothiophene-2-carbaldehyde and 5-iodothiophene-2-carbaldehyde, due to their shared molecular formula.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃IOS | [2] |
| Molecular Weight | 238.05 g/mol | [2] |
| CAS Number | 18812-38-9 | [3] |
| Appearance | Typically a solid (powder) | |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [3][4] |
The Thiophene Scaffold: A Nexus of Reactivity
The thiophene ring system is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[1] This is due to its unique electronic properties and its ability to act as a bioisostere for other aromatic rings, influencing the compound's solubility, metabolism, and receptor-binding interactions.[1] In this compound, the thiophene core is augmented by two distinct functional groups that can be addressed with high selectivity.
-
The Iodo Group (C4-Position): The iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions. This site is predominantly used for building carbon-carbon bonds through reactions like Suzuki-Miyaura and Stille couplings, enabling the synthesis of complex arylthiophene structures.[3] These structures are critical for tuning the electronic properties of materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3]
-
The Carbaldehyde Group (C2-Position): The aldehyde (formyl) group provides a reactive site for a different set of transformations, primarily nucleophilic addition and condensation reactions.[3] This functionality is invaluable in medicinal chemistry for constructing larger, more complex bioactive molecules or for linking the thiophene scaffold to other pharmacophores.[3][5]
Figure 1: Diagram illustrating the distinct reactive pathways enabled by the iodo and aldehyde functional groups.
Spectroscopic Profile
Characterization of this compound relies on standard spectroscopic techniques. While a complete dataset is proprietary to manufacturers, a predictive profile can be assembled based on data from its isomers and closely related analogues.
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H-NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.0 ppm (singlet) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the aromatic ring current. Data from related 4-arylthiophene-2-carbaldehydes show this peak at δ ~9.95 ppm.[6] |
| Thiophene Protons (H3, H5) | δ 7.5 - 8.5 ppm (doublets) | Aromatic protons on the thiophene ring. Their exact shifts and coupling constants depend on the electronic environment. In a 4-phenyl analogue, these appear as singlets at δ 7.8 and 8.1 ppm.[6] | |
| FT-IR | Carbonyl Stretch (C=O) | 1660 - 1685 cm⁻¹ | This is a strong, characteristic absorption for an aromatic aldehyde. The parent thiophene-2-carbaldehyde shows this peak at ~1683 cm⁻¹.[7] |
| Aromatic C-H Stretch | ~3100 cm⁻¹ | Typical for C-H bonds on an aromatic ring. |
Core Applications & Experimental Protocols
The dual-reactivity profile makes this compound a strategic starting material for multi-step syntheses in both materials and life sciences.
Application in Organic Electronics
This molecule serves as a key monomer precursor for the synthesis of π-conjugated polymers.[3] The ability to controllably form C-C bonds at the 4-position allows for the creation of well-defined polymer backbones with tunable electronic and optical properties, essential for fabricating organic semiconductors.[3]
Application in Medicinal Chemistry
Derivatives of arylthiophene-2-carbaldehyde have demonstrated significant biological potential, including excellent antibacterial activity against Gram-negative bacteria like Pseudomonas aeruginosa, as well as anti-urease and antioxidant capabilities.[3][6] The scaffold is used to synthesize novel compounds that are then screened for therapeutic activity.[6]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction to synthesize a 4-arylthiophene-2-carbaldehyde derivative, a common step in drug and materials discovery. The methodology is adapted from established procedures for related bromo- and aryl-thiophene carbaldehydes.[6]
Causality Behind Component Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, well-established catalyst for Suzuki couplings, effective for coupling aryl halides with boronic acids/esters.[6]
-
Base: Potassium phosphate (K₃PO₄) is used as the base. It is sufficiently strong to facilitate the transmetalation step of the catalytic cycle and is known to give good yields in these types of reactions.[6]
-
Solvent System: A biphasic system like toluene/water is often used. The organic phase solubilizes the starting material and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[6]
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid or pinacol ester (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via cannula.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 4-arylthiophene-2-carbaldehyde.
Figure 2: A typical experimental workflow for the synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki coupling.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety and maintaining the integrity of the compound.
-
Storage: The compound requires cold-chain transportation and must be stored in a dark, dry place under an inert atmosphere at 2-8°C to ensure stability.[3][4]
-
Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][10] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[11]
GHS Hazard Information (based on isomeric data):
| Hazard Class | Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | |
| Skin Irritation | H315: Causes skin irritation | |
| Eye Irritation | H319: Causes serious eye irritation | |
| Specific target organ toxicity | H335: May cause respiratory irritation |
Conclusion
This compound is a quintessential example of a modern heterocyclic building block. Its value is derived not just from the privileged thiophene core but from the strategic placement of two orthogonal functional groups. This bifunctionality provides chemists with a reliable and versatile platform for synthesizing complex molecular architectures, driving innovation in the development of advanced organic materials and novel therapeutic agents.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound (CAS 18812-38-9) [benchchem.com]
- 4. 5370-19-4|5-Iodothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. 4-(Piperazin-1-yl)thiophene-2-carbaldehyde | Benchchem [benchchem.com]
- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Iodothiophene-2-carbaldehyde: Properties, Reactivity, and Applications
This guide provides an in-depth exploration of 4-Iodothiophene-2-carbaldehyde, a versatile heterocyclic building block crucial in advanced chemical synthesis. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Strategic Importance of this compound
Thiophene-based compounds are privileged scaffolds in medicinal chemistry and materials science, owing to the unique electronic properties and structural versatility of the thiophene ring.[1] this compound (CAS No. 18812-38-9) distinguishes itself as a particularly valuable intermediate due to its bifunctional nature. It possesses two key reactive sites: an aldehyde group amenable to a wide range of classical transformations and a highly reactive carbon-iodine bond, which is an exceptional handle for modern transition-metal-catalyzed cross-coupling reactions.[2] This dual reactivity allows for sequential, regioselective modifications, making it a powerful precursor for the synthesis of complex π-conjugated systems, organic semiconductors, and pharmacologically active molecules.[2][3]
Core Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 18812-38-9 | [4][5] |
| Molecular Formula | C₅H₃IOS | [4] |
| Molecular Weight | 238.05 g/mol | [4][5] |
| Physical State | Yellow to white solid | [5] |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [5] |
| Storage | Keep in a dark place, inert atmosphere, store at 2-8 °C | [2][5][6] |
Safety and Handling: this compound is classified as harmful and an irritant.[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5][7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]
Synthesis and Spectroscopic Characterization
While not commercially available in bulk, this compound can be synthesized through established methods of electrophilic halogenation of the thiophene ring. A common and effective approach involves the direct iodination of thiophene-2-carbaldehyde.
Proposed Synthetic Workflow
The synthesis leverages the reactivity of the thiophene ring towards electrophiles. The use of iodine in the presence of a catalyst like mercuric oxide provides a reliable route to 2-iodothiophene, which can then be formylated.[8] Alternatively, direct iodination of thiophene-2-carbaldehyde can be achieved.
Caption: Proposed workflow for the synthesis of this compound.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the aldehyde proton (CHO) in the downfield region (typically δ 9.8-10.0 ppm), and two doublets or singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the thiophene ring.[9]
-
¹³C NMR: The carbon spectrum will feature a characteristic peak for the aldehyde carbonyl carbon around 180-185 ppm, along with four signals for the thiophene ring carbons.
-
IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde will be prominent in the region of 1665-1685 cm⁻¹.[10][11]
Chemical Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde provides a site for nucleophilic addition and condensation, while the C-I bond is a premier substrate for carbon-carbon bond formation via cross-coupling.
Reactions of the Aldehyde Group
The electrophilic aldehyde group readily participates in a variety of transformations, including:
-
Condensation Reactions: Formation of imines (Schiff bases) with primary amines, hydrazones with hydrazines, and new C-C bonds via Knoevenagel or Wittig-type reactions. These are foundational for extending conjugation or introducing new functional moieties.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄), providing a hydroxymethyl group for further functionalization.[12]
-
Oxidation: Strong oxidizing agents can convert the aldehyde to a carboxylic acid (-COOH), yielding 4-iodothiophene-2-carboxylic acid.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, offering a significant advantage over the analogous bromo or chloro derivatives due to the lower bond dissociation energy, which facilitates faster oxidative addition to the Pd(0) catalyst.[13]
This reaction is one of the most powerful methods for forming C-C bonds between an aryl halide and an organoboron compound (boronic acid or ester).[14][15] It is widely used to synthesize biaryl and heteroaryl structures.[3][9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling This protocol is adapted from established procedures for similar substrates.[9]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) at 2-5 mol%. The choice of catalyst and ligand is critical; for challenging couplings, more advanced phosphine ligands like XPhos may be required.[16]
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1, Dioxane/H₂O, or DMF) is common.[9] The water is essential for the transmetalation step.
-
Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-arylthiophene-2-carbaldehyde.
The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, producing conjugated enynes and arylalkynes.[17] It is invaluable for synthesizing rigid, linear structures found in advanced materials and pharmaceuticals. The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[13][18]
Caption: Interlinked catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling This protocol is based on general Sonogashira conditions.[18][19]
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.3 equiv) in a suitable anhydrous solvent such as THF or DMF.
-
Catalyst Addition: Add the palladium catalyst, often PdCl₂(PPh₃)₂ (3 mol%), and the copper co-catalyst, copper(I) iodide (CuI, 5-10 mol%).[20]
-
Base Addition: Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent in some cases. The base is crucial for deprotonating the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by flash column chromatography to isolate the coupled product.
The Heck reaction forms a C-C bond between an aryl halide and an alkene in the presence of a base and a palladium catalyst.[21] It is a powerful tool for the vinylation of aryl rings.
Experimental Protocol: Heck Reaction This protocol follows general principles of the Heck reaction.[22]
-
Setup: Combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃) in a reaction vessel.
-
Solvent and Base: Add a polar aprotic solvent like DMF or NMP and an inorganic or organic base (e.g., K₂CO₃, NaOAc, or Et₃N, 2.0-3.0 equiv).
-
Reaction: Heat the sealed reaction vessel to 80-140 °C. The high temperature is often necessary, especially for less reactive alkenes.
-
Workup: After cooling, filter the reaction mixture to remove the palladium black and inorganic salts. Dilute the filtrate with water and extract with an appropriate organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the resulting crude material via column chromatography or distillation.
Applications in Research and Development
The unique structure of this compound makes it a high-value building block in several advanced research areas:
-
Materials Science: It is a key precursor for synthesizing conjugated polymers and small molecules used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2] The ability to systematically build out complex aromatic systems via cross-coupling is central to tuning the electronic and optical properties of these materials.
-
Medicinal Chemistry: Thiophene derivatives are known to possess a wide range of biological activities.[1] The aldehyde functionality on this scaffold allows for the synthesis of imines, hydrazones, and other derivatives that can be screened for therapeutic potential. For example, various 4-arylthiophene-2-carbaldehydes have shown promising antibacterial, antiurease, and antioxidant activities.[2][3][9]
Conclusion
This compound is a strategically important bifunctional intermediate. Its value lies not just in the presence of two reactive handles, but in their orthogonal nature, which allows for controlled, stepwise molecular construction. A deep understanding of its reactivity, particularly the nuances of palladium-catalyzed cross-coupling reactions, empowers chemists to leverage this building block to its full potential. This guide has provided the foundational knowledge, practical protocols, and mechanistic insights necessary for researchers to confidently and effectively incorporate this compound into their synthetic programs, accelerating innovation in both drug discovery and materials science.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CAS 18812-38-9) [benchchem.com]
- 3. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C5H3IOS | CID 21766885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. 5370-19-4|5-Iodothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. 3-iodothiophene-2-carbaldehyde | 930-97-2 [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 4-Iodothiophene-2-carbaldehyde
Abstract: 4-Iodothiophene-2-carbaldehyde is a pivotal heterocyclic building block, extensively utilized as a versatile intermediate in the synthesis of π-conjugated polymers, organic semiconductors, and bioactive molecules.[1] Its structure, featuring both a reactive iodine substituent and an aldehyde functional group, allows for sequential and site-specific modifications, making it invaluable for developing complex molecular architectures for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and novel therapeutics.[1][2] This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, focusing on a robust and regioselective protocol. We will dissect the underlying chemical principles, offer a detailed step-by-step methodology, and discuss alternative routes, grounding our recommendations in established chemical literature to ensure scientific integrity and practical applicability for researchers in materials science and drug development.
Chapter 1: Synthetic Strategies and Mechanistic Considerations
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: achieving precise regiocontrol on an electronically sensitive five-membered ring. Two primary retrosynthetic pathways can be envisioned for its construction.
1.1. Retrosynthetic Pathways
-
Route A: Electrophilic Iodination. This approach begins with the commercially available thiophene-2-carbaldehyde and attempts to introduce an iodine atom at the C4 position via an electrophilic aromatic substitution (SEAr) reaction.
-
Route B: Formylation of an Iodinated Precursor. This strategy involves starting with a pre-iodinated thiophene, such as 3-iodothiophene, and introducing the aldehyde group at the C2 position.
These divergent strategies are visualized in the retrosynthetic analysis below.
References
An In-depth Technical Guide to the Spectroscopic Data of 4-Iodothiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the spectroscopic data for 4-Iodothiophene-2-carbaldehyde, a key building block in medicinal chemistry and materials science. By delving into the principles and practical aspects of various spectroscopic techniques, this document aims to equip researchers with the necessary knowledge to identify, characterize, and utilize this compound effectively in their work.
Introduction to this compound
This compound (CAS No. 18812-38-9) is a substituted thiophene derivative featuring an aldehyde group at the 2-position and an iodine atom at the 4-position.[1][2][3][4] This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceuticals and organic electronic materials. The electron-withdrawing nature of the aldehyde and the presence of the bulky, polarizable iodine atom significantly influence the electronic and steric properties of the thiophene ring, which in turn are reflected in its spectroscopic signatures. A thorough understanding of its spectroscopic data is therefore paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
Molecular Structure and Key Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₃IOS | [1][2] |
| Molecular Weight | 238.05 g/mol | [1][2] |
| CAS Number | 18812-38-9 | [1][2][3][4] |
| Appearance | Yellow oil |
Below is a diagram illustrating the molecular structure of this compound with atom numbering.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information for structural confirmation.
Theoretical Principles of NMR Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons, their multiplicity (splitting pattern), and their relative numbers (integration). The chemical shift (δ) is influenced by the electron density around the proton. Electron-withdrawing groups, like the aldehyde and iodine, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment.
Experimental Protocol: Acquiring NMR Spectra
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
Data Acquisition:
-
Spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.
-
For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each carbon.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound in CDCl₃ shows three distinct signals corresponding to the aldehydic proton and the two aromatic protons on the thiophene ring.
Experimental ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.89 | d | 1.3 | H (aldehyde) |
| 7.80 | t | 1.3 | H5 |
| 7.75 | d | 1.3 | H3 |
Source: Supporting Information for an undisclosed publication.
Interpretation:
-
Aldehydic Proton (9.89 ppm): This proton appears significantly downfield due to the strong deshielding effect of the adjacent carbonyl group. It is observed as a doublet due to a small coupling with the H5 proton.
-
Thiophene Protons (7.80 and 7.75 ppm): The two protons on the thiophene ring are in different chemical environments and thus have different chemical shifts. The deshielding effect of the aldehyde group and the iodine atom influences their positions. The observed multiplicities (doublet and triplet, which in this case is likely a doublet of doublets with one coupling being very small, appearing as a triplet) arise from coupling to each other and to the aldehydic proton.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Experimental ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| 181.6 | C (aldehyde) |
| 145.0 | C2 |
| 143.0 | C5 |
| 137.8 | C3 |
| (Not reported) | C4 |
Source: Supporting Information for an undisclosed publication.
Interpretation:
-
Carbonyl Carbon (181.6 ppm): The aldehydic carbon resonates at a very high chemical shift, which is characteristic of carbonyl carbons.
-
Thiophene Carbons (145.0, 143.0, 137.8 ppm): The carbon atoms of the thiophene ring appear in the aromatic region. The carbon directly attached to the iodine (C4) is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine, but this was not reported in the available data. The carbons attached to the aldehyde (C2) and the other ring carbon (C5 and C3) are all deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Theoretical Principles of IR Spectroscopy
Different types of bonds and functional groups have characteristic vibrational frequencies. The C=O stretch of an aldehyde is a very strong and sharp absorption. Aromatic C-H and C=C stretching vibrations are also characteristic.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid and liquid samples with minimal preparation.
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
Lower the press to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
Predicted IR Spectral Data and Interpretation
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2820, ~2720 | Medium | Aldehydic C-H stretch (Fermi resonance doublet) |
| ~1670-1685 | Strong, Sharp | C=O stretch (aldehyde) |
| ~1500-1400 | Medium | Aromatic C=C stretching |
| ~850-700 | Strong | C-H out-of-plane bending |
| ~600-500 | Medium | C-I stretch |
Interpretation:
-
Aldehydic C-H Stretch (~2820, ~2720 cm⁻¹): The presence of two bands in this region is a characteristic feature of aldehydes and arises from Fermi resonance between the C-H stretching fundamental and the first overtone of the C-H bending vibration.
-
C=O Stretch (~1670-1685 cm⁻¹): A strong, sharp peak in this region is indicative of the carbonyl group of the aldehyde. Conjugation with the thiophene ring is expected to lower this frequency compared to a saturated aldehyde.
-
Aromatic Vibrations: The aromatic C-H and C=C stretching vibrations confirm the presence of the thiophene ring.
-
C-I Stretch (~600-500 cm⁻¹): A band in the lower frequency region is expected for the carbon-iodine bond stretch.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Theoretical Principles of Mass Spectrometry
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺˙). This molecular ion can then fragment into smaller charged and neutral pieces. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of an ion, which can be used to determine its elemental composition.
Experimental Protocol: HRMS Analysis
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system.
-
The instrument is calibrated to ensure high mass accuracy.
HRMS Data and Interpretation
Experimental HRMS Data:
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 238.9023 | 238.9028 |
Source: Supporting Information for an undisclosed publication.
Interpretation:
The high-resolution mass spectrum provides the exact mass of the protonated molecule, which is consistent with the molecular formula C₅H₄IOS. This confirms the elemental composition of the compound.
Predicted Fragmentation Pattern:
The fragmentation of this compound in an EI mass spectrometer is expected to proceed through several key pathways:
Caption: Predicted major fragmentation pathways for this compound.
-
Loss of a hydrogen radical (-H•): This would result in a fragment at m/z 237.
-
Loss of the formyl radical (-CHO•): This would lead to a fragment at m/z 209.
-
Loss of an iodine radical (-I•): This would produce a fragment at m/z 111. This is often a favorable fragmentation pathway for iodo-aromatic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Theoretical Principles of UV-Vis Spectroscopy
Molecules with π-systems, such as aromatic rings and carbonyl groups, can absorb UV or visible light, which promotes an electron from a lower energy molecular orbital to a higher energy one. The most common transitions are π → π* and n → π*. Conjugation shifts the absorption maxima (λ_max) to longer wavelengths.
Experimental Protocol: UV-Vis Spectral Acquisition
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Record a baseline spectrum of the solvent in a cuvette.
-
Record the spectrum of the sample solution in a matched cuvette.
Predicted UV-Vis Spectral Characteristics
While an experimental UV-Vis spectrum is not available, the expected absorptions can be inferred from the structure. Thiophene itself has a strong π → π* transition around 231 nm. The presence of the conjugated aldehyde group is expected to shift this absorption to a longer wavelength (a bathochromic shift). A weaker n → π* transition from the carbonyl group is also expected at a longer wavelength. The polymerization of thiophene-2-carbaldehyde has been shown to result in a polymer with absorption maxima at 443, 657, and 746 nm, indicating a highly conjugated system.[2]
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while HRMS verifies the elemental composition. The predicted IR and UV-Vis spectra offer further confirmation of the functional groups and electronic structure. This collection of data serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to confidently work with this important chemical building block.
References
Electrophilic substitution on iodinated thiophenes
An In-Depth Technical Guide to the Electrophilic Substitution on Iodinated Thiophenes
Abstract
Iodinated thiophenes are pivotal building blocks in the synthesis of pharmaceuticals, functional materials, and organic electronics. Their utility stems from the carbon-iodine bond's susceptibility to further transformations, such as cross-coupling reactions. However, the functionalization of the thiophene ring itself via electrophilic aromatic substitution (SEAr) is a nuanced process, governed by the unique electronic interplay of the sulfur heteroatom and the iodine substituent. This guide provides a comprehensive exploration of the principles, regiochemical outcomes, and practical methodologies associated with the electrophilic substitution on 2-iodothiophene and 3-iodothiophene, offering researchers a predictive framework and actionable protocols for targeted synthesis.
Foundational Principles: Electrophilic Substitution on the Thiophene Nucleus
Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, exhibiting a reactivity significantly greater than that of benzene.[1] This enhanced reactivity is a direct consequence of the sulfur atom's ability to stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the reaction through the delocalization of its lone pair of electrons.[1]
The general mechanism is a two-step process:
-
Attack of the Electrophile: The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized σ-complex.[2][3]
-
Deprotonation: A base removes a proton from the carbon that formed the new bond, restoring the aromaticity of the ring and yielding the substituted product.[1]
A critical aspect of thiophene chemistry is its regioselectivity. Electrophilic attack preferentially occurs at the C2 (α) position over the C3 (β) position.[4][5] The rationale lies in the superior stability of the intermediate σ-complex. Attack at C2 allows for the positive charge to be delocalized over three atoms, including the sulfur, which can accommodate the charge through a stable sulfonium ion resonance structure.[1][4] In contrast, attack at C3 results in a less stable intermediate with only two resonance contributors, neither of which effectively delocalizes the charge onto the sulfur atom.[1]
The Directing Effects of Iodine: A Duality of Influence
When an iodine atom is appended to the thiophene ring, it exerts two opposing electronic effects that dictate the course of subsequent electrophilic substitutions.[6]
-
Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and withdraws electron density from the ring via the sigma bond. This effect is deactivating, making the iodinated thiophene ring less reactive than the parent thiophene.
-
Resonance Effect (+M): The iodine atom possesses lone pairs of electrons that can be donated into the aromatic π-system. This resonance donation enriches the electron density at the ortho and para positions relative to the meta position. This effect is directing.[6]
For halogens, the deactivating inductive effect generally outweighs the activating resonance effect, yet the resonance effect is still the primary determinant of regioselectivity.[6]
Electrophilic Substitution on 2-Iodothiophene
In 2-iodothiophene, the C5 position is the most activated and sterically accessible site for electrophilic attack. The rationale is twofold:
-
Inherent Thiophene Reactivity: The C5 position is an α-position, which is inherently the most reactive site on the thiophene ring.[4]
-
Iodine Directing Effect: The C5 position is para to the iodine substituent, receiving electron density through the +M resonance effect. The C3 position, being ortho to the iodine, is also activated by resonance but is a less reactive β-position of the thiophene ring.
Therefore, electrophilic substitution on 2-iodothiophene overwhelmingly yields the 2,5-disubstituted product.
Electrophilic Substitution on 3-Iodothiophene
The regioselectivity for 3-iodothiophene is more complex, as multiple positions are activated.
-
C2 Position: This is an α-position (highly activated) and is ortho to the iodine atom (resonance activated).
-
C5 Position: This is also an α-position (highly activated) and is meta to the iodine atom from one direction but can be considered para-like in the overall π-system.
-
C4 Position: This is a β-position (less activated) and is ortho to the iodine atom (resonance activated).
In practice, the inherent reactivity of the α-positions dominates. Electrophilic attack occurs preferentially at the C2 and C5 positions. The C2 position, being both an α-position and ortho to the directing iodine group, is often the major site of substitution. However, mixtures of 2,3- and 3,5-disubstituted products can be formed, with the ratio often depending on the specific electrophile and reaction conditions.[7]
Key Electrophilic Substitution Reactions & Methodologies
The iodothiophene scaffold can be elaborated using a variety of classic electrophilic substitution reactions. The choice of reagents and conditions is critical to achieving high yields and selectivities.
| Reaction Type | Common Reagents & Conditions | Expected Major Product (from 2-Iodothiophene) | Typical Yield | Reference |
| Iodination | N-Iodosuccinimide (NIS), Acetic Acid | 2,5-Diiodothiophene | Good to Excellent | [7][8] |
| Bromination | N-Bromosuccinimide (NBS), DMF or CH₂Cl₂ | 2-Bromo-5-iodothiophene | High | [9] |
| Nitration | Fuming HNO₃, Acetic Anhydride, -10 °C to 10 °C | 2-Iodo-5-nitrothiophene | Moderate | [10] |
| Acylation | Acetic Anhydride, Phosphoric Acid or Iodine catalyst | 2-Acetyl-5-iodothiophene | Good | [9][11] |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 5-Iodothiophene-2-carbaldehyde | High | [12][13] |
Detailed Experimental Protocols
The following protocols are representative methodologies adapted from literature procedures, designed to be self-validating through clear, concise steps.
Protocol 1: Vilsmeier-Haack Formylation of 2-Iodothiophene
Causality: The Vilsmeier-Haack reaction is ideal for formylating electron-rich heterocycles.[12] It employs a mild electrophile, the Vilsmeier reagent ([Me₂N=CHCl]⁺), which avoids the harsh conditions of other formylation methods that could lead to decomposition or de-iodination. The reaction proceeds via electrophilic substitution, followed by hydrolysis of the resulting iminium salt during workup to reveal the aldehyde.[13][14]
-
Step 1: Reagent Preparation. In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.
-
Step 2: Vilsmeier Reagent Formation. Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes. The solution will become thick and crystalline, forming the Vilsmeier reagent.
-
Step 3: Substrate Addition. Dissolve 2-iodothiophene (1 equivalent) in a minimal amount of DMF or a suitable solvent like 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent mixture.
-
Step 4: Reaction. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Step 5: Workup. Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is ~7.
-
Step 6: Extraction and Purification. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 5-iodothiophene-2-carbaldehyde.
Protocol 2: Bromination of 2-Iodothiophene with NBS
Causality: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine (Br⁺).[9] The reaction is often performed in a polar aprotic solvent like DMF, which helps to polarize the N-Br bond, facilitating the electrophilic attack. The reaction is highly regioselective for the C5 position due to the strong directing effects previously discussed.
-
Step 1: Reaction Setup. Dissolve 2-iodothiophene (1 equivalent) in DMF in a round-bottom flask under a nitrogen atmosphere.
-
Step 2: Reagent Addition. Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15 minutes, keeping the temperature below 5 °C.
-
Step 3: Reaction. Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Step 4: Workup. Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.
-
Step 5: Purification. Wash the combined organic layers with water, followed by brine. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude 2-bromo-5-iodothiophene is often pure enough for subsequent steps or can be further purified by chromatography if necessary.
Conclusion
The electrophilic substitution of iodinated thiophenes is a predictable and powerful tool for the synthesis of highly functionalized heterocyclic compounds. The regiochemical outcome is a delicate balance between the inherent α-directing nature of the thiophene sulfur atom and the ortho-, para-directing resonance effect of the iodine substituent. For 2-iodothiophene, substitution occurs almost exclusively at the C5 position. For 3-iodothiophene, a competition between the C2 and C5 positions is observed, with the C2 position often favored. By understanding these core principles and employing robust methodologies such as the Vilsmeier-Haack formylation or NBS halogenation, researchers can confidently design synthetic routes to complex and valuable iodothiophene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. researchgate.net [researchgate.net]
- 4. Solved: Explain by equation why Thiophene undergoes electrophilic substitution reaction in a posi [Chemistry] [gauthmath.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
4-Iodothiophene-2-carbaldehyde safety and handling
An In-depth Technical Guide to the Safe Handling of 4-Iodothiophene-2-carbaldehyde
For professionals in research, chemical synthesis, and drug development, the meticulous handling of specialized reagents is paramount. This compound, a halogenated heterocyclic aldehyde, serves as a valuable building block in the synthesis of complex organic molecules. Its reactivity, however, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed examination of the safety and handling procedures for this compound, grounded in established chemical safety principles and data from analogous compounds.
This compound is classified as a hazardous substance. Based on the available data for this compound and its isomers, it is prudent to handle it with care, assuming a significant potential for adverse health effects upon exposure.[1]
GHS Hazard Classification:
The primary hazards associated with this compound and its close structural relatives are summarized below.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
Routes of Exposure and Symptoms:
-
Inhalation: Inhalation of dust or vapors may lead to respiratory tract irritation, causing symptoms such as coughing and shortness of breath.[2][3]
-
Skin Contact: Direct contact can cause skin irritation, characterized by redness, itching, and pain.[2][3][4] Prolonged or repeated contact may lead to dermatitis.[5]
-
Eye Contact: The compound is a serious eye irritant.[2][3][4] Contact can cause significant pain, redness, and watering of the eyes.[2][4]
-
Ingestion: Ingestion is harmful and can lead to gastrointestinal irritation and other systemic effects.[2][4]
Toxicological Data Summary
Due to the limited availability of specific toxicological data for this compound, the following table includes information from closely related thiophene derivatives to provide a conservative safety assessment.
| Hazard Category | GHS Classification | Primary Health Effects | Supporting Compounds |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2][4] | Thiophene-2-carboxaldehyde[2][4][6], 2-Iodothiophene[7] |
| Skin Irritation | Category 2 | Causes skin irritation.[2][3][4] | Thiophene-2-carboxaldehyde[2][4], 3-Iodothiophene-2-carbaldehyde[3] |
| Eye Irritation | Category 2/2A | Causes serious eye irritation.[2][3][4] | Thiophene-2-carboxaldehyde[2][4], 3-Iodothiophene-2-carbaldehyde[3] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[4] | Thiophene-2-carboxaldehyde[4] |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[2][3] | Thiophene-2-carboxaldehyde[2], 3-Iodothiophene-2-carbaldehyde[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize the risk of exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE Ensemble:
-
Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory.[8] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[2][8]
-
Hand Protection: Chemically resistant gloves are required.[8] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data.[4] Gloves must be inspected for any signs of degradation or perforation before use and should be changed immediately if contamination is suspected.
-
Body Protection: A flame-retardant lab coat that closes in the front is required. For larger quantities or tasks with a significant splash potential, a chemical-resistant apron or gown should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound as a solid or in a volatile solvent should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][9]
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. aksci.com [aksci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodothiophene-2-carbaldehyde
Introduction: The Strategic Importance of Thiophene Scaffolds and the Suzuki-Miyaura Coupling
In the landscape of modern medicinal chemistry and materials science, thiophene-containing molecules represent a cornerstone for the development of novel therapeutics and functional materials.[1][2] The unique electronic properties and structural motifs of thiophenes make them privileged scaffolds in a diverse array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a paramount tool for the construction of carbon-carbon bonds, offering unparalleled functional group tolerance and reliability.[3] This guide provides a detailed exploration of the Suzuki-Miyaura coupling utilizing 4-iodothiophene-2-carbaldehyde, a versatile and reactive building block for the synthesis of complex 4-aryl and 4-heteroarylthiophene-2-carbaldehydes.[4][5][6][7] These products, in turn, serve as valuable precursors for a variety of pharmaceutical agents and advanced materials.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust protocols to enable the successful application of this pivotal reaction.
The Catalytic Heart of the Reaction: Mechanism and Key Parameters
A comprehensive understanding of the Suzuki-Miyaura catalytic cycle is fundamental to successful reaction design and optimization. The reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
The Suzuki-Miyaura Catalytic Cycle
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Expert Insights: The cycle commences with the oxidative addition of the organic halide (in our case, this compound) to a Pd(0) complex, forming a Pd(II) species.[3] This is often the rate-determining step. The subsequent transmetalation involves the transfer of the organic group from the boron reagent to the palladium center, a process critically mediated by the base.[8] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3]
Dissecting the Reaction Components:
-
The Substrate: this compound The choice of an aryl iodide as the electrophile is strategic. The Carbon-Iodine bond is weaker than the corresponding Carbon-Bromine or Carbon-Chlorine bonds, leading to a faster rate of oxidative addition.[9] This increased reactivity can allow for milder reaction conditions, such as lower temperatures, which can be beneficial for substrates with sensitive functional groups. However, the higher reactivity of iodides can also increase the propensity for side reactions like dehalogenation (replacement of the iodine with a hydrogen atom).[9]
-
The Boron Reagent: Boronic Acids vs. Boronic Esters Both boronic acids (R-B(OH)₂) and their corresponding esters (e.g., pinacol esters) are commonly used as nucleophilic partners. Boronic acids are often more reactive but can be prone to decomposition (protodeboronation), especially under harsh conditions.[3][10] Boronic esters, while sometimes requiring slightly more forcing conditions, offer enhanced stability and are often easier to purify.[10] For many applications, commercially available boronic acids are a convenient starting point.
-
The Palladium Catalyst: Precursors and Ligands A variety of palladium sources can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices for their air stability and reliability.[4][11] The choice of ligand is crucial, especially for heteroaromatic substrates. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are known to facilitate both the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope.[12][13][14] For thiophene-containing substrates, ligands like JohnPhos and SPhos have demonstrated excellent efficacy.[12]
-
The Base: A Critical Mediator The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[8] Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[15] The choice of base can significantly impact the reaction outcome, and empirical screening is often necessary. For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[8]
-
The Solvent System: More Than Just a Medium The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water. Common organic solvents include toluene, 1,4-dioxane, and THF.[3] The presence of water is often crucial for the dissolution of the inorganic base and for promoting the formation of the active boronate species. The ratio of organic solvent to water can be a key parameter to optimize.
A Robust Experimental Protocol
The following protocol is a well-established starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is adapted from successful protocols for the analogous 4-bromo-thiophene-2-carbaldehyde, with considerations for the higher reactivity of the iodo-substrate.[1][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene/Water 4:1 or 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Optimizing for Success: A Guided Workflow
While the provided protocol is a robust starting point, optimization is often necessary to achieve high yields, especially with challenging substrates. The following workflow provides a logical approach to refining the reaction conditions.
References
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [ouci.dntb.gov.ua]
- 6. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Heck Coupling of 4-Iodothiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2][3] This guide provides an in-depth exploration of the Heck coupling, specifically focusing on the use of 4-Iodothiophene-2-carbaldehyde as a substrate. Thiophene derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and serving as key building blocks for novel therapeutic agents.[4][5] This document details the underlying catalytic cycle, dissects the critical parameters influencing reaction success, provides a robust experimental protocol for a model reaction, and offers a comprehensive troubleshooting guide. The insights herein are designed to empower researchers to confidently apply this methodology in complex synthetic campaigns, particularly within drug discovery and materials science.
Part 1: The Mizoroki-Heck Catalytic Cycle: A Mechanistic Overview
The Heck reaction is a palladium-catalyzed process that couples an aryl or vinyl halide with an alkene.[1][2] The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle, which consists of three primary steps: oxidative addition, migratory insertion, and β-hydride elimination.[6]
-
Catalyst Activation: The cycle typically begins with a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[7] This 14-electron Pd(0) complex is the true catalytic entity.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound. This is generally the rate-determining step and results in a square planar Pd(II) complex.[6]
-
Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. Subsequently, the thiophene group migrates from the palladium to one of the alkene carbons in a syn-migratory insertion step. This is the key C-C bond-forming event.[8]
-
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon must be accessible. A syn-β-hydride elimination occurs, where the palladium abstracts this hydrogen, forming a palladium-hydride species and releasing the final product.[7][8]
-
Catalyst Regeneration: The final step involves the reductive elimination of HX (in this case, HI) from the palladium-hydride complex, a process facilitated by a stoichiometric amount of base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Caption: The Mizoroki-Heck Pd(0)/Pd(II) Catalytic Cycle.
Part 2: Critical Parameters for Coupling with this compound
The success of a Heck reaction is not guaranteed; it is a delicate interplay of multiple variables. For a substrate like this compound, careful consideration of each parameter is crucial for achieving high yield and selectivity.
| Parameter | Key Considerations & Rationale | Recommended Starting Points |
| Palladium Source | Pd(II) precatalysts like Pd(OAc)₂ are often preferred over Pd(0) sources [e.g., Pd(PPh₃)₄] as they are more stable and can be more efficient.[7] The Pd(II) is reduced in situ to the active Pd(0) species. | Pd(OAc)₂ (1-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%) |
| Ligand | Phosphine ligands are essential for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black.[2][9] For electron-rich heterocycles like thiophene, moderately electron-donating and bulky ligands such as Tri(o-tolyl)phosphine [P(o-tol)₃] can enhance the rate of oxidative addition and catalyst stability. | PPh₃, P(o-tol)₃, P(t-Bu)₃. Ligand:Pd ratio of 2:1 to 4:1 is common.[10] |
| Base | A stoichiometric amount of base is required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, thereby regenerating the Pd(0) catalyst.[7] Organic bases like triethylamine (Et₃N) are common. Inorganic bases (e.g., K₂CO₃, NaOAc) are also widely used, particularly under Jeffery conditions. | Et₃N, DIPEA (Hünig's base), K₂CO₃, NaOAc (1.5-3.0 equivalents) |
| Solvent | Polar aprotic solvents are the standard choice as they can solubilize the reactants and the catalyst complex. DMF, NMP, and acetonitrile are frequently used. The choice of solvent can influence reaction rate and selectivity.[11] | DMF, NMP, Acetonitrile (MeCN), Dioxane |
| Additives | Phase-transfer catalysts like tetrabutylammonium salts (e.g., TBAC, TBAB) can be crucial, especially when using inorganic bases.[11] They stabilize the active Pd(0) species, prevent aggregation, and can accelerate the reaction, allowing for lower temperatures (Jeffery conditions).[12] | Tetrabutylammonium chloride (TBAC) or bromide (TBAB) |
| Temperature | Reaction temperatures typically range from ambient to over 100°C. For aryl iodides, which are highly reactive, temperatures of 80-120°C are common. The optimal temperature must be determined empirically to balance reaction rate against catalyst decomposition.[9] | 80 °C to 120 °C |
Part 3: Experimental Protocol: Synthesis of (E)-methyl 3-(5-formylthiophen-3-yl)acrylate
This protocol describes a representative Heck coupling between this compound and methyl acrylate.
Reaction Scheme: (Image of this compound reacting with methyl acrylate in the presence of Pd(OAc)₂, P(o-tol)₃, Et₃N in DMF to yield (E)-methyl 3-(5-formylthiophen-3-yl)acrylate)
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.04 equiv).
-
Reagent Addition: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. It is critical to maintain an inert atmosphere as the active Pd(0) catalyst is sensitive to oxygen.[9]
-
Solvent and Base: Add anhydrous DMF via syringe, followed by this compound (1.0 equiv) and triethylamine (2.0 equiv).
-
Alkene Addition: Add methyl acrylate (1.5 equiv) to the stirring mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove the DMF and triethylammonium salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-alkene product.
Caption: Step-by-step experimental workflow for the Heck coupling.
Part 4: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during Heck couplings.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Catalyst: Pd(0) is sensitive to oxygen; inadequate inert atmosphere.[9] Reagent Quality: Impure reagents, especially the base or solvent (presence of water).[9] Low Temperature: Reaction may require more thermal energy. | Ensure rigorous inert atmosphere (degas solvent, use Schlenk techniques). Use freshly distilled/anhydrous solvents and high-purity reagents. Incrementally increase the reaction temperature (e.g., to 120 °C). |
| Formation of Palladium Black | Catalyst Decomposition: The ligand may not be robust enough for the reaction conditions, or the ligand:palladium ratio is too low, leading to aggregation of Pd(0).[9][12] | Increase the ligand:palladium ratio (e.g., from 2:1 to 4:1). Switch to a more robust or bulkier ligand (e.g., P(t-Bu)₃). Consider adding a phase-transfer catalyst (e.g., TBAC) to stabilize the catalyst.[9] |
| Hydrodehalogenation | Side Reaction: The aryl halide is reduced instead of coupled. This can be caused by moisture or impurities in the amine base acting as a proton source.[9] | Ensure all reagents and solvents are scrupulously dry.[9] Use a high-purity, freshly opened bottle of the amine base. |
| Mixture of E/Z Isomers | Isomerization: The desired product isomerizes under the reaction conditions. This can sometimes occur via re-addition of the palladium-hydride species.[8] | Typically, the Heck reaction has outstanding trans selectivity.[1] If isomerization is observed, try lowering the reaction temperature or reducing the reaction time. |
Part 5: Applications in Drug Discovery & Materials Science
The vinyl-thiophene scaffold synthesized via this Heck coupling is a valuable building block. The aldehyde functionality can be readily transformed into other groups (amines, alcohols, acids), while the vinyl group can participate in further reactions (e.g., Diels-Alder, Michael additions). Thiophene-containing molecules are prevalent in pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][13] In materials science, these structures are used in the development of organic semiconductors and light-emitting diodes (OLEDs).[4][14]
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for the Synthesis of Substituted Thiophenes from 4-Iodothiophene-2-carbaldehyde
Abstract
This technical guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview and detailed experimental protocols for the synthesis of substituted thiophenes utilizing 4-Iodothiophene-2-carbaldehyde as a versatile starting material. Thiophene moieties are privileged scaffolds in drug discovery and are integral components of advanced organic materials.[1][2] The strategic location of the iodo and carbaldehyde functionalities on the thiophene ring allows for sequential and diverse functionalization through modern synthetic methodologies. This guide focuses on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings, offering step-by-step protocols, mechanistic insights, and a comparative analysis to aid in reaction selection and optimization.
Introduction: The Significance of Substituted Thiophenes and the Utility of this compound
The thiophene nucleus is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3] In materials science, thiophene-based polymers are at the forefront of organic electronics, finding applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1]
This compound is a particularly valuable building block for the synthesis of complex thiophene derivatives.[1] The molecule possesses two distinct reactive sites:
-
The C4-Iodo Group: This functionality serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to the palladium catalyst, which is often the rate-determining step in these catalytic cycles. This high reactivity allows for the formation of new carbon-carbon bonds under mild conditions.
-
The C2-Carbaldehyde Group: The aldehyde is a versatile functional handle that can undergo a wide range of transformations, including nucleophilic additions, condensations to form imines or chalcones, and oxidations/reductions.[4] This allows for further derivatization of the thiophene scaffold post-coupling.
This dual reactivity enables a modular approach to the synthesis of highly functionalized and diverse libraries of thiophene-containing molecules.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be prepared from commercially available thiophene-2-carbaldehyde through electrophilic iodination.
Protocol 2.1: Iodination of Thiophene-2-carbaldehyde
This protocol is adapted from a clean and efficient iodination method using N-iodosuccinimide (NIS) activated by an acid catalyst.[1]
Materials:
-
Thiophene-2-carbaldehyde
-
N-Iodosuccinimide (NIS)
-
4-Toluenesulfonic acid (PTSA)
-
Ethanol (EtOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carbaldehyde (1.0 equiv) in ethanol (2 mL per mmol of substrate) and heat the solution to 50 °C with stirring.
-
Once the substrate is fully dissolved, add N-iodosuccinimide (1.1 equiv) in one portion.
-
Add a catalytic amount of 4-toluenesulfonic acid (10 mol%).
-
Stir the reaction mixture at 50 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Upon completion, add 1 M HCl solution to the reaction mixture to hydrolyze any acetal intermediates that may have formed.
-
Allow the mixture to cool to room temperature and separate the phases.
-
Wash the organic phase with a saturated aqueous solution of Na₂S₂O₃ to quench any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 5-Iodothiophene-2-carbaldehyde, is often obtained in high purity and may not require further purification.[1] If necessary, purification can be achieved by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
NIS and PTSA: NIS is a mild and easy-to-handle iodinating agent. The catalytic amount of PTSA activates the NIS, making the iodination more efficient and rapid.
-
Ethanol as Solvent: Ethanol is a relatively green and benign solvent. The reaction temperature of 50 °C ensures a reasonable reaction rate without significant side product formation.
-
HCl Wash: The aldehyde group can form an acetal with ethanol under acidic conditions. The final HCl wash is crucial to hydrolyze this acetal and regenerate the aldehyde functionality.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is highly susceptible to oxidative addition by Pd(0) catalysts, making it an ideal substrate for a range of cross-coupling reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl.[5]
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid coupling partners and the generally mild reaction conditions.[6][7]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 3.1.1: Synthesis of 4-Arylthiophene-2-carbaldehydes
This protocol is adapted from the synthesis of 4-arylthiophene-2-carbaldehydes from the corresponding bromo-analogue and can be expected to proceed with higher efficiency for the iodo-starting material.[6]
Materials:
-
This compound
-
Arylboronic acid or arylboronic pinacol ester (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Toluene/Water (4:1) or Dioxane/Water (4:1) solvent mixture
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid/ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., Toluene/Water 4:1).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the mixture.
-
Seal the flask and heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. Reactions are typically complete within 4-12 hours.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylthiophene-2-carbaldehyde.
Quantitative Data for Representative Suzuki-Miyaura Couplings:
| Entry | Arylboronic Acid/Ester | Product | Solvent | Base | Yield (%) |
| 1 | Phenylboronic ester | 4-Phenylthiophene-2-carbaldehyde | Toluene/H₂O | K₃PO₄ | ~90% (est.) |
| 2 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Dioxane/H₂O | K₃PO₄ | ~95% (est.) |
| 3 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde | Toluene/H₂O | K₃PO₄ | ~88% (est.) |
| Yields are estimated based on reported values for the bromo-analogue and the expected higher reactivity of the iodo-substrate.[6] |
Stille Coupling: Formation of C(sp²)-C(sp²) Bonds with Organostannanes
The Stille reaction offers a powerful alternative for C-C bond formation, particularly when the coupling partners are sensitive to the basic conditions of the Suzuki reaction.[8] A key advantage is the stability of organostannane reagents to air and moisture. However, the toxicity of tin compounds is a significant drawback.[8]
Caption: Generalized Stille coupling catalytic cycle.
Protocol 3.2.1: Representative Stille Coupling
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, or Dioxane)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane (1.1 equiv) in the anhydrous, degassed solvent.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
Wash the organic phase with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: While organostannanes are stable to moisture, anhydrous conditions are generally preferred to prevent side reactions and ensure catalyst longevity.
-
KF Work-up: Aqueous KF is effective for removing tributyltin halides, which are common byproducts of the Stille reaction, by forming insoluble fluorides.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating arylalkyne structures.[9] This reaction is typically co-catalyzed by palladium and copper(I) salts.[10]
Caption: Interconnected Palladium and Copper cycles in Sonogashira coupling.
Protocol 3.3.1: Sonogashira Coupling with Terminal Alkynes
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add the anhydrous, degassed solvent, followed by the amine base (3.0 equiv).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).
-
Once complete, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction: Vinylation of the Thiophene Core
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a powerful method for vinylation.[6]
Caption: Generalized Heck reaction catalytic cycle.
Protocol 3.4.1: Heck Coupling with an Alkene
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃)) (2-6 mol%)
-
Base (e.g., Triethylamine (Et₃N) or K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in the chosen solvent.
-
Add this compound (1.0 equiv), the alkene (1.5 equiv), and the base (2.0 equiv).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, filter off any inorganic salts, and dilute the filtrate with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Choosing the Right Coupling Strategy
The choice of cross-coupling reaction depends on the desired final product and the functional group tolerance required.
Comparative Overview of Coupling Reactions:
| Reaction | Coupling Partner | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Boronic acids/esters | Mild conditions, low toxicity of reagents, wide functional group tolerance. | Requires a base, which may not be compatible with sensitive substrates. |
| Stille | Organostannanes | Tolerant of many functional groups, stable reagents. | High toxicity of tin compounds, difficult removal of tin byproducts. |
| Sonogashira | Terminal alkynes | Direct method for arylalkyne synthesis, mild conditions. | Requires a copper co-catalyst (in most cases), sensitive to oxygen. |
| Heck | Alkenes | Atom-economical, good for vinylation. | Can have issues with regioselectivity and stereoselectivity. |
For the synthesis of biaryl thiophenes, the Suzuki-Miyaura coupling is often the method of choice due to its robustness and the use of less toxic reagents. The Stille coupling is a valuable alternative when base-sensitive functional groups are present. For introducing alkyne functionalities, the Sonogashira coupling is unparalleled. The Heck reaction is ideal for creating vinyl-substituted thiophenes.
Conclusion
This compound stands out as a highly effective and versatile building block for the synthesis of a wide array of substituted thiophenes. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Stille, Sonogashira, and Heck—provide a powerful toolkit for researchers in drug development and materials science. By understanding the mechanisms and carefully selecting the appropriate reaction conditions, scientists can efficiently construct complex molecular architectures centered on the privileged thiophene scaffold. The protocols and comparative data presented herein are intended to serve as a practical resource for the successful implementation of these transformative synthetic methods.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gentaur.com [gentaur.com]
- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remote-carbonyl-directed sequential Heck/isomerization/C(sp2)–H arylation of alkenes for modular synthesis of stereodefined tetrasubstituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes [mdpi.com]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Iodothiophene-2-carbaldehyde in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of 4-Iodothiophene-2-carbaldehyde
In the landscape of modern medicinal chemistry, the thiophene ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions make it a cornerstone in drug design.[3][4] Within this class of valuable heterocycles, this compound emerges as a particularly powerful and versatile building block for the synthesis of complex pharmaceutical intermediates.
This bifunctional reagent, featuring a reactive aldehyde at the 2-position and a strategically placed iodine atom at the 4-position, offers medicinal chemists a dual-pronged approach to molecular elaboration. The aldehyde group serves as a classical handle for a myriad of transformations including reductive aminations, Wittig reactions, and condensations to construct a wide array of pharmacologically relevant motifs.[5][6] Concurrently, the iodo-substituent provides a robust and highly reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.[7][8] This allows for the precise and efficient installation of diverse aryl, heteroaryl, and alkynyl moieties, which are critical for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the construction of scaffolds for antiviral agents and kinase inhibitors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its successful and safe implementation in any synthetic workflow.
| Property | Value | Source |
| CAS Number | 18812-38-9 | [9] |
| Molecular Formula | C₅H₃IOS | [9] |
| Molecular Weight | 238.05 g/mol | [9] |
| Appearance | Typically a solid | N/A |
| Storage | Store in a cool, dark place under an inert atmosphere. | [7] |
Safety Profile:
Based on the GHS classification provided for this compound, the following hazards are identified:
-
Harmful if swallowed (H302)[9]
-
Causes skin irritation (H315)[9]
-
Causes serious eye irritation (H319)[9]
As a prudent measure, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the supplier's Safety Data Sheet (SDS).[4][5][10][11][12][13][14]
Core Applications in Pharmaceutical Synthesis: Cross-Coupling Reactions
The C-I bond in this compound is significantly more reactive than its bromo- or chloro-analogues in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and broader substrate scope. This section details protocols for the two most pivotal transformations: the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many kinase inhibitors.[15][16]
Protocol 1: Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Coupling
This protocol is adapted from a well-established procedure for the Suzuki coupling of the analogous 4-bromothiophene-2-carbaldehyde and is expected to proceed with high efficiency for the iodo-derivative.[15]
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 238.05 | 238 mg | 1.0 | 1.0 |
| Arylboronic Acid/Ester | Variable | Variable | 1.1 | 1.1 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 | 2.0 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 58 mg | 0.05 | 0.05 |
| Toluene/Water (4:1, degassed) | N/A | 5 mL | N/A | N/A |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid or ester (1.1 mmol), potassium phosphate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water (4:1, 5 mL) mixture via syringe.
-
Heat the reaction mixture to 85-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Allow the reaction to cool to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-arylthiophene-2-carbaldehyde.
Causality and Self-Validation: The use of Pd(PPh₃)₄ is a robust choice for this transformation, providing a reliable source of the active Pd(0) catalyst.[15] K₃PO₄ is an effective base for promoting the transmetalation step of the catalytic cycle. The biphasic solvent system of toluene and water is crucial for dissolving both the organic and inorganic reagents. Successful coupling can be validated by ¹H NMR spectroscopy, observing the disappearance of the thiophene proton signals of the starting material and the appearance of new aromatic signals corresponding to the coupled product, along with the characteristic aldehyde proton signal (typically δ 9.8-10.0 ppm).[15]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, creating aryl- and heteroaryl-alkynes.[5][17] These motifs are key components in a variety of bioactive molecules, including some antiviral agents and kinase inhibitors, where the rigid alkynyl linker can act as a spacer or interact with specific residues in a protein's active site.
Protocol 2: Synthesis of 4-Alkynylthiophene-2-carbaldehydes via Sonogashira Coupling
This protocol is a generalized procedure based on established methodologies for the Sonogashira coupling of aryl iodides.[8][17][18]
Caption: Workflow for Sonogashira Coupling.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 238.05 | 238 mg | 1.0 | 1.0 |
| Terminal Alkyne | Variable | Variable | 1.2 | 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 420 µL | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | N/A | 5 mL | N/A | N/A |
Step-by-Step Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the triethylammonium iodide salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynylthiophene-2-carbaldehyde.
Causality and Self-Validation: The PdCl₂(PPh₃)₂/CuI catalyst system is a classic and highly effective combination for Sonogashira couplings.[8][17] The copper(I) co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. The success of the reaction is confirmed by the appearance of a new alkyne C≡C stretch in the IR spectrum (around 2100-2260 cm⁻¹) and the characteristic signals in the ¹H and ¹³C NMR spectra.
Application in the Synthesis of Pharmaceutical Scaffolds
The 4-substituted thiophene-2-carbaldehydes synthesized via the protocols above are valuable precursors for a range of complex heterocyclic systems with demonstrated therapeutic potential.
Synthesis of Thieno[2,3-d]pyrimidine Scaffolds for Kinase Inhibitors
Thieno[2,3-d]pyrimidines are a class of fused heterocycles that have garnered significant attention as scaffolds for potent and selective kinase inhibitors.[1][15][18] The general synthetic strategy involves the elaboration of a 2-aminothiophene-3-carbonitrile or carboxamide, which can be accessed from precursors derived from this compound.
Caption: Synthetic pathway to kinase inhibitors.
The aldehyde functionality of the 4-aryl/alkynylthiophene-2-carbaldehyde can be further transformed, for instance, through a Knoevenagel condensation followed by a Gewald reaction sequence to construct the requisite 2-aminothiophene core for subsequent cyclization into the thieno[2,3-d]pyrimidine system.[15]
Precursors for Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors
Thiophene-based molecules have been identified as potent allosteric inhibitors of the HCV NS5B polymerase, a key enzyme in the viral replication cycle.[3][17][19] Many of these inhibitors feature a central thiophene ring with substituents at the 2- and 4-positions. This compound serves as an excellent starting point for accessing these scaffolds. For example, the aldehyde can be oxidized to the corresponding carboxylic acid, which is a common feature in this class of inhibitors. Subsequent Suzuki coupling can then install the necessary aryl or heteroaryl groups at the 4-position.
Caption: Synthetic route to HCV inhibitor scaffolds.
Conclusion
This compound is a high-value, bifunctional building block that provides a streamlined entry into a diverse range of complex molecular architectures relevant to pharmaceutical drug discovery. Its strategic combination of a versatile aldehyde and a highly reactive iodo-substituent enables the efficient construction of key pharmacophores through well-established synthetic transformations. The protocols and applications detailed herein underscore its utility and provide a solid foundation for researchers and scientists to leverage this powerful intermediate in the development of next-generation therapeutics, particularly in the fields of oncology and virology.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates | MDPI [mdpi.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. This compound | C5H3IOS | CID 21766885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Anilino-4-arylmaleimides: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 18. rsc.org [rsc.org]
- 19. scispace.com [scispace.com]
The Versatile Building Block: Application Notes and Protocols for 4-Iodothiophene-2-carbaldehyde in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking High-Performance Organic Electronics with a Key Thiophene Derivative
The field of organic electronics, with its promise of flexible, lightweight, and low-cost devices, is continually driven by the innovation of novel organic semiconductor materials. At the heart of many high-performing organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) lies the thiophene moiety, a sulfur-containing heterocycle renowned for its excellent charge transport properties. 4-Iodothiophene-2-carbaldehyde stands out as a particularly valuable and versatile building block for the synthesis of advanced π-conjugated systems. Its unique bifunctionality, featuring a reactive iodine atom at the 4-position and a formyl (aldehyde) group at the 2-position, provides orthogonal handles for the strategic construction of complex molecular architectures.
The iodine substituent serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the facile formation of carbon-carbon bonds to extend the π-conjugation. Simultaneously, the aldehyde group offers a site for Knoevenagel condensation, a powerful tool for introducing electron-withdrawing groups and further tuning the electronic properties of the target molecule or polymer. This dual reactivity allows for the precise engineering of donor-acceptor (D-A) systems, which are fundamental to the operation of modern organic electronic devices. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols to empower researchers in their pursuit of next-generation organic electronic materials.
Application Notes: Harnessing the Potential of this compound
The strategic incorporation of this compound into organic semiconductors can significantly influence their electronic and morphological properties, ultimately impacting device performance.
Donor-Acceptor Copolymers for Organic Photovoltaics (OPVs)
In the realm of OPVs, the power conversion efficiency (PCE) is critically dependent on the molecular design of the donor and acceptor materials in the active layer. This compound can be employed as a key monomer in the synthesis of donor-acceptor copolymers.
-
Suzuki and Stille Polymerization: The iodo-functionalization allows for its participation in polymerization reactions with various comonomers. For instance, it can be copolymerized with electron-rich (donor) units, such as benzodithiophene (BDT) derivatives, via Suzuki or Stille coupling to create a polymer backbone. The pendant aldehyde group can then be further functionalized, or it can be left as is to influence the polymer's solubility and film-forming properties.
-
Post-Polymerization Modification: The aldehyde functionality on the resulting polymer provides a reactive site for post-polymerization modification. This allows for the attachment of various functional groups to fine-tune the polymer's energy levels, solubility, and morphology without altering the polymer backbone. For example, Knoevenagel condensation with electron-deficient moieties can be performed on the polymer to enhance its electron-accepting character.
The resulting D-A copolymers often exhibit broad absorption spectra, which is crucial for efficient light harvesting in solar cells. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through the choice of comonomers and post-polymerization modifications is a key advantage offered by this building block.
High-Mobility Polymers for Organic Field-Effect Transistors (OFETs)
The charge carrier mobility of the semiconductor is a paramount performance metric for OFETs. The rigid and planar structure of the thiophene ring contributes to efficient intermolecular π-π stacking, which is essential for charge transport.
-
Enhancing Intermolecular Interactions: The introduction of this compound into a polymer backbone can influence the polymer's packing in the solid state. The polar aldehyde group can introduce additional intermolecular interactions, potentially leading to more ordered crystalline domains in thin films, which is beneficial for charge transport.
-
Synthesis of π-Extended Systems: The reactivity of the iodo and aldehyde groups allows for the synthesis of complex, π-extended molecules and polymers. For instance, Suzuki coupling can be used to link the thiophene unit to other aromatic systems, while the aldehyde can be used to create vinylene linkages through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, further extending the conjugation length.
Materials derived from this compound have the potential to exhibit high charge carrier mobilities, making them promising candidates for the active layer in high-performance OFETs for applications in flexible displays, sensors, and logic circuits.
Experimental Protocols
The following protocols are provided as a guide for the utilization of this compound in the synthesis of organic electronic materials. These are representative procedures and may require optimization for specific substrates and desired outcomes.
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki Polycondensation
This protocol describes a general procedure for the synthesis of a donor-acceptor copolymer using this compound and a distannyl derivative of a donor unit, such as benzodithiophene (BDT).
Reaction Scheme:
General workflow for Suzuki polycondensation.
Materials:
-
This compound
-
Distannyl comonomer (e.g., 2,6-bis(trimethylstannyl)-4,8-di(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Hexanes
-
Chloroform
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask, dissolve this compound (1.0 eq) and the distannyl comonomer (1.0 eq) in anhydrous toluene (to achieve a monomer concentration of approximately 0.1 M).
-
Degassing: Degas the solution by bubbling with argon for 30 minutes.
-
Catalyst Addition: To the degassed solution, add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).
-
Polymerization: Heat the reaction mixture to 90-110 °C and stir under an argon atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-capping: To terminate the polymerization, add a small amount of 2-bromothiophene and stir for another 2 hours, followed by the addition of 2-(tributylstannyl)thiophene and stirring for an additional 2 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a vigorously stirred solution of methanol.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, hexanes, and chloroform. The purified polymer is recovered from the chloroform fraction by precipitation into methanol.
-
Dry the final polymer under vacuum.
Characterization: The resulting polymer can be characterized by ¹H NMR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), UV-Vis spectroscopy to study its optical properties, and cyclic voltammetry (CV) to determine its HOMO and LUMO energy levels.
Protocol 2: Knoevenagel Condensation for the Synthesis of a Small Molecule Acceptor
This protocol outlines the synthesis of a small molecule acceptor by reacting this compound with an active methylene compound, such as malononitrile.
Reaction Scheme:
General workflow for Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.
Characterization: The structure of the purified product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Its optical and electrochemical properties can be investigated using UV-Vis spectroscopy and cyclic voltammetry.
Data Presentation: Representative Performance of Thiophene-Based Organic Electronic Materials
The following tables provide representative performance data for organic electronic devices fabricated from materials structurally similar to those that can be synthesized using this compound. This data is intended to illustrate the potential of this versatile building block.
Table 1: Representative Performance of Thiophene-Based Donor-Acceptor Copolymers in Organic Solar Cells.
| Polymer Architecture | HOMO (eV) | LUMO (eV) | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| Thiophene-BDT Copolymer | -5.3 | -3.5 | 8-10 | 14-16 | 0.8-0.9 | 0.65-0.75 |
| Thiophene-Diketopyrrolopyrrole (DPP) Copolymer | -5.4 | -3.7 | 9-11 | 16-18 | 0.7-0.8 | 0.70-0.80 |
Note: Data is compiled from various literature sources on thiophene-based copolymers and is for illustrative purposes only.
Table 2: Representative Performance of Thiophene-Based Polymers in Organic Field-Effect Transistors.
| Polymer Type | Hole Mobility (cm²/Vs) | On/Off Ratio |
| Regioregular Poly(3-hexylthiophene) (P3HT) | 0.01 - 0.1 | 10⁵ - 10⁶ |
| Thiophene-Based D-A Copolymer | 0.1 - 1.0 | 10⁶ - 10⁸ |
Note: Data is compiled from various literature sources on thiophene-based polymers in OFETs and is for illustrative purposes only.
Conclusion: A Foundation for Innovation
This compound is a powerful and versatile building block that offers synthetic chemists a robust platform for the design and synthesis of novel organic semiconductors. Its orthogonal reactivity allows for the construction of a wide array of π-conjugated polymers and small molecules with tunable electronic and optical properties. The protocols and application notes provided herein serve as a foundation for researchers to explore the full potential of this key intermediate in the development of next-generation organic electronic devices. As the demand for high-performance, solution-processable, and flexible electronics continues to grow, the strategic use of well-designed building blocks like this compound will be paramount to driving innovation in the field.
Application Note & Protocols: Polymerization of Thiophene-2-Carbaldehyde Derivatives for Advanced Biomedical Applications
Abstract: Polythiophene and its derivatives represent a cornerstone class of conducting polymers, valued for their environmental stability and tunable electronic properties.[1][2] The introduction of a carbaldehyde functional group at the 2-position of the thiophene ring creates a powerful platform for post-polymerization modification, opening extensive possibilities for applications in drug development, biosensing, and regenerative medicine.[2][3][4] The aldehyde moiety serves as a versatile chemical handle for the covalent attachment of biomolecules, drugs, or targeting ligands.[5][6] This guide provides an in-depth analysis of the synthetic strategies for creating polymers from thiophene-2-carbaldehyde derivatives. It details the causal mechanisms behind different polymerization pathways, offers validated, step-by-step protocols for chemical and electrochemical synthesis, and outlines methods for their subsequent biofunctionalization.
Fundamental Principles: Navigating Polymerization Pathways
The polymerization of thiophene-2-carbaldehyde derivatives can proceed through two distinct mechanistic pathways, yielding polymers with fundamentally different backbone structures. The choice of synthetic route is dictated by the desired polymer architecture and properties.
Pathway A: Oxidative C-C Coupling (Polythiophene Backbone)
This is the traditional method for synthesizing polythiophenes, involving the formation of carbon-carbon bonds between the 2 and 5 positions of the thiophene rings.[7] The process is initiated by oxidizing the monomer to a radical cation, which then couples with other monomers or oligomers.[8]
Causality & Experimental Insight: Thiophene-2-carbaldehyde itself is notoriously difficult to polymerize through this method because the electron-withdrawing nature of the aldehyde group increases the monomer's oxidation potential, hindering the initial electron transfer step.[5][6][9] To overcome this, a common strategy is to design a monomer with a lower oxidation potential. A highly effective approach involves creating a trimer where a central thiophene-2-carbaldehyde unit is flanked by two electron-rich 3,4-ethylenedioxythiophene (EDOT) units.[5][9] The extended conjugation and electron-donating character of the EDOT moieties significantly lower the overall oxidation potential, facilitating successful electropolymerization.[9]
Pathway B: Acid-Catalyzed Condensation (Poly(thiophene-methine) Backbone)
An alternative, simpler route involves an acid-catalyzed reaction that proceeds not through the thiophene ring but at the expense of the aldehyde group.[1][10] This electrophilic addition mechanism results in a polyacetal-like or poly(thiophene-methine) structure.[1][10]
Causality & Experimental Insight: In the presence of a strong acid like HCl in an alcohol solvent (e.g., methanol), the aldehyde's carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. This activated monomer then reacts with another monomer in a condensation-type reaction. This method is advantageous for its simplicity but produces a polymer where the thiophene rings are pendant groups on a different type of backbone, which will have distinct electronic and physical properties compared to a fully conjugated polythiophene.
The structural differences resulting from these two pathways are visualized below.
Caption: Contrasting polymerization mechanisms for thiophene-aldehyde derivatives.
Experimental Workflows & Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of thiophene-2-carbaldehyde-derived polymers. The general experimental workflow is outlined below.
References
- 1. journalskuwait.org [journalskuwait.org]
- 2. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science [journalskuwait.org]
Application Notes and Protocols for Aldehyde Modifications of 4-Iodothiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodothiophene-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The presence of three key functional groups—the thiophene ring, a reactive aldehyde, and an iodine atom—provides a rich platform for diverse chemical modifications. The aldehyde group, in particular, serves as a gateway to a vast array of chemical transformations, enabling the construction of complex molecular architectures.[2] Thiophene-containing compounds are prevalent in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides a detailed guide to the principal modifications of the aldehyde functionality of this compound, offering in-depth protocols and mechanistic insights to facilitate its application in research and development.
The electron-withdrawing nature of the thiophene ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] This inherent reactivity allows for a variety of transformations under relatively mild conditions. This guide will focus on several key reaction classes: olefination reactions (Wittig and Horner-Wadsworth-Emmons), condensation reactions (Knoevenagel), and reductive amination, as well as oxidation and reduction of the aldehyde group itself. Each section will detail the underlying chemistry, provide step-by-step protocols, and discuss the significance of these transformations in the synthesis of novel compounds.
I. Olefination Reactions: Carbon-Carbon Double Bond Formation
Olefination reactions are fundamental transformations that convert the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene). The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful and widely used methods for this purpose.
A. The Wittig Reaction
The Wittig reaction utilizes a phosphonium ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes.[4][5] This reaction is highly reliable for C=C bond formation and is particularly useful for introducing a methylene group.[4] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[6]
Mechanism Insight: The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered ring intermediate called an oxaphosphetane.[7][8] This intermediate then collapses in a reverse [2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[7] The stereochemical outcome (E/Z isomerism) of the alkene is dependent on the nature of the ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield predominantly (E)-alkenes.[8]
Experimental Protocol: Synthesis of 4-Iodo-2-(vinyl)thiophene
This protocol describes the conversion of this compound to 4-iodo-2-(vinyl)thiophene using methyltriphenylphosphonium bromide.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Ylide Generation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution (1.05 equivalents) dropwise to the stirred suspension. The color of the solution will typically turn deep red or orange, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-iodo-2-(vinyl)thiophene.
Data Presentation:
| Reactant | Product | Yield (%) | Characterization Notes |
| This compound | 4-Iodo-2-(vinyl)thiophene | 75-85 | ¹H NMR will show characteristic vinyl proton signals. |
Workflow Diagram:
Caption: Wittig reaction workflow for olefination.
B. Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate carbanions, which are generally more nucleophilic and less basic than phosphonium ylides.[9] A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[10] This reaction typically shows high (E)-selectivity for the resulting alkene.[9][11]
Mechanism Insight: The reaction begins with the deprotonation of the phosphonate ester to form a stabilized carbanion.[9] This carbanion then undergoes nucleophilic addition to the aldehyde to form an intermediate oxaphosphetane.[11] Subsequent elimination of the dialkylphosphate yields the alkene.[9] The stereochemical outcome is influenced by the reaction conditions and the nature of the phosphonate reagent. The Still-Gennari modification can be employed to favor the (Z)-alkene.[11]
Experimental Protocol: Synthesis of (E)-Ethyl 3-(4-iodothiophen-2-yl)acrylate
This protocol details the synthesis of an α,β-unsaturated ester from this compound using triethyl phosphonoacetate.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Phosphonate Anion Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the phosphonate anion solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the (E)-ethyl 3-(4-iodothiophen-2-yl)acrylate.
Data Presentation:
| Reactant | Product | Yield (%) | Key Spectroscopic Data |
| This compound | (E)-Ethyl 3-(4-iodothiophen-2-yl)acrylate | 80-90 | ¹H NMR: Coupling constant for vinyl protons ~16 Hz, confirming E-geometry. |
Workflow Diagram:
Caption: Horner-Wadsworth-Emmons reaction workflow.
II. Condensation Reactions
Condensation reactions involving aldehydes are crucial for forming new carbon-carbon bonds and extending molecular frameworks. The Knoevenagel condensation is a prime example.
A. Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base to form an α,β-unsaturated product.[12][13] Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate).[12]
Mechanism Insight: The reaction is initiated by the deprotonation of the active methylene compound by the base to form a carbanion.[14] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[13] The resulting aldol-type adduct undergoes dehydration to yield the final α,β-unsaturated product.[12] The use of a weak base is crucial to avoid self-condensation of the aldehyde.[12]
Experimental Protocol: Synthesis of 2-((4-Iodothiophen-2-yl)methylene)malononitrile
This protocol describes the reaction of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol
-
Deionized water
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The product often precipitates out of the solution as the reaction proceeds. Monitor by TLC.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then with water.
-
Purification: If no precipitate forms, or if further purification is needed, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Data Presentation:
| Active Methylene Compound | Product | Yield (%) | Melting Point (°C) |
| Malononitrile | 2-((4-Iodothiophen-2-yl)methylene)malononitrile | >90 | (Literature dependent) |
| Diethyl malonate | Diethyl 2-((4-iodothiophen-2-yl)methylene)malonate | 85-95 | (Literature dependent) |
Workflow Diagram:
Caption: Knoevenagel condensation workflow.
III. Reductive Amination
Reductive amination is a highly efficient method for synthesizing amines from aldehydes or ketones.[15] It is a one-pot reaction that involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[16][17] This method avoids the over-alkylation issues often encountered with direct alkylation of amines.[17]
Mechanism Insight: The reaction proceeds in two main steps. First, the aldehyde reacts with a primary or secondary amine to form a carbinolamine, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). In the second step, a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the C=N double bond of the imine/iminium ion to furnish the amine.[17] Sodium triacetoxyborohydride (NaBH(OAc)₃) is also a very effective and commonly used reagent for this transformation.[17]
Experimental Protocol: Synthesis of N-Benzyl-1-(4-iodothiophen-2-yl)methanamine
This protocol details the synthesis of a secondary amine from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and the amine (e.g., benzylamine, 1.1 equivalents) in DCE or DCM.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Data Presentation:
| Amine | Reducing Agent | Product | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | N-Benzyl-1-(4-iodothiophen-2-yl)methanamine | 70-85 |
| Aniline | NaBH(OAc)₃ | N-(4-Iodothiophen-2-yl)methylaniline | 65-80 |
Workflow Diagram:
Caption: Reductive amination workflow.
IV. Oxidation and Reduction of the Aldehyde
Direct oxidation or reduction of the aldehyde group provides access to the corresponding carboxylic acid and alcohol, respectively. These are fundamental transformations that yield key synthetic intermediates.
A. Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. A common and effective method involves the use of chromium-based reagents like chromium trioxide (CrO₃) in an acidic medium.[3] Another milder and often preferred method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene.
Experimental Protocol: Synthesis of 4-Iodothiophene-2-carboxylic acid (Pinnick Oxidation)
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH) and water
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl, 2M)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of t-BuOH and water.
-
Add 2-methyl-2-butene (4-5 equivalents).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.
-
Oxidant Addition: Add the aqueous solution of the oxidant dropwise to the aldehyde solution at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding an aqueous solution of sodium sulfite to destroy any excess oxidant.
-
Acidify the mixture to pH ~2 with 2M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent to yield the carboxylic acid, which can be further purified by recrystallization if necessary.
B. Reduction to Alcohol
The reduction of the aldehyde to a primary alcohol is a straightforward transformation, typically achieved with high yield using hydride reducing agents like sodium borohydride (NaBH₄).[3]
Experimental Protocol: Synthesis of (4-Iodothiophen-2-yl)methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in methanol or ethanol and cool the solution to 0 °C.
-
Reducing Agent Addition: Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Workup: Quench the reaction by the slow addition of water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate to obtain the alcohol, which is often pure enough for subsequent steps or can be purified by column chromatography.
Conclusion
The aldehyde group of this compound is a highly versatile functional handle that enables a wide range of chemical modifications. The protocols and mechanistic discussions provided in this guide for olefination, condensation, reductive amination, oxidation, and reduction reactions offer a robust toolkit for researchers in drug discovery and materials science. These transformations open the door to a vast chemical space of novel thiophene derivatives, facilitating the exploration of their biological activities and material properties.[18][19] The strategic manipulation of this key aldehyde functionality is fundamental to leveraging the full potential of this compound as a valuable synthetic intermediate.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Knoevenagel Condensation [organic-chemistry.org]
- 15. gctlc.org [gctlc.org]
- 16. air.unimi.it [air.unimi.it]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. impactfactor.org [impactfactor.org]
- 19. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for C-C Bond Formation on Thiophene Scaffolds via Cross-Coupling Reactions
Introduction: The Thiophene Moiety as a Privileged Scaffold in Modern Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various chemical transformations make it a privileged scaffold in the design of novel therapeutic agents and functional organic materials.[2] The strategic formation of carbon-carbon (C-C) bonds on the thiophene core allows for the synthesis of complex molecules with tailored electronic, physical, and biological properties.[3][4] This guide provides an in-depth exploration of three pivotal palladium-catalyzed cross-coupling reactions for the functionalization of thiophenes: the Suzuki-Miyaura, Stille, and Sonogashira couplings.
This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights to empower successful experimentation.
Comparative Overview of Key Cross-Coupling Strategies
Choosing the appropriate cross-coupling reaction is critical and depends on factors such as substrate scope, functional group tolerance, and the toxicity of reagents. The following table provides a high-level comparison of the three methods discussed in this guide.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling |
| Nucleophile | Organoboron compounds (boronic acids, esters) | Organostannane (organotin) compounds | Terminal alkynes |
| Key Advantages | Commercially available and diverse boronic acids; low toxicity of boron byproducts; generally high yields. | High functional group tolerance; organostannanes are stable to air and moisture.[5] | Direct introduction of an alkyne moiety; mild reaction conditions.[6] |
| Key Disadvantages | Boronic acids can be prone to protodeboronation; reaction conditions may require careful optimization. | High toxicity of organotin reagents and byproducts, requiring special handling and purification.[7] | Requires a terminal alkyne; copper co-catalyst can lead to alkyne homocoupling (Glaser coupling). |
| Typical Substrates | Aryl, vinyl, and alkyl boronic acids/esters. | Aryl, vinyl, and alkyl stannanes. | Aryl and aliphatic terminal alkynes. |
I. The Suzuki-Miyaura Coupling: A Versatile Workhorse
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation due to the stability, low toxicity, and commercial availability of the organoboron reagents.[8]
A. Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halothiophene, forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biarylthiophene, regenerating the Pd(0) catalyst.
B. Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
This protocol provides a general method for the Suzuki-Miyaura coupling of a halothiophene.[9]
Materials:
-
2-Bromothiophene
-
Phenylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.
-
Purge the resulting mixture with the inert gas for 10-15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol), to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Data Summary: Suzuki-Miyaura Coupling of Halothiophenes
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various halothiophenes.
| Halothiophene | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [8] |
| Pentyl 5-bromothiophene-2-carboxylate | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | - | 71.5 | [9] |
| Pentyl 5-bromothiophene-2-carboxylate | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | - | 80.2 | [9] |
| 2-Iodothiophene | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 110 | 18 | ~95 | [10] |
D. Troubleshooting Suzuki-Miyaura Couplings with Thiophenes
-
Low Yield:
-
Protodeboronation: Boronic acids, especially heteroaromatic ones, can be susceptible to hydrolysis. Consider using more stable boronic esters (e.g., pinacol esters) or anhydrous conditions.[5]
-
Catalyst Deactivation: The sulfur atom in thiophene can potentially coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine ligands can mitigate this.
-
-
Regioselectivity Issues with Polyhalogenated Thiophenes:
II. The Stille Coupling: High Functional Group Tolerance
The Stille reaction is a powerful C-C bond-forming reaction that utilizes organostannane reagents.[11] Its primary advantage lies in the high tolerance of a wide variety of functional groups, often obviating the need for protecting groups.[5]
A. Mechanism of the Stille Coupling
The catalytic cycle for the Stille coupling is analogous to the Suzuki coupling:
-
Oxidative Addition: A Pd(0) catalyst reacts with the halothiophene to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium center. This is often the rate-determining step.[12]
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
B. Experimental Protocol: Stille Coupling of 3-Bromothiophene with an Organostannane
This protocol provides a general method for the Stille coupling of a halothiophene.[13]
Materials:
-
3-Bromothiophene
-
Organostannane reagent (e.g., tributyl(phenyl)stannane) (1.0 - 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-4 mol%)
-
Triphenylarsine (AsPh₃) or a phosphine ligand
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add 3-bromothiophene (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., AsPh₃, 8 mol%).
-
Subject the flask to three cycles of evacuation and backfilling with an inert gas.
-
Add the anhydrous and degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Add the organostannane reagent (1.1 equivalents) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for at least one hour.[5]
-
Filter the mixture through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
C. Safety and Handling of Organotin Reagents
Organotin compounds are highly toxic and require careful handling.[7][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Waste Disposal: Organotin waste must be disposed of according to institutional and local regulations. Do not mix with other waste streams.
-
Glassware Decontamination: Glassware that has been in contact with organotin compounds should be decontaminated by soaking in a bleach solution overnight before standard cleaning procedures.[2]
D. Troubleshooting Stille Couplings with Thiophenes
-
Homocoupling of the Organostannane: This is a common side reaction. It can be minimized by ensuring strictly anaerobic conditions and using a slight excess of the halothiophene.
-
Difficulty in Removing Tin Byproducts: The KF workup is generally effective. Alternatively, column chromatography on silica gel treated with triethylamine can aid in the separation.[5]
-
Low Reactivity of Thiophene Chlorides: Thiophene chlorides are less reactive than bromides and iodides. More active catalysts, higher temperatures, and longer reaction times may be necessary.
III. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15] It is particularly valuable for synthesizing conjugated enynes and arylalkynes.
A. Mechanism of the Sonogashira Coupling
The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
-
Palladium Cycle: Similar to the Suzuki and Stille couplings, this involves oxidative addition of the halothiophene to Pd(0), followed by transmetalation with a copper acetylide, and subsequent reductive elimination.
-
Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.
B. Experimental Protocol: Sonogashira Coupling of 2-Iodothiophene with Phenylacetylene
This protocol describes a standard procedure for the Sonogashira coupling of a halothiophene.[1]
Materials:
-
2-Iodothiophene
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodothiophene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
C. Data Summary: Sonogashira Coupling of Halothiophenes
| Halothiophene | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 50-70 | High | [1] |
| 2-Iodothiophene | Various alkynes | Pd/C | CuI (5) | K₂CO₃ | Water | 100 | Good | [16] |
| 2-Iodothiophene | Alkyne-peptide | Pd(OAc)₂/L2 (30) | None | DIPEA | H₂O/DMF | RT | 95 | [10] |
D. Troubleshooting Sonogashira Couplings with Thiophenes
-
Glaser Coupling (Alkyne Homocoupling): This is a common side reaction promoted by the copper co-catalyst in the presence of oxygen. To minimize this, ensure the reaction is performed under strictly anaerobic conditions.
-
Copper-Free Sonogashira: To avoid issues with the copper co-catalyst, copper-free Sonogashira protocols have been developed.[17] These often require specific ligands and may need higher catalyst loadings or temperatures.
-
Low Reactivity of Aryl Bromides and Chlorides: The reactivity of halothiophenes in Sonogashira coupling follows the trend I > Br > Cl. For less reactive bromides and chlorides, more active palladium catalysts (e.g., those with bulky phosphine ligands) and higher temperatures may be required.
IV. Recent Advances and Future Outlook
The field of cross-coupling reactions continues to evolve, with significant efforts directed towards more sustainable and efficient methodologies. Recent advances relevant to thiophene functionalization include:
-
C-H Activation: Direct arylation of thiophenes via C-H activation is an increasingly attractive strategy as it avoids the pre-functionalization step of halogenation.[18][19] This approach offers greater atom economy.
-
Novel Catalysts and Ligands: The development of new palladium catalysts and ligands continues to expand the scope of cross-coupling reactions, enabling the use of less reactive coupling partners (e.g., aryl chlorides) and milder reaction conditions.[20]
-
Flow Chemistry: The application of flow chemistry to cross-coupling reactions offers advantages in terms of safety, scalability, and process control.
The continued development of these and other innovative approaches will undoubtedly further enhance the synthetic toolkit available to chemists working with thiophene-based molecules, paving the way for future discoveries in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. benchchem.com [benchchem.com]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 18. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 20. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
4-Iodothiophene-2-carbaldehyde as a building block for bioactive molecules
An Application Guide to 4-Iodothiophene-2-carbaldehyde: A Versatile Bifunctional Building Block for the Synthesis of Bioactive Molecules
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Bifunctional Heterocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the efficiency of synthetic routes is paramount. Building blocks that offer multiple, orthogonally reactive sites provide a significant strategic advantage, enabling the rapid construction of diverse and complex molecular architectures. This compound is an exemplary scaffold in this regard. This heterocyclic compound features two distinct and highly valuable functional groups: an iodo substituent at the 4-position and a carbaldehyde (formyl) group at the 2-position.[1]
The iodine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[2][3] Simultaneously, the aldehyde group provides a classic electrophilic site for a wide array of transformations, including condensations, reductive aminations, and olefination reactions.[4][5] This bifunctionality makes this compound a powerful precursor for creating libraries of compounds targeting a wide range of biological pathways. Thiophene-based molecules are known to possess significant therapeutic potential, with derivatives exhibiting anticancer, antibacterial, antiviral, and kinase inhibitory activities.[2][6][7][8]
This guide provides detailed application notes and validated protocols for leveraging this compound in the synthesis of bioactive molecules, grounded in mechanistic understanding and practical, field-proven insights.
Compound Profile & Safety Data
Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is essential.
| Property | Value | Reference |
| CAS Number | 18812-38-9 | [1] |
| Molecular Formula | C₅H₃IOS | [1] |
| Molecular Weight | 238.05 g/mol | N/A |
| Appearance | Light yellow to brown crystalline powder | N/A |
| Topological Polar Surface Area | 17.07 Ų | [9] |
| LogP | 2.1652 | [9] |
Handling and Storage:
-
Storage: Store in a cool (2-8°C), dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to maintain stability.[1][10][11] The compound is air-sensitive.[10][11]
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[12]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[10][11]
Strategic Application of Orthogonal Reactivity
The power of this compound lies in the differential reactivity of its two functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Caption: Synthetic utility of this compound.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl-Thiophene Synthesis
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, making it indispensable in drug discovery.[13] It allows for the coupling of the iodo-thiophene with a variety of aryl or heteroaryl boronic acids or esters.[2][14] Derivatives synthesized via this method have shown potent antibacterial and antiurease activities.[2]
Expert Insights: Why This Protocol Works
The success of a Suzuki coupling hinges on the careful orchestration of the catalyst, base, and solvent system.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and reliable catalyst for this transformation. The phosphine ligands stabilize the Pd(0) active species and facilitate the catalytic cycle.
-
Base: Potassium phosphate (K₃PO₄) is used as the base. It is crucial for the transmetalation step, activating the boronic acid derivative to facilitate the transfer of the aryl group to the palladium center.
-
Solvent System: A biphasic system like toluene/water or dioxane/water is often employed.[3] This helps to dissolve both the organic-soluble starting materials and the inorganic base, facilitating the reaction at the interface.
Detailed Experimental Protocol
This protocol is adapted from the successful synthesis of 4-arylthiophene-2-carbaldehydes.[2][15]
Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired arylboronic acid or pinacol ester (1.1 eq), potassium phosphate (K₃PO₄, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of toluene and water) to the flask.
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to 85–90 °C and stir vigorously overnight (12–18 hours).
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 4-arylthiophene-2-carbaldehyde.
Data Presentation: Synthesis of Bioactive Aryl-Thiophenes
The following table summarizes results from the synthesis and evaluation of various 4-arylthiophene-2-carbaldehydes.[2]
| Compound ID | Aryl Boronic Acid/Ester | Yield (%) | Antibacterial IC₅₀ (µg/mL vs P. aeruginosa) | Antiurease IC₅₀ (µg/mL) |
| 2a | Phenylboronic ester | 75 | > 100 | 51.3 |
| 2d | 3-cyano-5-(trifluoromethyl)phenylboronic acid | 69 | 29.7 | 43.4 |
| 2g | 3,5-dimethylphenylboronic acid | 89 | 65.2 | 49.3 |
| 2i | 3-chloro-4-fluorophenylboronic acid | 78 | 49.5 | 27.1 |
| Standard | Streptomycin / Thiourea | N/A | 35.2 | 27.5 |
Application Protocol 2: Wittig Reaction for Alkene Synthesis
The aldehyde functionality of this compound is a prime site for C=C bond formation via the Wittig reaction. This reaction is a cornerstone of organic synthesis for converting aldehydes or ketones into alkenes with high regioselectivity.[16] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the aldehyde's carbonyl carbon.[5]
Expert Insights: The Key to a Successful Wittig Reaction
-
Ylide Generation: The first step is the deprotonation of a phosphonium salt to form the ylide. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to ensure complete formation of the reactive ylide.[5] The choice of base is critical; weaker bases may not fully deprotonate the salt, leading to low yields.
-
Reaction Conditions: The reaction is typically run under anhydrous and inert conditions, as the ylide is a strong base and can be quenched by water or alcohols and is sensitive to oxygen.[16]
-
Stereochemistry: The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide. Non-stabilized ylides (where the R group on the ylidic carbon is alkyl) generally favor the Z-alkene, while stabilized ylides (where R is an electron-withdrawing group) favor the E-alkene.[4] This predictability is a major advantage in total synthesis.[17]
Detailed Experimental Protocol
This is a general protocol for the olefination of the aldehyde group.
Part A: Ylide Generation
-
Setup: Add the desired triphenylphosphonium salt (1.1 eq) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon).
-
Solvent: Add anhydrous solvent (e.g., THF or diethyl ether) via syringe.
-
Cooling: Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Base Addition: Slowly add a strong base (e.g., n-BuLi in hexanes, 1.1 eq) dropwise. A distinct color change (often to deep red, orange, or yellow) indicates ylide formation.
-
Stirring: Stir the mixture at this temperature for 30-60 minutes.
Part B: Reaction with Aldehyde
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at low temperature.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or until TLC indicates consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Perform a standard aqueous work-up, extract with an organic solvent, dry, concentrate, and purify by column chromatography. The main byproduct is triphenylphosphine oxide, which can often be removed through crystallization or careful chromatography.
Caption: Key mechanistic steps of the Wittig reaction.
Application Protocol 3: Sonogashira Coupling for Alkynyl-Thiophene Synthesis
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond, linking the iodo-thiophene to a terminal alkyne.[18] This reaction is invaluable for introducing the rigid, linear alkyne moiety into molecules, a common feature in materials science and bioactive compounds.[19]
Expert Insights: Critical Parameters for Success
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) salt (like CuI) as a co-catalyst. The copper acetylide intermediate is key to the reaction's efficiency.
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.
-
Copper-Free Variants: Concerns about copper toxicity in pharmaceutical applications have led to the development of copper-free Sonogashira protocols. These often require stronger bases or different ligand systems for the palladium catalyst but offer a cleaner reaction profile for biological applications.
Detailed Experimental Protocol (Classic Conditions)
-
Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Solvent and Reagents: Add an amine solvent (e.g., triethylamine) followed by the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and amine salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography to obtain the 4-alkynylthiophene-2-carbaldehyde product.
Conclusion: A Gateway to Chemical Diversity and Biological Activity
This compound stands out as a preeminently useful and economically viable starting material for drug discovery and development. Its orthogonal reactive sites—the iodine atom for cross-coupling and the aldehyde for classical carbonyl chemistry—provide a robust platform for generating vast libraries of novel compounds. The protocols detailed herein for Suzuki-Miyaura, Wittig, and Sonogashira reactions represent foundational strategies for unlocking the potential of this building block. By applying these methods, researchers can efficiently synthesize substituted thiophenes with promising applications as kinase inhibitors, anticancer agents, and antimicrobials, accelerating the journey from chemical synthesis to biological validation.[20][21][22]
References
- 1. This compound (CAS 18812-38-9) [benchchem.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene-based derivatives as anticancer agents: An overview on decade's work [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. mdpi.com [mdpi.com]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [ouci.dntb.gov.ua]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. benthamscience.com [benthamscience.com]
- 22. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodothiophene-2-carbaldehyde
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-iodothiophene-2-carbaldehyde. This guide is structured to provide in-depth, field-proven insights to help you navigate the nuances of this specific transformation, troubleshoot common issues, and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound sluggish or failing, even though it's an aryl iodide?
A1: While aryl iodides are generally the most reactive halides in Suzuki couplings, the electronic nature of the this compound substrate presents unique challenges. The electron-withdrawing effect of the carbaldehyde group deactivates the thiophene ring, which can slow down the rate-determining oxidative addition step with the Pd(0) catalyst. Furthermore, the aldehyde functionality itself can potentially coordinate to the palladium center, leading to catalyst inhibition.[1][2]
Q2: What are the most common side reactions I should be aware of with this substrate?
A2: The two most prevalent side reactions are protodeboronation of your boronic acid coupling partner and homocoupling of the boronic acid.[3][4] Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, and it is often exacerbated by elevated temperatures and the presence of aqueous bases.[3][5] Homocoupling is the dimerization of the boronic acid, which can be promoted by the presence of oxygen or certain palladium species.[4][6]
Q3: Is the aldehyde group on my thiophene stable under typical Suzuki coupling conditions?
A3: Generally, the aldehyde group is tolerant to a wide range of Suzuki coupling conditions.[7] However, strong bases and high temperatures can potentially lead to side reactions such as aldol condensation or Cannizzaro reactions, although these are less common under standard, well-controlled Suzuki protocols. It is crucial to select the base and reaction temperature carefully to avoid these issues.
Q4: Should I use a boronic acid or a boronic ester for this coupling?
A4: While boronic acids are often more reactive, they are also more prone to protodeboronation.[8] For challenging couplings or when protodeboronation is a significant issue, using a more stable boronic ester, such as a pinacol ester or an MIDA boronate, is a highly effective strategy. These act as a "slow release" source of the active boronic acid, keeping its concentration low and minimizing side reactions.[3][9]
Troubleshooting Guide: From Low Yields to Complex Product Mixtures
This section provides a systematic approach to diagnosing and resolving common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Catalyst Inactivity or Inhibition | 1. Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may be inefficient for this electron-deficient substrate. Switch to a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices for challenging couplings as their electron-rich and bulky nature facilitates oxidative addition.[10] 2. Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can be beneficial. 3. Pre-catalyst vs. In-situ Generation: Using a well-defined pre-catalyst can provide more consistent results than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂. |
| Suboptimal Base Selection | 1. Base Strength and Solubility: The base is critical for activating the boronic acid for transmetalation.[11][12] For this substrate, moderately strong inorganic bases are often a good starting point. K₃PO₄ and Cs₂CO₃ are frequently more effective than weaker bases like Na₂CO₃ or K₂CO₃. The solubility of the base is also crucial; using a solvent system where the base has some solubility is important. 2. Anhydrous vs. Aqueous Conditions: While some water can be beneficial, excess water can promote catalyst decomposition and side reactions. If using an aqueous base, carefully control the amount of water. |
| Inappropriate Solvent Choice | 1. Solvent Polarity and Solubility: The solvent must solubilize all reaction components. For the polar this compound, a polar aprotic solvent like dioxane, THF, or DMF, often with a small amount of water, is a good starting point.[13][14] 2. Degassing: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation. Thoroughly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. |
| Low Reaction Temperature | 1. Insufficient Thermal Energy: While aryl iodides are reactive, the deactivating effect of the aldehyde may necessitate higher temperatures to drive the reaction to completion. If the reaction is sluggish at 80 °C, consider incrementally increasing the temperature to 100-110 °C. |
Problem 2: Significant Protodeboronation of the Boronic Acid
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Excess Water and/or Strong Aqueous Base | 1. Minimize Water: Use anhydrous solvents and a finely powdered, anhydrous base. If an aqueous base is necessary, use the minimum amount required to achieve a good reaction rate.[15] 2. Switch to a Weaker or Non-Aqueous Base: Consider using a weaker base like K₂CO₃ or a non-aqueous base such as CsF or K₃PO₄ in an anhydrous solvent. |
| High Reaction Temperature and Long Reaction Times | 1. Lower the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. 2. Monitor Reaction Progress: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed. |
| Inherent Instability of the Boronic Acid | 1. Use a Boronic Ester: As mentioned in the FAQs, converting the boronic acid to a more stable pinacol or MIDA ester is a very effective strategy to mitigate protodeboronation.[3][9] |
Problem 3: Formation of Homocoupled Boronic Acid Product
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Presence of Oxygen | 1. Rigorous Degassing: This is the most common cause. Ensure all solvents (including water) are thoroughly degassed by sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum. Maintain a positive pressure of inert gas throughout the reaction. 2. Use Fresh, High-Purity Reagents: Old or impure reagents may contain peroxides that can contribute to oxidative processes. |
| Issues with Palladium Catalyst Species | 1. Pd(II) Pre-catalysts: If using a Pd(II) pre-catalyst, its reduction to Pd(0) can sometimes be accompanied by oxidative homocoupling of the boronic acid. Using a Pd(0) source directly, like Pd₂(dba)₃, can sometimes alleviate this. 2. Ligand Choice: Bulky ligands can disfavor the formation of the palladium species that lead to homocoupling. |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (finely powdered, 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous, degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and degassed water to achieve a 10:1 dioxane:water ratio. The final concentration of the aryl iodide should be approximately 0.1 M.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Catalyst and Base Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Expected Outcome |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Toluene/H₂O (4:1) | 90 | Baseline, may be sluggish |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 100 | Improved yield and rate |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 80 | High yield, good for sensitive substrates |
| PEPPSI™-IPr (2) | - | K₃PO₄ (3) | n-Butanol/H₂O (5:1) | 110 | Effective for challenging couplings |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki reactions.
References
- 1. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Arylthiophene-2-carbaldehydes
Welcome to the technical support center for the synthesis of 4-arylthiophene-2-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Here, we address common challenges and frequently asked questions to help you improve your reaction yields, streamline your workflow, and overcome synthetic hurdles.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is dedicated to resolving specific problems you may encounter during your experiments. We diagnose the likely causes and provide actionable, field-proven solutions.
Question 1: Why is my yield consistently low in the Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde?
Answer:
Low yields in this Suzuki-Miyaura coupling are a frequent challenge. The issue typically originates from one of four areas: the catalyst system (palladium source and ligand), the base, the solvent, or the quality of the boronic acid derivative.
Causality and Strategic Solutions:
The Suzuki-Miyaura reaction relies on a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] A failure at any step will stall the reaction and reduce the yield.
-
Ineffective Catalyst Activation or Decomposition:
-
The "Why": The Pd(0) active catalyst may not be generating efficiently, or it may be decomposing. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common starting points but are not universally optimal.[2]
-
The Solution: Screen alternative catalyst systems. For electron-neutral or electron-rich arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or electron-deficient partners, a more robust system like Palladium(II) acetate (Pd(OAc)₂) combined with a sterically hindered phosphine ligand (e.g., tricyclohexylphosphine, PCy₃) can be more effective.[3]
-
-
Incorrect Base Selection and Transmetalation Failure:
-
The "Why": The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3][4] If the base is too weak, too strong, or poorly soluble, this step becomes the rate-limiting bottleneck.
-
The Solution: Potassium phosphate (K₃PO₄) is an excellent and widely used base for this specific transformation, often providing superior results to carbonates or hydroxides.[2] If you suspect your starting materials are base-sensitive, a milder base like potassium fluoride (KF) can be employed.
-
-
Poor Solvent Choice:
-
The "Why": The solvent system must accommodate both organic and inorganic reagents and maintain the catalyst's stability and activity at the reaction temperature.
-
The Solution: A biphasic system like toluene/water (e.g., in a 4:1 ratio) is highly effective, as demonstrated in several syntheses of 4-arylthiophene-2-carbaldehydes.[2] Other common solvents include 1,4-dioxane or DMF, particularly when higher temperatures are needed.[2][5]
-
-
Arylboronic Acid Instability:
-
The "Why": Arylboronic acids can undergo protodeboronation (loss of the boron group) or form unreactive trimeric anhydrides (boroxines) upon standing.
-
The Solution: Use freshly purchased or recrystallized boronic acid. Alternatively, consider using the corresponding pinacol ester derivative of the boronic acid. These esters are often more stable, easier to handle and purify, and have been used to achieve moderate to excellent yields in syntheses of these target compounds.[2][6]
-
Experimental Protocol: Optimizing the Suzuki-Miyaura Coupling
Here is a robust starting protocol based on established literature.[2]
-
To a reaction vessel equipped with a magnetic stir bar and condenser, add 4-bromothiophene-2-carbaldehyde (1.0 eq), the arylboronic acid or pinacol ester (1.1 eq), and potassium phosphate (K₃PO₄) (2.5 eq).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Heat the reaction mixture to 85–90 °C and stir overnight (12-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane).
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki coupling.
Question 2: My Vilsmeier-Haack formylation of a 3-arylthiophene gives a complex mixture or fails to proceed. What's wrong?
Answer:
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic systems, but its success with thiophenes depends heavily on substrate reactivity and precise control over reaction conditions.[7]
Causality and Strategic Solutions:
-
Insufficient Substrate Reactivity:
-
The "Why": The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium salt), is relatively weak compared to acylium ions used in Friedel-Crafts reactions.[8] Therefore, the reaction requires an electron-rich aromatic substrate. Thiophene is inherently less reactive than furan or pyrrole in electrophilic substitutions.[7] If the aryl group at the 3-position is electron-withdrawing, it will further deactivate the thiophene ring, potentially halting the reaction.
-
The Solution: This reaction works best when the 3-aryl substituent is electron-donating (e.g., methoxy, alkyl) or neutral. If your substrate is strongly deactivated, consider an alternative synthetic route, such as a metal-halogen exchange followed by quenching with DMF.[9]
-
-
Improper Formation or Stoichiometry of the Vilsmeier Reagent:
-
The "Why": The reagent is typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[10] An incorrect ratio or addition order can lead to side reactions or an insufficient concentration of the active electrophile.
-
The Solution: The standard procedure involves the slow, controlled addition of POCl₃ to an excess of DMF, usually at a low temperature (e.g., 0 °C), before introducing the thiophene substrate. A typical molar ratio is 1.1-1.5 equivalents of POCl₃ to 1.0 equivalent of the thiophene in DMF as the solvent.
-
-
Incorrect Reaction Temperature:
-
The "Why": Temperature control is critical. While reagent formation is done at low temperatures, the subsequent formylation step may require heating to proceed at a reasonable rate, depending on the substrate's reactivity.[7] However, excessive heat can lead to decomposition and the formation of tar-like byproducts. With some substrates, drastic conditions can even lead to substitution of other groups, like a methoxy group being replaced by chlorine.[11]
-
The Solution: After forming the Vilsmeier reagent at 0 °C, add the 3-arylthiophene substrate while maintaining the low temperature. Then, allow the reaction to slowly warm to room temperature. If no reaction occurs, gentle heating (e.g., 40-60 °C) can be applied. The optimal temperature must be determined empirically for each substrate.
-
Simplified Vilsmeier-Haack Mechanism
Caption: Key steps in the Vilsmeier-Haack formylation of a thiophene.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis and handling of 4-arylthiophene-2-carbaldehydes.
Question 3: What are the primary synthetic routes to 4-arylthiophene-2-carbaldehydes?
Answer:
There are two predominant and highly effective strategies for synthesizing this class of compounds:
-
Route A: Suzuki-Miyaura Cross-Coupling (Post-Formylation Arylation): This is arguably the most common and versatile method. It starts with a commercially available or easily prepared halogenated thiophene-2-carbaldehyde, typically 4-bromothiophene-2-carbaldehyde . This intermediate is then coupled with a suitable arylboronic acid or ester using a palladium catalyst.[2][6] This route is highly modular, allowing for the synthesis of a wide array of derivatives by simply changing the boronic acid partner.
-
Route B: Vilsmeier-Haack Formylation (Pre-Arylation Formylation): This approach begins with a 3-arylthiophene . The aldehyde group is then introduced at the C2 position via electrophilic aromatic substitution using the Vilsmeier-Haack reaction (POCl₃/DMF).[7][8] This route is more direct if the 3-arylthiophene starting material is readily available. Its main limitation is the requirement for the thiophene ring to be sufficiently activated towards formylation.
A third, more recent method involves the "skeletal editing" of substituted pyridines, transforming them into thiophene-2-carbaldehydes using elemental sulfur. While innovative, this method is less established than the classical routes.[12]
Question 4: How do I choose the optimal conditions for the Suzuki coupling step?
Answer:
Optimizing a Suzuki coupling involves the careful selection of four key components: the palladium source, the ligand, the base, and the solvent. The table below summarizes conditions reported in the literature for the synthesis of 4-phenylthiophene-2-carbaldehyde from 4-bromothiophene-2-carbaldehyde and a phenylboronic acid derivative, highlighting the impact on yield.
| Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5%) | K₃PO₄ (2.5) | Toluene/Water (4:1) | 85-90 | Good | [2] |
| Pd(PPh₃)₄ (5%) | K₃PO₄ (2.5) | 1,4-Dioxane | 85-90 | Moderate | [2] |
| Pd(PPh₃)₄ (5%) | K₃PO₄ (2.5) | DMF | 85-90 | Moderate | [2] |
| Pd(OAc)₂/PCy₃ | Cs₂CO₃ (2.5) | 1,4-Dioxane/Water | 100 | Often High | General[1][3] |
Key Takeaways:
-
For General Screening: Start with Pd(PPh₃)₄, K₃PO₄, and a toluene/water solvent system. This combination has proven effective for this specific substrate class.[2]
-
For Difficult Couplings: If the starting combination fails, especially with electron-poor or sterically hindered boronic acids, switch to a more active catalyst system like Pd(OAc)₂ with a bulky electron-rich ligand (e.g., PCy₃, SPhos, XPhos).
-
Base and Solvent Interplay: Cesium carbonate (Cs₂CO₃) is often used in dioxane for more challenging reactions. The choice is empirical, and screening is often necessary for novel substrates.
Question 5: What are the best practices for purifying and handling the final 4-arylthiophene-2-carbaldehyde product?
Answer:
Proper purification and handling are essential to ensure the integrity and stability of your final compound.
-
Purification: Flash column chromatography on silica gel is the most common purification method. A solvent system of ethyl acetate in hexane (or heptane) typically provides good separation from non-polar impurities (like starting materials or homo-coupled byproducts) and more polar baseline impurities.[9] Recrystallization can be an effective alternative or final polishing step if a suitable solvent is found.
-
Stability and Storage: Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. While thiophene aldehydes are relatively stable, it is good practice to store the purified product under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon) and in a cool, dark place, such as a refrigerator or freezer, to maximize its shelf-life. Some aldehydes can also be prone to polymerization over time, which can be catalyzed by acid or base residues.[13] Ensure the product is free of any residual acid or base from the workup.
References
- 1. youtube.com [youtube.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde [mdpi.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. journalskuwait.org [journalskuwait.org]
Technical Support Center: Catalyst Selection for Reactions Involving 4-Iodothiophene-2-carbaldehyde
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Iodothiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of complex molecules using this versatile building block.
The unique trifecta of functionalities in this compound—a reactive C-I bond, a potentially coordinating thiophene ring, and a sensitive aldehyde group—presents a specific set of challenges and opportunities in cross-coupling chemistry. This guide will equip you with the knowledge to navigate these complexities, optimize your reaction conditions, and achieve your desired synthetic outcomes.
Troubleshooting Guides
This section is formatted in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Problem 1: Low or No Conversion of this compound
Q: My Suzuki/Sonogashira/Heck/Buchwald-Hartwig reaction is not proceeding, and I'm recovering my starting material. What are the likely causes and how can I fix it?
A: Low or no conversion when using this compound is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
Possible Cause 1: Catalyst Poisoning by the Thiophene Sulfur
The sulfur atom in the thiophene ring is Lewis basic and can strongly coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning".[1][2][3] This is one of the most frequent culprits in reactions involving sulfur-containing heterocycles.
-
Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[4] Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices.[5] For instance, in Suzuki-Miyaura couplings of bromothiophenes, the combination of palladium(II) acetate and SPhos has been shown to be highly effective, allowing for low catalyst loading.[6]
-
Solution 2: Catalyst Pre-activation. Ensure your active Pd(0) species is being generated efficiently. If you are using a Pd(II) precatalyst like Pd(OAc)₂, the reduction to Pd(0) in situ might be inefficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or more advanced precatalysts where the active species is more readily generated.
-
Solution 3: Additives. In some cases, additives can mitigate catalyst poisoning. While not universally applicable, the use of silver or copper salts can sometimes act as sulfur scavengers, though this can complicate the reaction and should be approached with caution.
Possible Cause 2: Inefficient Oxidative Addition
The oxidative addition of the C-I bond to the Pd(0) center is the first committed step in the catalytic cycle. While the C-I bond in this compound is generally reactive, issues can still arise.
-
Solution: Optimize Catalyst and Ligand System. As mentioned above, bulky, electron-rich ligands not only protect against sulfur poisoning but also accelerate the rate of oxidative addition. The choice of palladium precursor can also be critical. Pre-catalysts like palladacycles can be more robust and efficient than simple palladium salts.[4]
Possible Cause 3: Poor Reagent Quality or Reaction Setup
Cross-coupling reactions are often sensitive to air and moisture.
-
Solution: Ensure Anhydrous and Anaerobic Conditions. Thoroughly dry all solvents and reagents. Degas your reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Ensure your reaction is run under a positive pressure of an inert gas. The presence of oxygen can lead to the oxidation of the phosphine ligands and the formation of inactive palladium black.[4]
Problem 2: Formation of Significant Side Products
Q: My reaction is working, but I'm getting a mixture of products, including some I can't identify. What are the common side reactions with this compound?
A: The presence of the aldehyde group and the iodo-substituent on the thiophene ring can lead to several predictable side reactions.
Side Product 1: Dehalogenated Thiophene (Thiophene-2-carbaldehyde)
This occurs when the iodine atom is replaced by a hydrogen atom.
-
Causality: Dehalogenation can be a result of a competing reaction pathway where a hydride source intercepts a palladium intermediate. The source of the hydride can be the solvent, base, or even the boronic acid in Suzuki couplings. The presence of water can also exacerbate dehalogenation in some cases.[7]
-
Troubleshooting Steps:
-
Minimize Water: While some water is often necessary for Suzuki reactions to proceed, excessive amounts can promote dehalogenation. Try to find the optimal balance for your specific system.[7]
-
Choice of Base: Use a non-coordinating, weaker base if possible. Strong bases can sometimes promote side reactions.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.
-
Side Product 2: Homocoupling of the Coupling Partner
This is particularly common in Sonogashira (Glaser coupling) and Suzuki reactions.
-
Causality: In Sonogashira reactions, the copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne. In Suzuki reactions, the boronic acid can homocouple.
-
Troubleshooting Steps (Sonogashira):
-
Copper-Free Conditions: If homocoupling is a major issue, consider a copper-free Sonogashira protocol.[8]
-
Ligand Choice: The use of specific ligands can suppress this side reaction.
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low and minimize homocoupling.
-
-
Troubleshooting Steps (Suzuki):
-
Ensure Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids.
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling.
-
Side Product 3: Reactions Involving the Aldehyde Group
The aldehyde is an electrophilic functional group and can react under the conditions of many cross-coupling reactions.[9]
-
Reduction to an Alcohol: The aldehyde can be reduced to the corresponding primary alcohol. This can be mediated by the palladium catalyst in the presence of a hydride source.
-
Imine Formation: In Buchwald-Hartwig amination, the amine coupling partner can condense with the aldehyde to form an imine.[9]
-
Decarbonylation: At high temperatures, palladium catalysts can promote the loss of the formyl group.[9]
-
Solution: Protection of the Aldehyde Group. The most robust solution to these side reactions is to protect the aldehyde group before performing the cross-coupling reaction. The formation of an acetal is the most common and effective strategy. Acetals are stable under the basic and nucleophilic conditions of most coupling reactions and can be easily removed with mild acid upon completion of the coupling.[4][10][11]
Frequently Asked Questions (FAQs)
Q1: Do I always need to protect the aldehyde group on this compound before running a cross-coupling reaction?
A1: Not always, but it is a highly recommended strategy to consider, especially during the initial optimization of your reaction. The necessity for protection depends on the specific reaction conditions and coupling partners. For example, in a Buchwald-Hartwig amination with a primary amine, protection is almost certainly required to prevent imine formation.[9] For Suzuki or Heck reactions, you may be able to achieve a good yield without protection if you use mild conditions (e.g., lower temperatures, weaker bases). However, if you are observing side reactions involving the aldehyde or low yields, protecting the aldehyde as an acetal is a reliable way to improve the outcome.
Q2: What is the best general-purpose catalyst system for Suzuki-Miyaura coupling with this compound?
A2: A highly effective and commonly used system for Suzuki couplings involving thiophenes is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[4][6] A common base and solvent system would be an inorganic base like K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (like dioxane or toluene) and water.[11][12]
Q3: For a Sonogashira coupling, is a copper co-catalyst necessary?
A3: The classic Sonogashira reaction uses a copper(I) co-catalyst (typically CuI) to facilitate the reaction.[13] However, the copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[14] Copper-free Sonogashira protocols have been developed and can be very effective, often using an amine base in a polar aprotic solvent. If you are struggling with alkyne homocoupling, exploring a copper-free method is a logical next step.
Q4: What are the key considerations for a successful Heck reaction with this compound?
A4: The Heck reaction couples the aryl iodide with an alkene.[15] Key considerations include:
-
Catalyst: A simple palladium source like Pd(OAc)₂ is often sufficient.
-
Base: An organic base like triethylamine (Et₃N) is commonly used to neutralize the HI generated in the reaction.
-
Solvent: Polar aprotic solvents like DMF or NMP are typical.
-
Chemoselectivity: The electron-withdrawing nature of the aldehyde group can influence the reactivity of the C-I bond.
Q5: I am attempting a Buchwald-Hartwig amination. What is a good starting point for catalyst and ligand selection?
A5: For Buchwald-Hartwig amination, the choice of ligand is critical and often depends on the nature of the amine.[16] For coupling with anilines or secondary amines, ligands like XPhos or RuPhos are excellent choices.[5] A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. As mentioned previously, protection of the aldehyde group is highly recommended for this reaction.
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of the diethyl acetal, which is stable to the conditions of most palladium-catalyzed cross-coupling reactions.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add triethyl orthoformate (1.5 eq) and a catalytic amount of PTSA (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed. A Dean-Stark trap can be used to remove the ethanol byproduct and drive the reaction to completion.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(diethoxymethyl)-4-iodothiophene.
Protocol 2: Suzuki-Miyaura Coupling of Protected this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling.
Materials:
-
2-(Diethoxymethyl)-4-iodothiophene (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
K₃PO₄ (2.0 eq)
-
Dioxane/water (4:1 v/v), degassed
Procedure:
-
To a dry reaction flask, add 2-(diethoxymethyl)-4-iodothiophene (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Acetal Deprotection
This protocol describes the removal of the diethyl acetal protecting group to regenerate the aldehyde.
Materials:
-
Protected coupled product from Protocol 2
-
Acetone
-
Aqueous HCl (e.g., 1M) or another acid catalyst
Procedure:
-
Dissolve the protected coupled product in a mixture of acetone and aqueous HCl.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography.
Data and Catalyst System Summary
| Reaction Type | Palladium Source | Recommended Ligand(s) | Typical Base | Typical Solvent(s) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Potential for dehalogenation; aldehyde protection recommended.[4][6][7] |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, or ligand-free | Et₃N, i-Pr₂NH | THF, DMF | Copper co-catalyst (CuI) can cause alkyne homocoupling; consider copper-free methods.[8][13][17] |
| Heck | Pd(OAc)₂ | PPh₃, or ligand-free | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile | Aldehyde group is generally tolerated under milder conditions. |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | NaOtBu, LHMDS | Toluene, Dioxane | Aldehyde protection is highly recommended to prevent imine formation.[5][15][16] |
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Iodothiophene-2-carbaldehyde
Welcome to the technical support center for navigating the nuanced world of 4-Iodothiophene-2-carbaldehyde reactivity. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile building block. Here, we move beyond simple protocols to explore the fundamental principles governing how solvent choice dictates reaction outcomes, ensuring your experiments are both successful and reproducible.
Introduction: The Critical Role of the Solvent
This compound is a key intermediate in the synthesis of a wide range of functional materials and pharmaceutical agents. Its reactivity is dominated by the interplay of three key features: the reactive aldehyde, the carbon-iodine bond amenable to cross-coupling, and the electron-rich thiophene ring. The solvent is not merely a medium for these reactions; it is an active participant that can profoundly influence reaction rates, yields, and even the chemoselectivity of a given transformation. Understanding these solvent effects is paramount to mastering the chemistry of this important molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during key transformations of this compound, with a focus on the causative role of the solvent.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling this compound with various boronic acids or esters. However, success is highly dependent on the reaction conditions, especially the solvent.
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely solvent-related causes?
A1: Low yields in Suzuki-Miyaura couplings of this compound can often be traced back to suboptimal solvent selection. Here's a breakdown of potential issues and solutions:
-
Poor Solubility of Reagents: For the catalytic cycle to be efficient, all components (the iodothiophene, boronic acid, base, and catalyst) must be adequately solubilized.
-
Troubleshooting: If you are using a nonpolar solvent like toluene and observing poor solubility of the base (e.g., K₃PO₄), consider adding a co-solvent. A common and effective combination is a mixture of toluene and water (e.g., 4:1 v/v).[1] The water helps to dissolve the inorganic base, facilitating the crucial transmetalation step. Alternatively, polar aprotic solvents like 1,4-dioxane or DMF can be used, often in combination with water.[2]
-
-
Inefficient Catalyst Activation or Stabilization: The solvent can influence the nature and stability of the active Pd(0) catalyst.
-
Troubleshooting: In some cases, polar aprotic solvents can stabilize the active catalyst and accelerate the reaction.[3] However, be aware that highly coordinating solvents like DMF can sometimes inhibit the catalyst by competing for coordination sites. If you suspect catalyst inhibition, switching to a less coordinating solvent like dioxane or THF might be beneficial.
-
-
Side Reactions Promoted by the Solvent: Certain solvents can promote undesirable side reactions.
-
Troubleshooting: Protodeiodination (loss of iodine) can be a problem, particularly in the presence of protic solvents and a strong base. While some water is often necessary, an excessive amount can lead to this side reaction. Ensure your organic solvents are anhydrous if running a "water-free" system, or carefully control the amount of water used as a co-solvent.
-
Q2: I am observing the formation of a biaryl homocoupling product from my boronic acid. How can I mitigate this?
A2: Homocoupling of the boronic acid is a common side reaction, often influenced by the solvent and atmosphere.
-
Troubleshooting: This side reaction is often promoted by the presence of oxygen. Ensure your solvent is thoroughly degassed before use, and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen). While solvent choice has a less direct role here, a solvent system that promotes a faster cross-coupling rate can help to outcompete the homocoupling reaction.
Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for converting the aldehyde group of this compound into an alkene, typically with high (E)-stereoselectivity.[4][5][6]
Q1: My HWE reaction is sluggish and giving a low yield of the desired alkene. What role could the solvent be playing?
A1: A slow or incomplete HWE reaction is often related to the initial deprotonation of the phosphonate reagent and the subsequent nucleophilic attack on the aldehyde.
-
Causality: The choice of solvent can significantly impact the solubility and reactivity of the base used for deprotonation. Common bases like sodium hydride (NaH) are more effective in polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[7]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: The phosphonate carbanion is highly basic and will be quenched by protic solvents like water or alcohols. Always use anhydrous solvents for HWE reactions.
-
Solvent and Base Compatibility: For a base like NaH, THF or DME are excellent choices.[7] If using a lithium base like n-butyllithium (n-BuLi), THF is also a standard solvent. The solvent must be able to dissolve the phosphonate reagent to allow for efficient deprotonation.
-
Q2: The (E/Z) selectivity of my HWE reaction is poor. How can I improve the (E)-selectivity?
A2: While the HWE reaction generally favors the (E)-isomer, the solvent and reaction conditions can influence the stereochemical outcome.[4]
-
Causality: The formation of the (E)-alkene is thermodynamically favored. Conditions that allow for the equilibration of the intermediates will lead to higher (E)-selectivity.
-
Troubleshooting:
-
Solvent Polarity: Nonpolar solvents can sometimes lead to better (E)-selectivity. However, the choice is often dictated by the solubility of the reagents.
-
Reaction Temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) can promote the equilibration of intermediates and increase (E)-selectivity.[4]
-
Cation Effects: The choice of base (and thus the counter-ion) can influence selectivity. Lithium, sodium, and potassium bases can lead to different E/Z ratios, with lithium salts often favoring higher (E)-selectivity.[4]
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. This reaction is sensitive to several parameters, with solvent choice being a critical factor.
Q1: My Sonogashira reaction is failing, and I observe a black precipitate. What is happening?
A1: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst, leading to a halt in the reaction.[8]
-
Causality & Troubleshooting:
-
Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvents are rigorously degassed, and the reaction is maintained under an inert atmosphere.
-
Solvent Choice: Some solvents are more prone to promoting the formation of palladium black. For instance, THF has been anecdotally reported to sometimes favor this decomposition.[9] In such cases, switching to a different solvent like DMF or toluene might be beneficial.[10][11]
-
Q2: I am getting a high yield of the Glaser-Hay homocoupling product of my alkyne. How can I prevent this?
A2: The Glaser-Hay coupling is a common side reaction in copper-catalyzed Sonogashira reactions, and it is highly dependent on the reaction conditions.[12]
-
Causality & Troubleshooting:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of this homocoupling. Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require specific ligands and may be performed in solvents like acetonitrile.[12]
-
Solvent and Base System: The choice of amine base and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling. A common solvent system is a mixture of an organic solvent (like toluene or DMF) and an amine base (like triethylamine or diisopropylamine).[11]
-
Knoevenagel Condensation
The Knoevenagel condensation is an effective method for forming a new C=C bond at the aldehyde position of this compound by reacting it with an active methylene compound.
Q1: My Knoevenagel condensation is proceeding very slowly. How can I accelerate the reaction by changing the solvent?
A1: The rate of a Knoevenagel condensation is highly dependent on the polarity of the solvent.
-
Causality: The reaction proceeds through an aldol-type addition followed by elimination of water. The initial deprotonation of the active methylene compound and the stabilization of the charged intermediates are favored by polar solvents.[13][14]
-
Troubleshooting:
-
Polar Protic vs. Aprotic Solvents: Polar protic solvents like ethanol can facilitate the initial proton transfer steps. Polar aprotic solvents like DMF can accelerate the dehydration step.[14]
-
Solvent Screening: A good starting point is often a polar protic solvent like ethanol. If the reaction is slow, switching to a more polar aprotic solvent like DMF or even using water as a solvent (if solubility permits) can significantly increase the reaction rate.[15] The use of water as a green solvent has been shown to be effective in some Knoevenagel condensations.[15]
-
Data Summary & Protocols
Solubility of Thiophene-2-carbaldehyde (as a proxy for this compound)
The solubility of the starting material is a critical first consideration. While specific data for this compound is scarce, the properties of the parent compound, thiophene-2-carbaldehyde, provide a good initial guide. The presence of the polar aldehyde group enhances its solubility in polar solvents.[16]
| Solvent | Polarity | Solubility Profile |
| Water | Polar Protic | Moderately soluble due to H-bonding with the aldehyde. |
| Ethanol | Polar Protic | Soluble. |
| Acetone | Polar Aprotic | Soluble.[16] |
| THF | Polar Aprotic | Expected to be soluble. |
| DMF | Polar Aprotic | Expected to be soluble. |
| Toluene | Nonpolar | Likely soluble, but to a lesser extent than in polar solvents. |
| Hexane | Nonpolar | Likely poorly soluble. |
Note: The iodine atom in this compound will increase the molecular weight and may slightly decrease polarity compared to thiophene-2-carbaldehyde, but the general trends are expected to be similar.
Experimental Protocols
This protocol is adapted for this compound based on successful procedures for similar substrates.[2]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system. A recommended starting point is a 4:1 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Reaction: Heat the mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
This is a general protocol for the HWE reaction.[7]
-
Phosphonate Deprotonation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF.
-
Phosphonate Addition: Slowly add a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 mmol) in anhydrous THF. Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C and slowly add a solution of this compound (1.0 mmol) in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizing Solvent Effects
The following diagrams illustrate the key decision-making processes and causal relationships discussed in this guide.
Caption: Troubleshooting workflow for common issues in key reactions of this compound, highlighting solvent-based solutions.
Caption: The influence of solvent polarity on different reaction types involving this compound.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Challenges in the Regioselective Functionalization of Thiophenes
Welcome to the Technical Support Center for the regioselective functionalization of thiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of thiophene-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental designs.
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, often serving as bioisosteres for benzene rings in biologically active compounds.[1][2] However, the inherent electronic properties of the thiophene ring present unique challenges in controlling the position of functionalization. This guide provides in-depth, field-proven insights to address these challenges in a practical, question-and-answer format.
Foundational Principles: Understanding Thiophene Reactivity
Before diving into troubleshooting, it's crucial to grasp the electronic nature of the thiophene ring. Thiophene is an electron-rich aromatic heterocycle.[3][4] The sulfur atom participates in the π-system by donating a lone pair of electrons, which leads to a higher electron density at the carbon atoms compared to benzene. This increased nucleophilicity makes thiophenes highly reactive towards electrophilic aromatic substitution.[5]
The key challenge arises from the non-equivalent positions on the ring: the α-positions (C2 and C5) and the β-positions (C3 and C4). The α-positions are significantly more reactive towards most electrophiles due to the greater stabilization of the cationic intermediate (the Wheland intermediate) formed during the reaction.[6] This inherent reactivity difference is the root cause of many regioselectivity problems.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the regioselective functionalization of thiophenes.
Q1: Why is my electrophilic substitution reaction exclusively happening at the C2/C5 positions?
A: This is the expected outcome based on the intrinsic reactivity of the thiophene ring. The carbocation intermediate formed upon electrophilic attack at the C2 or C5 position is better stabilized by resonance, involving the sulfur atom, than the intermediate formed from attack at the C3 or C4 position.[6] Unless specific directing groups or reaction conditions are employed to override this preference, electrophiles will preferentially add to the α-positions.
Q2: How can I achieve functionalization at the less reactive C3 or C4 (β) positions?
A: Functionalizing the β-positions is a significant challenge but can be achieved through several strategies:
-
Blocking the α-positions: If the C2 and C5 positions are already substituted (e.g., with halogens that can be removed later), electrophilic attack is directed to the β-positions.
-
Directed Metalation: Using a directing group at a specific position can guide lithiation or other metalations to an adjacent β-position. For instance, an amide group at C3 can direct lithiation to the C2 or C4 position.[7]
-
Transition Metal-Catalyzed C-H Activation: Recent advances in catalysis have enabled the direct functionalization of β-C-H bonds. This often involves palladium-catalyzed reactions where the catalyst can be guided to the β-position, sometimes through a 1,4-migration mechanism.[8]
-
Specific Synthetic Routes: Certain synthetic methods, like the Gewald aminothiophene synthesis, inherently produce 2-aminothiophenes, which can then be further modified.[5][9]
Q3: I am observing significant amounts of polythiophene as a side product. How can I prevent this?
A: Thiophene and its derivatives can polymerize under oxidative or strongly acidic conditions.[1][10][11] This is particularly problematic in reactions like nitration or Friedel-Crafts acylations. To minimize polymerization:
-
Use milder reaction conditions: Lower the temperature and use less aggressive reagents.
-
Control stoichiometry: Use the minimum required amount of the electrophile or catalyst.
-
Inert atmosphere: For metal-catalyzed reactions, ensure a strictly inert atmosphere to prevent oxidative polymerization.
-
Consider alternative synthetic routes: If polymerization is persistent, a multi-step sequence that avoids harsh conditions might be necessary.
Q4: What is the role of steric hindrance in thiophene functionalization?
A: Steric hindrance plays a crucial role, especially when dealing with substituted thiophenes.[12][13] A bulky substituent at the C2 position can hinder the approach of an electrophile to the adjacent C3 position, and may even influence the regioselectivity between the C5 and C3 positions. In some cases, steric hindrance can be leveraged to favor substitution at a less crowded site. For example, with a large group at C2, an incoming group might be directed to the C4 or C5 position.[14]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues in a problem-cause-solution format.
Issue 1: Poor or No Regioselectivity in Electrophilic Substitution (e.g., Halogenation, Acylation)
| Problem | Probable Cause(s) | Troubleshooting Steps & Solutions |
| Mixture of 2- and 3-substituted products with no clear selectivity. | 1. High reaction temperature: Higher temperatures can overcome the small activation energy difference between attack at the α and β positions, leading to a loss of selectivity. 2. Highly reactive electrophile: A very reactive electrophile may not be selective enough to differentiate between the α and β positions. | 1. Lower the reaction temperature: Conduct the reaction at 0 °C or even -78 °C to favor the kinetically preferred α-substitution. 2. Choose a milder reagent: For example, use N-bromosuccinimide (NBS) instead of Br₂ for bromination. 3. Solvent effects: The polarity of the solvent can influence regioselectivity. Screen different solvents (e.g., THF, dioxane, chlorinated solvents). |
| Reaction yields the 2,5-disubstituted product when monosubstitution is desired. | 1. Excess electrophile: The initially formed 2-substituted thiophene is still activated towards further electrophilic substitution at the C5 position. 2. Prolonged reaction time: Allowing the reaction to proceed for too long can lead to over-reaction. | 1. Use stoichiometric amounts of the electrophile: Carefully control the stoichiometry to favor monosubstitution. A slight excess (1.1-1.2 equivalents) may be needed, but a large excess should be avoided. 2. Monitor the reaction closely: Use TLC or GC-MS to monitor the progress and quench the reaction once the starting material is consumed and before significant disubstitution occurs. |
Issue 2: Low Yields and Side Reactions in Lithiation and Subsequent Quenching
| Problem | Probable Cause(s) | Troubleshooting Steps & Solutions |
| Debromination of a 2-bromothiophene starting material upon lithiation and quenching. [7] | 1. Proton source in the reaction: The highly reactive 2-lithiothiophene intermediate is being quenched by a proton source before it can react with the desired electrophile. This could be moisture in the glassware, solvent, or reagents. 2. Incomplete reaction with the electrophile: The electrophile may be unreactive, or the reaction conditions may not be optimal for the quenching step. | 1. Ensure strictly anhydrous conditions: Flame-dry all glassware, use freshly distilled anhydrous solvents, and ensure all reagents are dry. 2. Check the quality of the organolithium reagent: Titrate the n-BuLi or other organolithium reagent to determine its exact concentration. 3. Optimize the addition of the electrophile: Add the electrophile at low temperature (-78 °C) and then allow the reaction to slowly warm to room temperature. 4. Consider a lithium-halogen exchange mechanism: This is expected for bromo- and iodothiophenes and is generally faster than deprotonation.[15] |
| Low conversion and recovery of starting material. | 1. Insufficient organolithium reagent: The organolithium reagent may be consumed by acidic protons on the substrate (e.g., an amide N-H) or by trace impurities. 2. The C-H bond is not acidic enough for deprotonation: This is more common for β-positions or when electron-withdrawing groups are absent. | 1. Use excess organolithium reagent: If your substrate has other acidic protons, you will need to use additional equivalents of the organolithium reagent.[7] 2. Use a stronger base: If n-BuLi is not effective, consider using s-BuLi or t-BuLi, often in the presence of a coordinating agent like TMEDA. |
Issue 3: Challenges in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
| Problem | Probable Cause(s) | Troubleshooting Steps & Solutions |
| Low or no yield in a Suzuki coupling with a thienylboronic acid/ester. [16] | 1. Decomposition of the thienylboronic acid: Thienylboronic acids can be unstable and prone to protodeboronation, especially under acidic conditions or at elevated temperatures. 2. Catalyst poisoning: The sulfur atom in the thiophene ring can sometimes coordinate to the palladium catalyst, leading to deactivation.[17] 3. Poor catalyst generation: The active Pd(0) species may not be forming efficiently from the precatalyst.[18] | 1. Use a more stable boron reagent: Consider using a thienylboronic ester (e.g., pinacol ester) which is generally more stable. 2. Choose the right ligand: Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and activity.[18] 3. Optimize the base and solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., toluene/water, dioxane/water) is critical and often needs to be screened for a specific substrate pair. 4. Use a well-defined precatalyst: Modern palladium precatalysts can ensure efficient generation of the active catalytic species.[18] |
| Homocoupling of the coupling partners. | 1. Oxidative conditions: The presence of oxygen can promote the homocoupling of the organometallic reagent. 2. Suboptimal reaction conditions: Incorrect stoichiometry or temperature can favor homocoupling. | 1. Degas the reaction mixture: Thoroughly degas the solvent and reagents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. 2. Optimize reaction parameters: Carefully control the stoichiometry and consider lowering the reaction temperature. |
Key Experimental Protocols
Protocol 1: Regioselective Monobromination of Thiophene at the C2-Position
This protocol describes a standard procedure for the selective bromination of thiophene at the C2 position using N-bromosuccinimide (NBS).
Materials:
-
Thiophene
-
N-bromosuccinimide (NBS)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve thiophene (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromothiophene.
Protocol 2: Directed Lithiation and Functionalization at the C3-Position of a 2-Substituted Thiophene
This protocol provides a general workflow for achieving functionalization at the C3 position by leveraging a directing group at the C2 position.
Materials:
-
A 2-substituted thiophene with a directing group (e.g., -CONR₂, -CH₂OR)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, an alkyl halide)
-
Saturated aqueous ammonium chloride solution
-
Standard workup and purification reagents
Procedure:
-
Under a strict inert atmosphere (argon or nitrogen), dissolve the 2-substituted thiophene (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) dropwise via syringe. A color change is often observed.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation at the C3 position.
-
Add the chosen electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.
-
Perform a standard aqueous workup and extraction.
-
Purify the crude product by column chromatography to obtain the 2,3-disubstituted thiophene.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiophene
Caption: Favored vs. disfavored pathways in thiophene electrophilic substitution.
Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. quora.com [quora.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. reddit.com [reddit.com]
- 8. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. reddit.com [reddit.com]
- 17. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling Up Reactions with 4-Iodothiophene-2-carbaldehyde
Here is the technical support center for scaling up reactions with 4-Iodothiophene-2-carbaldehyde.
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to transition their small-scale reactions using this versatile building block to larger, preparative scales. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure your scale-up process is efficient, predictable, and successful.
The unique structure of this compound, featuring both a reactive aldehyde and an aryl iodide, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] However, the very features that make it useful also present specific challenges during scale-up, from catalyst deactivation in cross-coupling reactions to byproduct formation in nucleophilic additions. This guide provides practical, field-tested advice to navigate these issues.
Section 1: Frequently Asked Questions (FAQs) - Reagent Handling & Stability
This section addresses foundational questions about the storage, handling, and inherent properties of this compound.
Q1: How should I properly store this compound to ensure its long-term stability?
A1: Proper storage is critical to maintain the reagent's purity. It should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C).[3][4] The compound is sensitive to air and light, so storing it under an inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term stability.[5] Over time, exposure to air can lead to oxidation of the aldehyde group to the corresponding carboxylic acid, which can complicate subsequent reactions.
Q2: What are the primary safety precautions I should take when handling this compound?
A2: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6] It may also cause an allergic skin reaction.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust or vapors.[5]
Q3: Is this compound prone to any specific decomposition pathways I should be aware of?
A3: Besides the potential for oxidation of the aldehyde, the carbon-iodine bond can be susceptible to cleavage under certain conditions, such as exposure to strong light, high heat, or certain metals, leading to deiodination. While generally stable, substituted thiophenes can undergo metabolic-like degradation pathways such as S-oxidation or ring epoxidation if subjected to harsh oxidative conditions.[7] For most synthetic applications, oxidation of the aldehyde is the primary concern.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 4-position is an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira-Hagihara couplings.[2][8] However, scaling these reactions often uncovers issues not apparent at the milligram scale.
Common Problem 1: Low or Stalled Conversion
You set up a large-scale Suzuki or Sonogashira reaction, but after several hours, TLC or LC-MS analysis shows mostly unreacted starting material.
| Potential Cause | Scientific Explanation & Validation | Scale-Up Solution |
| Catalyst Deactivation | The active Pd(0) species is susceptible to oxidation by trace oxygen, forming inactive palladium black.[9] On a larger scale, ensuring a truly inert atmosphere is more challenging due to larger surface areas and longer reaction times. Pd(II) precatalysts require reduction in situ, and if this process is inefficient, the catalytic cycle never fully initiates.[8] | 1. Rigorous Degassing: Sparge your solvent with argon or nitrogen for at least 30-60 minutes before use. For the reaction itself, use a robust inert atmosphere (a positive pressure of argon is best). 2. Use Robust Pre-catalysts: Consider using modern, air-stable Pd(II) precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that facilitate the generation of the active Pd(0) catalyst and promote the rate-limiting oxidative addition step.[10][11] |
| Poor Reagent Quality | Impurities in solvents, bases, or the boronic acid/alkyne coupling partner can poison the catalyst.[9] Water content is particularly critical; while a small amount is often necessary for Suzuki couplings with inorganic bases, too much or too little can be detrimental.[10][12] Anhydrous conditions can sometimes halt the reaction entirely.[12] | 1. Verify Reagent Purity: Use high-purity, anhydrous solvents. If using an amine base like triethylamine or diisopropylamine, consider distilling it before use.[9] 2. Optimize Water Content (Suzuki): For biphasic Suzuki reactions (e.g., Toluene/water), the ratio is crucial. If a reaction fails under anhydrous conditions, try adding a few equivalents of water.[10] |
| Suboptimal Physical Conditions | On a larger scale, inefficient stirring can lead to poor mixing, especially in heterogeneous mixtures (e.g., Suzuki with K₃PO₄). This creates localized concentration gradients and reduces the effective reaction rate.[11] The temperature might also not be high enough to overcome the activation energy for oxidative addition, a common issue with less reactive coupling partners.[13] | 1. Improve Agitation: Use an overhead mechanical stirrer instead of a magnetic stir bar for flasks larger than 1L to ensure efficient mixing. 2. Increase Temperature: If the reaction is clean but stalled, incrementally increase the temperature. For Sonogashira couplings with aryl bromides, temperatures of 80°C or higher are often necessary; while iodides are more reactive, this principle still applies if the system is sluggish.[13] |
Common Problem 2: Significant Byproduct Formation
The reaction proceeds, but purification is a nightmare due to the formation of multiple, hard-to-separate byproducts.
| Byproduct | Formation Mechanism | Scale-Up Mitigation Strategy |
| Alkyne Dimer (Glaser Coupling) | In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[8][9] | 1. Strict Anaerobic Conditions: Ensure the reaction is rigorously deoxygenated. 2. Reduce Copper Loading: Use the minimum effective amount of CuI (e.g., 1-2 mol%). 3. Slow Alkyne Addition: Add the alkyne solution via syringe pump over several hours to keep its instantaneous concentration low.[9] 4. Switch to Copper-Free Conditions: This is the most effective solution if homocoupling persists.[9][14] |
| Boronic Acid Homocoupling | In Suzuki reactions, this side reaction can be promoted by the presence of oxygen or if the transmetalation step is slow.[11] | 1. Rigorous Degassing: As with all cross-couplings, minimizing oxygen is key. 2. Ligand Choice: Bulky phosphine ligands can disfavor the formation of homocoupled byproducts.[11] |
| Deiodination (Protodehalogenation) | The 4-iodothiophene starting material is converted to thiophene-2-carbaldehyde. This occurs when the aryl-palladium intermediate is protonated before it can undergo transmetalation. The proton source can be trace water or the solvent itself. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. 2. Choice of Base: Use a non-protic base if possible. If using an aqueous base, minimizing the amount of water can help.[12] |
Troubleshooting Workflow for Palladium Cross-Coupling
// Main branches q_conversion [label="Problem Type?", shape=diamond, fillcolor="#FBBC05"];
// Low Conversion Path low_conv [label="Low Conversion", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Check Catalyst System", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_conditions [label="Check Reaction Conditions", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Catalyst Checks c1 [label="Degassed Properly?"]; c2 [label="Catalyst/Ligand Appropriate?"]; c3 [label="Reagents High Purity?"];
// Condition Checks d1 [label="Temperature Sufficient?"]; d2 [label="Stirring Efficient?"]; d3 [label="Solvent/Base Optimal?"];
// Byproduct Path byproducts [label="Byproduct Formation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_byproduct_type [label="Identify Main Byproduct", shape=diamond, fillcolor="#FBBC05"];
// Byproduct Types homocoupling [label="Homocoupling\n(Glaser/Suzuki)"]; deiodination [label="Deiodination"]; other [label="Other Impurities"];
// Solutions sol_degas [label="Solution:\nImprove Degassing Technique", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_catalyst [label="Solution:\nScreen New Ligands/\nUse Fresh Pre-catalyst", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagents [label="Solution:\nPurify/Dry Reagents & Solvents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Solution:\nIncrease Temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_stir [label="Solution:\nUse Overhead Stirrer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solvent [label="Solution:\nScreen Solvents/Bases", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_homocoupling [label="Solution:\nReduce [CuI], Slow Addition,\nor Use Cu-Free Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_deiodination [label="Solution:\nUse Anhydrous Conditions,\nRe-evaluate Base", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q_conversion; q_conversion -> low_conv [label=" Low Conversion "]; q_conversion -> byproducts [label=" Byproducts "];
low_conv -> check_catalyst; low_conv -> check_conditions;
check_catalyst -> c1 [label="Atmosphere"]; check_catalyst -> c2 [label="Activity"]; check_catalyst -> c3 [label="Purity"];
c1 -> sol_degas; c2 -> sol_catalyst; c3 -> sol_reagents;
check_conditions -> d1 [label="Energy"]; check_conditions -> d2 [label="Mixing"]; check_conditions -> d3 [label="Environment"];
d1 -> sol_temp; d2 -> sol_stir; d3 -> sol_solvent;
byproducts -> q_byproduct_type; q_byproduct_type -> homocoupling; q_byproduct_type -> deiodination; q_byproduct_type -> other;
homocoupling -> sol_homocoupling; deiodination -> sol_deiodination; other -> sol_reagents; } }
Caption: Troubleshooting workflow for scaling up Pd-catalyzed cross-coupling reactions.
Section 3: Troubleshooting Reductive Amination
The aldehyde group is a key functional handle, often used in reductive amination to install amine-containing side chains. This one-pot reaction is convenient but can be plagued by side reactions when scaled.[15][16]
Common Problems & Solutions
Q1: My reaction is slow and incomplete, with significant starting aldehyde remaining. What's wrong?
A1: This often points to inefficient imine formation. The initial condensation between the aldehyde and the amine to form an imine (or enamine) is a reversible equilibrium.[16] On a small scale, the reaction may be driven forward by the subsequent reduction, but on a larger scale, the equilibrium can be a bottleneck.
-
Causality: The formation of the imine intermediate releases one equivalent of water. According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials.
-
Solution:
-
Water Sequestration: Add a drying agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture to remove water as it forms.
-
Azeotropic Removal: If the solvent and temperature are suitable (e.g., toluene at reflux), use a Dean-Stark apparatus to physically remove water from the reaction.
-
pH Adjustment: The reaction is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate imine formation. However, too much acid will protonate the amine starting material, rendering it non-nucleophilic.
-
Q2: I'm forming a lot of the alcohol byproduct from the reduction of my starting aldehyde. How do I prevent this?
A2: This is a classic selectivity problem where the rate of aldehyde reduction competes with the rate of imine reduction. It indicates your reducing agent is too reactive or the conditions favor direct aldehyde reduction.[15]
-
Causality: Strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce aldehydes, especially at neutral or acidic pH.[16] If imine formation is slow, the reducing agent will consume the starting material before the desired intermediate is formed.
-
Solution: Switch to a more selective, sterically hindered reducing agent that is less reactive towards the protonated aldehyde but readily reduces the protonated iminium ion.
| Reducing Agent | Characteristics | Typical Use Case |
| Sodium Borohydride (NaBH₄) | Inexpensive, reactive. Often reduces aldehydes faster than imines form. | Step-wise protocols where the imine is formed first, then the reducing agent is added. |
| Sodium Cyanoborohydride (NaBH₃CN) | Less reactive than NaBH₄. More selective for the iminium ion over the carbonyl. Highly toxic (releases HCN in acid). | Classic choice for one-pot reactions, but toxicity is a major drawback for scale-up. |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective. Does not readily reduce aldehydes or ketones at neutral pH but efficiently reduces iminium ions. Releases acetic acid.[15] | Recommended for scale-up. It's effective, non-toxic, and reliable for one-pot reductive aminations. |
| Catalytic Hydrogenation (H₂/Pd, Pt) | "Green" and atom-economical. Can be highly effective. | Requires specialized high-pressure equipment. The catalyst could also potentially dehalogenate the C-I bond on the thiophene ring. |
Q3: My main byproduct is a tertiary amine from over-alkylation. How can I improve selectivity for the secondary amine?
A3: This occurs when the desired secondary amine product, being nucleophilic itself, reacts with another molecule of the starting aldehyde to form a new iminium ion, which is then reduced.
-
Causality: This is a competing sequential reaction. It is favored when the concentration of the starting aldehyde is high relative to the primary amine.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the primary amine to ensure the aldehyde is consumed before significant over-alkylation can occur.
-
Slow Aldehyde Addition: If the reaction is being performed at a large scale, add the this compound solution slowly via an addition funnel or syringe pump to the solution of the amine and reducing agent. This keeps the aldehyde concentration low at all times, favoring the initial reaction with the more abundant primary amine.
-
Reductive Amination Pathway & Side Reactions
// Reactants Aldehyde [label="4-Iodothiophene-\n2-carbaldehyde", shape=Mrecord, fillcolor="#FFFFFF"]; Amine [label="Primary Amine\n(R-NH2)", shape=Mrecord, fillcolor="#FFFFFF"];
// Intermediates Hemiaminal [label="Hemiaminal Intermediate"]; Iminium [label="Iminium Ion\n[Th-CH=N+HR]"];
// Products Product [label="Desired Secondary Amine\n(Th-CH2-NHR)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Products Side_Alcohol [label="Side Product:\nAlcohol\n(Th-CH2OH)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Tertiary [label="Side Product:\nTertiary Amine\n(Th-CH2)2NR", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reagents ReducingAgent [label="[Reducing Agent]\ne.g., NaBH(OAc)3", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections {Aldehyde, Amine} -> Hemiaminal [label="+ H+ cat."]; Hemiaminal -> Iminium [label="- H2O"]; Iminium -> Product; ReducingAgent -> Iminium [arrowhead=tee, label="Reduction"];
// Side Reactions Aldehyde -> Side_Alcohol; ReducingAgent -> Aldehyde [arrowhead=tee, label="Direct Reduction\n(Problem!)", style=dashed, color="#EA4335"];
{Product, Aldehyde} -> Side_Tertiary [label="Over-alkylation\n(Problem!)", style=dashed, color="#EA4335"]; } }
Caption: Key pathways in reductive amination and common side reactions.
Section 4: Scale-Up Purification Strategies
Transitioning from lab-scale column chromatography to large-scale purification requires different strategies.
-
Problem: Removing Palladium Residues.
-
Explanation: Residual palladium can be toxic and interfere with subsequent steps. Standard chromatography can be inefficient and costly at scale.
-
Solution:
-
Activated Carbon (Charcoal): Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb palladium residues.
-
Metal Scavengers: Use silica-based or polymer-based scavengers with functional groups (e.g., thiols, amines) that chelate and remove palladium. These can be filtered off easily.
-
Filtration: Passing the crude solution through a pad of Celite® can help remove precipitated palladium black.
-
-
-
Problem: Product is an oil or difficult to crystallize.
-
Explanation: Many thiophene derivatives are not highly crystalline, making isolation difficult.
-
Solution:
-
Salt Formation: If your product contains a basic nitrogen (e.g., from reductive amination), forming a salt (e.g., hydrochloride, tartrate) can often induce crystallization and significantly improve purity.
-
Solvent Screening: Perform a systematic solvent screen for crystallization using small amounts of material. Test anti-solvent precipitation as well (dissolving the product in a good solvent and slowly adding a poor solvent).
-
-
Section 5: Example Experimental Protocols
These protocols are intended as a starting point and should be optimized for your specific substrates and scale.
Protocol 5.1: Scale-Up Suzuki-Miyaura Coupling
Reaction: this compound + Arylboronic Acid → 4-Arylthiophene-2-carbaldehyde[2]
-
Setup: To a 1L three-neck round-bottom flask equipped with an overhead mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (23.8 g, 100 mmol, 1.0 eq), the desired arylboronic acid (120 mmol, 1.2 eq), and finely ground potassium phosphate (K₃PO₄, 63.7 g, 300 mmol, 3.0 eq).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Solvent Addition: Add 400 mL of toluene and 40 mL of water (10:1 ratio) via cannula. The solvent mixture should have been previously degassed by sparging with nitrogen for 30 minutes.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.31 g, 2 mmol, 2 mol%).
-
Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2 hours.
-
Workup: After completion (typically 6-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (500 mL) and water (250 mL). Separate the layers. Wash the organic layer with brine (2 x 200 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by flushing through a short plug of silica gel to remove baseline impurities and catalyst residues.
Protocol 5.2: Scale-Up Copper-Free Sonogashira Coupling
Reaction: this compound + Terminal Alkyne → 4-Alkynylthiophene-2-carbaldehyde[17]
-
Setup: To a 1L jacketed reactor equipped with an overhead stirrer and nitrogen inlet, add this compound (23.8 g, 100 mmol, 1.0 eq) and Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1.40 g, 2 mmol, 2 mol%).
-
Inerting: Evacuate and backfill the reactor with nitrogen three times.
-
Solvent/Base Addition: Add 500 mL of anhydrous, degassed tetrahydrofuran (THF) followed by 70 mL of anhydrous, degassed triethylamine (50.6 g, 500 mmol, 5.0 eq).
-
Alkyne Addition: In a separate flask, dissolve the terminal alkyne (110 mmol, 1.1 eq) in 100 mL of anhydrous, degassed THF. Add this solution to the reactor via syringe pump over 4 hours.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.
-
Workup: After completion, filter the reaction mixture through a pad of Celite® to remove precipitated salts. Rinse the pad with THF. Concentrate the combined filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (500 mL) and wash with saturated ammonium chloride solution (2 x 150 mL) and brine (150 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified by crystallization or column chromatography.
References
- 1. lookchem.com [lookchem.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 5370-19-4|5-Iodothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 5-iodothiophene-2-carbaldehyde | 5370-19-4 [sigmaaldrich.com]
- 7. femaflavor.org [femaflavor.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. gctlc.org [gctlc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 4-Iodothiophene-2-carbaldehyde Conversions
Welcome to the technical support center for monitoring reactions involving 4-Iodothiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into tracking the progress of chemical transformations with this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both accuracy and reproducibility in your work.
The Critical Role of Reaction Monitoring
This compound is a key intermediate in the synthesis of a wide array of pharmaceutical and materials science compounds. Its reactivity is centered around the aldehyde and the carbon-iodine bond, making it a valuable substrate for reactions such as Suzuki-Miyaura couplings, Sonogashira couplings, and various nucleophilic additions.
Effective reaction monitoring is paramount to:
-
Maximize Yield and Purity: By understanding the real-time consumption of starting materials and the formation of products and byproducts, reaction conditions can be optimized.
-
Prevent Side Reactions: Early detection of undesired side products allows for timely intervention.
-
Determine Reaction Endpoint: Accurately identifying when a reaction is complete prevents unnecessary heating or reagent exposure, which can lead to degradation.
-
Elucidate Reaction Mechanisms: Kinetic studies, facilitated by careful monitoring, provide insights into the reaction pathway.
This guide will delve into the most common and effective analytical techniques for monitoring these conversions, complete with troubleshooting FAQs to address challenges you may encounter.
Section 1: Thin-Layer Chromatography (TLC) - Your First Line of Analysis
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction.[1] It allows for the simultaneous visualization of the starting material, product, and any major byproducts.
FAQ: Optimizing TLC for this compound Reactions
Q1: I'm having trouble getting good separation between my starting material (this compound) and my product on the TLC plate. What can I do?
A1: This is a common issue and can be resolved by systematically adjusting the polarity of your mobile phase (eluent).
-
Understanding Polarity: this compound is a relatively polar molecule due to the aldehyde group. The polarity of your product will depend on the specific transformation. For instance, in a Suzuki coupling where the iodine is replaced by an aryl group, the product's polarity might be similar to or slightly less than the starting material.
-
Solvent System Selection: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
If your spots are too high on the plate (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., from 20% ethyl acetate in hexanes to 10%).
-
If your spots are too low on the plate (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent.[2]
-
-
For Difficult Separations: Consider adding a small amount of a third solvent. For example, a few drops of triethylamine can help if your compounds are basic, while a drop of acetic acid can be beneficial for acidic compounds, though this is less common for this substrate.[1]
Q2: My spots are streaking on the TLC plate. What's causing this and how can I fix it?
A2: Streaking can be caused by several factors:
-
Sample is too concentrated: This is the most common reason. Dilute your sample in a volatile solvent before spotting it on the plate.[2]
-
Inappropriate Solvent System: If the eluent is not optimal, it can lead to poor spot morphology.
-
Compound Degradation on Silica: Silica gel is slightly acidic, which can cause sensitive compounds to decompose on the plate.[1] While this compound is generally stable, some products might not be. In such cases, you can try using alumina or C18-functionalized (reversed-phase) TLC plates.[3]
Step-by-Step Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen eluent. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Spot the Plate: On a silica gel TLC plate, lightly spot your starting material (as a reference), the co-reactant (if applicable), and the reaction mixture.
-
Develop the Plate: Place the spotted plate in the chamber, ensuring the solvent level is below the spots.[4] Allow the solvent to ascend the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). You can also use a staining agent like potassium permanganate or p-anisaldehyde for compounds that are not UV-active.[5]
-
Interpret: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
Section 2: High-Performance Liquid Chromatography (HPLC) - For Quantitative Insights
HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures.[6][7] It offers superior separation and sensitivity compared to TLC.
FAQ: Troubleshooting HPLC Analysis of Thiophene Derivatives
Q1: I'm seeing broad or tailing peaks for my thiophene compounds in my HPLC chromatogram. How can I improve the peak shape?
A1: Poor peak shape can compromise resolution and quantification. Here are some common causes and solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Incompatible Injection Solvent: The solvent in which your sample is dissolved should be of similar or weaker strength than the mobile phase.
-
Secondary Interactions: The sulfur atom in the thiophene ring can sometimes interact with residual silanol groups on the silica-based column, causing tailing.
-
Use an End-Capped Column: These columns have fewer free silanol groups.
-
Add a Mobile Phase Modifier: A small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a base (e.g., triethylamine) can suppress these interactions.
-
-
Column Degradation: The column may be nearing the end of its life. Try flushing it or replacing it.
Q2: How do I develop a reliable HPLC method for monitoring my reaction?
A2: Method development involves optimizing several parameters:
| Parameter | Starting Point | Optimization Strategy |
| Column | C18, 5 µm particle size, 4.6 x 150 mm | For more polar compounds, consider a C8 or a polar-embedded column. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Adjust the gradient slope and initial/final solvent composition to achieve good separation. |
| Flow Rate | 1.0 mL/min | Can be adjusted to shorten run times, but may impact resolution. |
| Detection | UV at 254 nm and 280 nm | This compound and many of its derivatives are UV-active. Run a UV-Vis spectrum of your starting material and product to determine the optimal wavelength. |
| Temperature | Ambient or 30 °C | Increasing the temperature can sometimes improve peak shape and reduce run times. |
Experimental Workflow: HPLC Reaction Monitoring
Caption: Workflow for HPLC reaction monitoring.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable thiophene derivatives, GC-MS is an excellent analytical tool.[8][9] It provides both retention time data for quantification and mass spectral data for structural confirmation.
FAQ: GC-MS for this compound Conversions
Q1: Can I use GC-MS to monitor a Suzuki coupling reaction of this compound?
A1: It depends on the product. While the starting material is sufficiently volatile, the coupled product, especially if it's a biaryl, may have a much higher boiling point.
-
Check Volatility: If your product is not volatile enough, it will not elute from the GC column. In such cases, HPLC is a better choice.
-
Thermal Stability: Some complex organic molecules can decompose at the high temperatures of the GC inlet and column. If you suspect this is happening, you may see multiple small peaks instead of a single product peak.
-
Derivatization: In some cases, you can derivatize your product to make it more volatile, but this adds an extra step to your analysis.
Q2: I'm seeing a peak in my GC-MS that corresponds to the dehalogenated starting material (thiophene-2-carbaldehyde). What does this mean?
A2: This is a crucial piece of information that points to a potential side reaction.
-
Dehalogenation: This is a known side reaction in some cross-coupling reactions, particularly Suzuki couplings.[10] It can be promoted by factors like the choice of base, solvent, and catalyst.
-
Troubleshooting: If dehalogenation is significant, you may need to re-optimize your reaction conditions. For example, using a milder base or ensuring strictly anhydrous conditions might help.[11][12][13]
Typical GC-MS Parameters
| Parameter | Setting | Rationale |
| Column | DB-5 or equivalent (non-polar) | Good general-purpose column for a wide range of organic compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | A temperature gradient is necessary to elute compounds with different boiling points. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring and for confirming the structure of your final product.[14][15][16] ¹H NMR is particularly useful for tracking the disappearance of the aldehyde proton of the starting material and the appearance of new signals corresponding to the product.
FAQ: Using NMR to Monitor Reactions
Q1: How can I use ¹H NMR to determine the conversion of my reaction?
A1: You can calculate the percent conversion by comparing the integration of a characteristic peak of the starting material to a characteristic peak of the product.
-
Identify Unique Peaks:
-
Starting Material: The aldehyde proton of this compound will appear as a singlet around 9.8-10.0 ppm.[17][18] The two thiophene protons will also have distinct signals.
-
Product: The chemical shifts of the protons on the thiophene ring and any new groups will be different in the product. For example, in a Suzuki coupling product, you will see new aromatic signals from the coupled aryl group.[18]
-
-
Calculation:
-
Integrate a peak from the starting material (ISM) and a peak from the product (IP).
-
Normalize the integrals based on the number of protons they represent (NSM and NP).
-
Calculate the molar ratio: Ratio = (IP / NP) / (ISM / NSM)
-
Percent Conversion = [Ratio / (1 + Ratio)] * 100
-
Q2: I'm trying to monitor my reaction in real-time using NMR, but the reaction is too fast. What are my options?
A2: For fast reactions, standard NMR techniques may not be suitable.
-
Stopped-Flow NMR: This technique involves rapidly mixing the reactants and then stopping the flow to acquire spectra at very short intervals.[16]
-
Rapid Injection NMR: The reaction can be initiated directly in the NMR tube by injecting one of the reagents.
-
Lowering the Temperature: Running the reaction at a lower temperature will slow it down, making it easier to monitor by NMR.
NMR Data Interpretation Guide
Caption: Decision tree for NMR data interpretation.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 18. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 4-Iodothiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for structural elucidation. For professionals engaged in pharmaceutical development and materials science, a comprehensive understanding of the spectral characteristics of heterocyclic building blocks is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-iodothiophene-2-carbaldehyde, a key intermediate in the synthesis of various functional organic materials. Furthermore, we will objectively compare the utility of ¹H NMR with other instrumental techniques, providing a holistic analytical perspective.
The Signature ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is deceptively simple, revealing two signals for the thiophene ring protons and one for the aldehyde proton. However, a nuanced interpretation of the chemical shifts (δ) and coupling constants (J) provides a wealth of information regarding the electronic environment within the molecule.
The analysis is typically conducted in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The electron-withdrawing nature of both the aldehyde group at the 2-position and the iodine atom at the 4-position significantly influences the chemical shifts of the remaining ring protons at the 3- and 5-positions.
Predicted ¹H NMR Data for this compound in CDCl₃:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHO | ~9.85 | s | - |
| H5 | ~7.90 | d | ~1.5 |
| H3 | ~7.75 | d | ~1.5 |
Note: The predicted values are based on the analysis of structurally similar compounds, such as 4-bromothiophene-2-carbaldehyde, and established substituent effects in thiophene systems.
The aldehyde proton (-CHO) is expected to resonate at a significantly downfield position (~9.85 ppm) due to the strong deshielding effect of the carbonyl group. This signal typically appears as a sharp singlet.
The two thiophene ring protons, H3 and H5, are deshielded by the electronegative sulfur atom and the electron-withdrawing substituents. The H5 proton is anticipated to be the most downfield of the two aromatic protons, appearing around 7.90 ppm. This is due to the combined deshielding effects of the adjacent sulfur atom and the aldehyde group. The H3 proton is expected at a slightly upfield position, around 7.75 ppm. These two protons will appear as doublets due to coupling with each other, with a small coupling constant (J₃,₅) of approximately 1.5 Hz, which is characteristic of a four-bond coupling in a thiophene ring.
Spin-Spin Coupling in this compound
The interaction between the magnetic moments of neighboring protons gives rise to spin-spin coupling, which is observed as the splitting of NMR signals. In this compound, the key coupling interaction is between the H3 and H5 protons.
Caption: Spin-spin coupling between H3 and H5 protons.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool for the structural confirmation of this compound, a multi-technique approach provides a more complete characterization.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Precise proton environment, connectivity through coupling | Excellent for structural isomer differentiation, quantitative analysis | Lower sensitivity compared to MS |
| ¹³C NMR Spectroscopy | Number and electronic environment of carbon atoms | Complements ¹H NMR for a complete carbon skeleton | Lower natural abundance of ¹³C requires longer acquisition times or higher sample concentration |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula with high-resolution MS | Isomers may not be distinguishable, fragmentation can be complex |
| Infrared (IR) Spectroscopy | Presence of functional groups | Quick and non-destructive, excellent for identifying key functional groups like C=O | Provides limited information on the overall molecular structure |
Expected Data from Alternative Techniques:
-
¹³C NMR (in CDCl₃): The spectrum is expected to show five distinct signals corresponding to the five carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal (δ > 180 ppm). The carbon attached to the iodine (C4) will be significantly shielded compared to the other ring carbons.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 238, corresponding to the molecular weight of C₅H₃IOS. Characteristic fragmentation patterns would include the loss of an iodine atom and/or the formyl group.
-
IR Spectroscopy (ATR): A strong absorption band characteristic of the aldehyde C=O stretch is expected around 1670-1690 cm⁻¹. C-H stretching vibrations for the thiophene ring and the aldehyde proton would be observed around 3100 cm⁻¹ and 2850 cm⁻¹, respectively. The C-I stretch appears in the far-infrared region and is often difficult to observe.
Experimental Protocol for ¹H NMR Analysis
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Caption: Workflow for 1H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Conclusion
The ¹H NMR analysis of this compound provides a definitive method for its structural verification. The characteristic chemical shifts of the aldehyde and thiophene protons, along with their coupling pattern, offer a unique spectral fingerprint. While ¹H NMR is a powerful standalone technique, its integration with other analytical methods such as ¹³C NMR, MS, and IR spectroscopy provides a more comprehensive and robust characterization, which is indispensable for researchers, scientists, and professionals in the field of drug development and materials science.
A Comparative Guide to the Mass Spectrometry of 4-Iodothiophene-2-carbaldehyde and its Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is a cornerstone of successful research. 4-Iodothiophene-2-carbaldehyde is a key building block in the synthesis of a wide array of pharmaceutical and materials science compounds. Its unique structure, featuring a reactive aldehyde group and a strategically placed iodine atom on a thiophene ring, allows for diverse chemical modifications. Mass spectrometry is an indispensable tool for confirming the structure of this important precursor and for identifying its subsequent reaction products.
This guide provides an in-depth analysis of the mass spectrometry of this compound, including a predicted fragmentation pattern based on established principles and spectral data of related compounds. Furthermore, we will objectively compare the utility of mass spectrometry with other common analytical techniques, supported by experimental data, to assist you in selecting the most appropriate method for your research needs.
The Significance of this compound in Modern Chemistry
This compound serves as a versatile intermediate in the synthesis of complex organic molecules. The aldehyde functional group is readily available for reactions such as condensations and nucleophilic additions, while the iodine atom is an excellent participant in cross-coupling reactions like the Suzuki and Stille couplings. This dual reactivity makes it a valuable precursor for creating π-conjugated systems for organic electronics and for synthesizing bioactive molecules with potential therapeutic applications. Derivatives of arylthiophene-2-carbaldehydes have shown promise as antibacterial agents.
Unraveling the Structure: Mass Spectrometry of this compound
Electron ionization mass spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic molecules. The high-energy electrons used in EI induce ionization and subsequent fragmentation of the molecule, providing a unique fingerprint that can be used for identification.
Predicted Fragmentation Pattern
The molecular ion peak (M⁺˙) for this compound (C₅H₃IOS) is expected at a mass-to-charge ratio (m/z) of 238, corresponding to its molecular weight. Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum as there will be no M+2 peak characteristic of bromine and chlorine-containing compounds.
Key fragmentation pathways are expected to be:
-
Loss of Iodine: The carbon-iodine bond is the weakest bond in the molecule and is therefore likely to cleave first, resulting in the loss of an iodine radical (I•). This would produce a prominent peak at m/z 111 (M - 127).
-
Loss of the Aldehyde Group: Fragmentation of the aldehyde group can occur through two primary pathways:
-
Loss of a hydrogen radical (H•) to form a stable acylium ion at m/z 237 (M - 1).
-
Loss of the entire formyl group (CHO•) to give a peak at m/z 209 (M - 29).
-
-
Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although this is generally less favorable than the loss of the iodine or aldehyde functionalities. Common fragments from the thiophene ring include the thioformyl cation (HCS⁺) at m/z 45 and the cyclopropenyl cation (C₃H₃⁺) at m/z 39.
Based on these principles, a predicted mass spectrum of this compound would likely show a significant molecular ion peak at m/z 238, with major fragment ions at m/z 111, 209, and 237. The base peak could be either the molecular ion or the fragment resulting from the loss of iodine.
A Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound and its products often requires a multi-technique approach. Here, we compare mass spectrometry with other common analytical methods.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Ionization and fragmentation of molecules, separation by mass-to-charge ratio. | Molecular weight, elemental composition (HRMS), structural information from fragmentation. | High sensitivity, provides molecular weight, structural elucidation. | Isomers can be difficult to distinguish, may require chromatographic coupling for complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed information about the carbon-hydrogen framework, connectivity of atoms. | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | Fast, simple sample preparation, non-destructive. | Provides limited structural information, not suitable for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary and a mobile phase. | Separation and quantification of components in a mixture. | Excellent for separating non-volatile and thermally labile compounds, quantitative. | Does not provide structural information on its own, requires coupling to a detector like MS. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography followed by mass spectrometry detection. | Separation, identification, and quantification of volatile components in a mixture. | High separation efficiency for volatile compounds, provides both chromatographic and mass spectral data. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
Experimental Data Insights
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR are essential for the definitive structural confirmation of this compound and its derivatives. For the parent compound, the aldehyde proton would appear as a singlet at approximately 9.8 ppm in the ¹H NMR spectrum, and the thiophene protons would show characteristic coupling patterns.
-
FTIR Spectroscopy: The FTIR spectrum of this compound would prominently feature a strong carbonyl (C=O) stretching band around 1670-1690 cm⁻¹, characteristic of an aromatic aldehyde.
-
Chromatographic Methods: For the analysis of reaction mixtures, HPLC and GC-MS are invaluable. HPLC is particularly well-suited for the analysis of a wide range of thiophene derivatives, including those that are not volatile enough for GC.[1][2] GC-MS is a powerful tool for the analysis of volatile and semi-volatile thiophene compounds.[3]
Experimental Protocols
Mass Spectrometry Analysis (Direct Infusion EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 0.1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 30-300
-
-
Data Acquisition: Introduce the sample into the ion source via a direct insertion probe. Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (approximately 10-100 µg/mL) of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 350.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra to identify the components of the mixture.
Visualization of Analytical Workflow
Caption: Workflow for the characterization of this compound products.
Logical Decision Making in Analytical Strategy
Caption: Decision tree for selecting an analytical technique.
Conclusion
The mass spectrometry of this compound provides valuable information for its identification and for the characterization of its reaction products. By understanding its predictable fragmentation pattern, researchers can confidently identify this key intermediate. However, for a comprehensive analysis, especially of complex reaction mixtures, a combination of analytical techniques is paramount. The strategic use of mass spectrometry in conjunction with NMR, FTIR, and chromatography ensures the unambiguous structural elucidation and purity assessment necessary for advancing research in drug development and materials science.
References
A Senior Application Scientist's Guide to FT-IR Spectroscopy for Functional Group Analysis of Thiophenes
For researchers, medicinal chemists, and materials scientists, the thiophene moiety is a cornerstone of innovation, appearing in a vast array of pharmaceuticals, organic electronics, and advanced polymers. Understanding the functional group landscape of these molecules is paramount for quality control, reaction monitoring, and elucidating structure-property relationships. Among the analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and highly informative method for this purpose.
This guide provides an in-depth exploration of FT-IR spectroscopy for the functional group analysis of thiophenes. We will delve into the theoretical underpinnings of thiophene's vibrational behavior, present a comparative analysis with alternative techniques, and offer detailed, field-proven experimental protocols.
The Vibrational Signature of the Thiophene Ring: A Guided Tour of the Spectrum
The aromaticity of the thiophene ring, arising from the delocalization of π-electrons, gives rise to a series of characteristic vibrational modes.[1] These vibrations, when probed with infrared radiation, produce a unique spectral fingerprint. Understanding the origin of these absorption bands is the first step in mastering the interpretation of thiophene FT-IR spectra.
The infrared spectrum can be broadly divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).[2][3]
Key Vibrational Modes of the Thiophene Ring:
-
C-H Stretching Vibrations: Aromatic C-H stretching vibrations in thiophenes typically appear in the region of 3120-3050 cm⁻¹.[4][5] This is a slightly higher frequency compared to the C-H stretching in alkanes, a direct consequence of the sp² hybridization of the carbon atoms in the aromatic ring.[6]
-
Ring Stretching Vibrations (C=C and C-C): The stretching of the carbon-carbon bonds within the thiophene ring results in a series of bands in the 1600-1350 cm⁻¹ region.[1] The position and intensity of these bands are highly sensitive to the nature and position of substituents on the ring.[1] For 2-substituted thiophenes, characteristic bands are often observed around 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹.[1]
-
In-Plane C-H Bending Vibrations: The in-plane bending or "scissoring" motions of the C-H bonds give rise to absorptions in the 1283-909 cm⁻¹ range.[1]
-
Out-of-Plane C-H Bending Vibrations: The out-of-plane bending or "wagging" motions of the C-H bonds are particularly diagnostic for the substitution pattern on the thiophene ring and appear in the 900-650 cm⁻¹ region.[4][6]
-
C-S Stretching Vibrations: The stretching of the carbon-sulfur bond in the thiophene ring is typically observed in the 840-600 cm⁻¹ range.[1][7] One study reported C-S stretching vibrations at 839 and 608 cm⁻¹.[1]
The following diagram illustrates the primary vibrational modes of a thiophene ring:
Caption: Key vibrational modes of the thiophene ring and their typical FT-IR absorption regions.
Comparative Analysis: FT-IR vs. Other Spectroscopic Techniques
While FT-IR is a powerful tool, a comprehensive understanding requires an awareness of its strengths and weaknesses relative to other analytical methods.
| Feature | FT-IR Spectroscopy | Raman Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Absorption of infrared radiation causing molecular vibrations.[8] | Inelastic scattering of monochromatic light.[8] | Nuclear spin transitions in a magnetic field. |
| Strengths | - Excellent for identifying polar functional groups (e.g., C=O, O-H, N-H).[9] - Rapid and non-destructive. - Versatile sampling techniques (solids, liquids, gases).[9] | - Excellent for analyzing non-polar bonds (e.g., C=C, C-S).[8] - Minimal sample preparation.[8] - Aqueous solutions can be readily analyzed. | - Provides detailed information about the molecular skeleton and connectivity. - Quantitative analysis is straightforward. |
| Limitations | - Water is a strong IR absorber, which can interfere with the analysis of aqueous samples.[8] - Sample thickness can be critical for transmission measurements.[8] | - Fluorescence from the sample or impurities can overwhelm the Raman signal.[8] - Can be less sensitive than FT-IR for some functional groups. | - Lower sensitivity compared to FT-IR and Raman. - More expensive instrumentation. - Longer data acquisition times. |
| Application to Thiophenes | Ideal for identifying carbonyl, hydroxyl, or amine functionalities on a thiophene core. | Complements FT-IR by providing strong signals for the thiophene ring's C=C and C-S bonds.[1] | Essential for unambiguous structure elucidation and determining substitution patterns. |
In essence, FT-IR and Raman spectroscopy are often complementary techniques. For instance, the C=C and C-S stretching vibrations of the thiophene ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum.[1]
Experimental Protocols: A Practical Guide
The quality of an FT-IR spectrum is intrinsically linked to the sample preparation and data acquisition parameters. Here, we provide step-by-step protocols for the analysis of thiophene-containing compounds.
Protocol 1: Analysis of Solid Samples using Attenuated Total Reflectance (ATR)
ATR is a versatile and widely used technique that requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid thiophene derivative directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 9. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
A Comparative Guide to Alternatives for 4-Iodothiophene-2-carbaldehyde in Modern Organic Synthesis
In the landscape of pharmaceutical and materials science research, thiophene-based molecular scaffolds are of paramount importance. Among the diverse array of functionalized thiophenes, 4-iodothiophene-2-carbaldehyde stands out as a versatile building block, prized for its utility in carbon-carbon bond-forming reactions. The presence of the aldehyde offers a convenient handle for further molecular elaboration, while the iodo-substituent provides a reactive site for a multitude of cross-coupling reactions. However, the dynamic nature of synthetic chemistry continually drives the exploration of alternative reagents that may offer advantages in terms of cost, stability, reactivity, or atom economy.
This guide provides an in-depth technical comparison of viable alternatives to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the performance of these alternatives in key synthetic transformations, supported by experimental data and detailed protocols, to empower you with the knowledge to make informed decisions in your synthetic endeavors.
The Incumbent: Understanding the Utility of this compound
This compound is a key intermediate in the synthesis of a wide range of complex organic molecules. Its utility is primarily derived from the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This reactivity stems from the relatively low C-I bond dissociation energy, which facilitates the oxidative addition step in the catalytic cycles of reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings.
Alternative Reagents: A Comparative Analysis
The choice of an alternative reagent is often dictated by a combination of factors including the specific transformation, desired reactivity, functional group tolerance, and overall cost-effectiveness. Here, we compare several key alternatives to this compound.
4-Bromothiophene-2-carbaldehyde: The Cost-Effective Halogen Alternative
4-Bromothiophene-2-carbaldehyde is a widely used and commercially available alternative to its iodo counterpart.[1][2][3] While generally less reactive than the iodo-derivative, it offers a good balance of reactivity and stability, often at a lower cost.
Comparative Performance in Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. The reactivity of halothiophenes in this reaction generally follows the trend I > Br > Cl.[4] This is attributed to the bond dissociation energies, with the C-I bond being the weakest and thus more readily undergoing oxidative addition to the palladium catalyst.
| Reagent | Arylboronic Acid | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic acid pinacol ester | Pd(PPh₃)₄ / K₃PO₄ | Toluene/Water (4:1) | 85-90 | - | Good | [5] |
| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Toluene/Water (4:1) | 85-90 | 12 | Excellent | [5] |
| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/Water (6:1) | - | - | - | [6] |
As the data suggests, 4-bromothiophene-2-carbaldehyde is a highly effective substrate for Suzuki-Miyaura couplings, affording good to excellent yields of the desired 4-arylthiophene-2-carbaldehydes.[5] While direct comparative studies with the iodo-analog under identical conditions are sparse in the literature, the general reactivity trend suggests that reactions with this compound may proceed under milder conditions or with lower catalyst loadings.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde
Workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To a flask containing 4-bromothiophene-2-carbaldehyde (1.0 eq) and the respective arylboronic acid or ester (1.1-1.5 eq) is added a solvent mixture of toluene and water (typically in a 4:1 ratio).
-
A base, such as potassium phosphate (K₃PO₄, 2-3 eq), is added to the mixture.
-
The flask is degassed and backfilled with an inert gas (e.g., argon or nitrogen).
-
The palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), is added.
-
The reaction mixture is heated to 85-90 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-arylthiophene-2-carbaldehyde.[5]
Organotin and Organoboron Reagents: Pre-functionalized Alternatives
Instead of a halogenated thiophene, one can employ a thiophene derivative that is pre-functionalized with an organometallic moiety, such as a tributylstannyl or a boronic acid/ester group. This "reversed polarity" approach is particularly useful in Stille and Suzuki couplings, respectively.
a) 4-(Tributylstannyl)thiophene-2-carbaldehyde for Stille Coupling:
Organostannanes are valuable reagents in Stille couplings due to their stability and the mild reaction conditions often employed.[7][8] 5-(Tributylstannyl)thiophene-2-carbaldehyde is a known compound and can be used to couple with various organic halides.[9]
b) 4-Formylthiophene-2-boronic Acid and its Esters for Suzuki Coupling:
Thiophene boronic acids and their corresponding pinacol esters are increasingly popular reagents in Suzuki-Miyaura couplings.[10] They are generally non-toxic and the boron-containing byproducts are often easily removed.
Accessibility of Reagents:
The synthesis of these organometallic reagents is a key consideration.
-
4-(Tributylstannyl)thiophene-2-carbaldehyde: Can be prepared from a halogenated precursor via metal-halogen exchange followed by quenching with a trialkyltin halide.
-
4-Formylthiophene-2-boronic Acid Pinacol Ester: Can be synthesized from the corresponding bromo- or iodothiophene via a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.[11]
Comparison of Stille and Suzuki coupling approaches.
Direct C-H Arylation: A Modern, Atom-Economical Approach
A significant advancement in cross-coupling chemistry is the development of direct C-H arylation reactions.[12][13] This methodology circumvents the need for pre-functionalization of the thiophene ring with a halogen or organometallic group, thus offering a more atom- and step-economical synthetic route. In this approach, thiophene-2-carbaldehyde itself can be directly coupled with an aryl halide.
Key Advantages:
-
Atom Economy: Avoids the generation of stoichiometric amounts of metallic or halogenated waste.
-
Step Economy: Reduces the number of synthetic steps required to prepare the starting materials.
-
Cost-Effectiveness: Eliminates the need for often expensive organometallic reagents.
Challenges:
-
Regioselectivity: Controlling the position of arylation on the thiophene ring can be challenging. For thiophene-2-carbaldehyde, arylation can potentially occur at the 4- or 5-position. However, studies have shown that with appropriate directing groups or reaction conditions, high regioselectivity can be achieved.[8]
-
Reaction Optimization: Direct arylation reactions can be sensitive to the choice of catalyst, ligand, base, and solvent, often requiring careful optimization for each substrate pair.
Experimental Protocol: Direct C-H Arylation of 2-Formylthiophene
A general procedure for the direct arylation of thiophenes involves the use of a palladium catalyst, a phosphine ligand (or phosphine-free systems), a base, and a high-boiling point solvent.[6]
General workflow for direct C-H arylation.
Conclusion and Future Perspectives
While this compound remains a highly effective and reliable reagent, a comprehensive evaluation of its alternatives reveals a landscape of opportunities for synthetic chemists.
-
4-Bromothiophene-2-carbaldehyde presents a cost-effective and readily available alternative, demonstrating excellent performance in Suzuki-Miyaura couplings, albeit potentially requiring slightly more forcing conditions than its iodo counterpart.
-
Organotin and organoboron derivatives of thiophene-2-carbaldehyde offer a "reverse polarity" approach that can be advantageous in specific synthetic contexts, though their preparation adds extra steps to the overall synthesis.
-
Direct C-H arylation stands out as a modern and highly attractive strategy, offering significant improvements in atom and step economy. While challenges in regioselectivity and optimization remain, the continued development of more efficient and selective catalyst systems is poised to make this the preferred method in the future.
The selection of the optimal reagent will ultimately depend on a careful consideration of the specific synthetic target, the desired scale of the reaction, and the economic and environmental constraints of the project. As the field of cross-coupling chemistry continues to evolve, it is anticipated that even more efficient and sustainable alternatives will emerge, further expanding the synthetic chemist's toolkit.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Derived from 4-Iodothiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous pharmacologically active compounds.[1][2] The strategic placement of an iodine atom and a carbaldehyde group on the thiophene ring at positions 4 and 2, respectively, offers reactive sites for diverse chemical modifications. This allows for the systematic development of novel derivatives with tailored biological activities. This guide will delve into the synthesis, comparative efficacy, and experimental protocols for key classes of these compounds.
Arylthiophene-2-carbaldehydes: Potent Antibacterial and Antiurease Agents
One of the primary modifications of the 4-iodothiophene-2-carbaldehyde scaffold involves the Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups at the 4-position. This reaction is highly efficient for creating carbon-carbon bonds and allows for the generation of a diverse library of 4-arylthiophene-2-carbaldehydes.[3][4]
A study by Iqbal et al. synthesized a series of novel 4-arylthiophene-2-carbaldehyde compounds and screened them for antibacterial, antiurease, and nitric oxide (NO) scavenging activities.[3][4] The results demonstrated that the nature of the aryl substituent significantly influences the biological potency.
| Compound ID | Aryl Substituent | Antibacterial IC50 (µg/mL) vs. P. aeruginosa | Antiurease IC50 (µg/mL) | NO Scavenging IC50 (µg/mL) |
| 2d | 3-cyano-5-(trifluoromethyl)phenyl | 29.7 | 35.1 | 45.6 |
| 2i | 3-chloro-4-fluorophenyl | 41.2 | 27.1 | 68.3 |
| 2a | 4-methoxyphenyl | 55.6 | 27.9 | 82.1 |
| Streptomycin | (Standard Drug) | 35.2 | - | - |
| Thiourea | (Standard Drug) | - | 27.5 | - |
| Rutin | (Standard Drug) | - | - | 49.2 |
Data sourced from Iqbal, J., et al. (2013).[3][4]
Key Insights:
-
Compound 2d showed excellent antibacterial activity against Pseudomonas aeruginosa, with an IC50 value of 29.7 µg/mL, surpassing the standard drug streptomycin (IC50 = 35.2 µg/mL).[3][4] It was also the most effective nitric oxide scavenger.
-
Compound 2i emerged as a superior urease inhibitor with an IC50 value of 27.1 µg/mL, comparable to the standard thiourea (IC50 = 27.5 µg/mL).[3][4]
The structure-activity relationship (SAR) suggests that electron-withdrawing groups on the aryl ring, such as trifluoromethyl and cyano groups in compound 2d , enhance antibacterial and NO scavenging activities. Conversely, the combination of chloro and fluoro substituents in 2i appears optimal for urease inhibition.
General Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of a thiophene derivative with an arylboronic acid or ester. The causality behind this choice lies in the high functional group tolerance and efficiency of this reaction for C-C bond formation on heterocyclic rings.[3]
Figure 1: General workflow for the Suzuki-Miyaura synthesis of 4-arylthiophene-2-carbaldehydes.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 4-bromothiophene-2-carbaldehyde (1.0 eq), the respective arylboronic pinacol ester or acid (1.2 eq), potassium carbonate (K2CO3) (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Reflux the mixture at 80-90 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.
Thiophene-based Chalcones: Promising Anticancer Agents
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-established class of compounds with diverse biological activities, including anticancer effects.[5][6] Thiophene-2-carbaldehyde (a close analog of the iodo-substituted title compound) is frequently used to synthesize chalcone derivatives where one of the aryl rings is a thiophene moiety.[7][8]
A study on bis-chalcone derivatives containing a thiophene moiety demonstrated significant cytotoxic effects against various cancer cell lines.[7] The Claisen-Schmidt condensation reaction is the standard method for synthesizing these compounds, reacting an aryl methyl ketone with an aryl aldehyde.[7][8]
| Compound ID | Linker (between phenylene rings) | IC50 (µM) vs. MCF7 (Breast Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| 5a | Propane-1,3-diyl | 1.31 | 2.15 | 3.42 |
| 5b | Butane-1,4-diyl | 1.89 | 3.01 | 4.11 |
| 9a | (Thiophene-2,5-diyl)bis(methylene) | 2.45 | 4.23 | 5.87 |
| 9b | (Furan-2,5-diyl)bis(methylene) | 2.98 | 5.12 | 6.43 |
| Cisplatin | (Standard Drug) | 4.60 | 6.80 | 7.20 |
Data sourced from Al-Warhi, T., et al. (2022).[7]
Key Insights:
-
All tested bis-chalcone derivatives showed superior or comparable cytotoxicity against breast (MCF7), colon (HCT116), and lung (A549) cancer cell lines when compared to the standard chemotherapeutic agent, cisplatin.[7]
-
Compound 5a , with a flexible propane-1,3-diyl linker, was the most potent cytotoxic agent across all cell lines, with a particularly low IC50 of 1.31 µM against MCF7 cells.[7]
-
The nature of the linker between the two chalcone units plays a critical role in determining the anticancer activity.
General Synthesis of Thiophene-based Chalcones via Claisen-Schmidt Condensation
This protocol is chosen for its simplicity and effectiveness in forming the α,β-unsaturated ketone core of chalcones.
Figure 2: Workflow for the Claisen-Schmidt condensation to synthesize thiophene-based chalcones.
Step-by-Step Methodology:
-
Reaction Setup: To a mixture of thiophene-2-carbaldehyde (2 mmol) and the appropriate bis(acetyl) derivative (1 mmol) in ethanol (20 mL), add potassium hydroxide (KOH) (2 mmol).
-
Reaction Execution: Reflux the reaction mixture for 30 minutes.
-
Isolation: A precipitate will form upon reaction completion. Filter the solid product.
-
Purification: Wash the precipitate with hot ethanol (2 x 5 mL) and dry it under a vacuum to afford the final chalcone product.
Thiophene-derived Schiff Bases: Versatile Antimicrobial Agents
Schiff bases, containing an azomethine (-C=N-) group, are another important class of derivatives synthesized from carbaldehydes. Thiophene-derived Schiff bases and their metal complexes have shown significant antimicrobial properties.[9][10][11]
A study on a novel thiophene-derived Schiff base, (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE), and its metal complexes demonstrated enhanced antimicrobial activity of the complexes compared to the free ligand.[10]
| Compound | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| DE (Ligand) | >50 | >50 | >50 |
| [Cu(DE)Cl2] | 12.5 | 12.5 | 25 |
| [Zn(DE)Cl2] | 12.5 | 12.5 | 25 |
| [Cd(DE)Br2] | 6.25 | 6.25 | 12.5 |
| Ciprofloxacin | 10 | 10 | - |
| Amphotericin B | - | - | 15 |
Data sourced from Al-Warhi, T., et al. (2023).[10]
Key Insights:
-
The free Schiff base ligand (DE) showed negligible activity.
-
Chelation with metal ions (Cu(II), Zn(II), and Cd(II)) significantly enhanced the antimicrobial potency. This is a common phenomenon where the lipophilicity of the molecule increases upon complexation, facilitating its transport across microbial cell membranes.
-
The cadmium complex, [Cd(DE)Br2] , was the most potent agent, showing strong activity against both bacteria and fungi, in some cases exceeding the efficacy of standard drugs.[10]
General Synthesis of Thiophene-derived Schiff Bases
This protocol describes the condensation reaction between an aldehyde and a primary amine.
Figure 3: Workflow for the synthesis of thiophene-derived Schiff bases.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve thiophene-2-carbaldehyde (1.0 eq) and the primary amine (e.g., N,N-diethylethylenediamine) (1.0 eq) in ethanol.
-
Reaction Execution: Reflux the mixture for 1-2 hours.
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base product often crystallizes out of the solution.
-
Purification: Filter the crystalline product, wash with a small amount of cold ethanol, and dry.
Conclusion
This compound serves as an exceptional starting material for generating a wide array of biologically active compounds. Through strategic synthetic modifications such as Suzuki-Miyaura coupling, Claisen-Schmidt condensation, and Schiff base formation, derivatives with potent and specific antibacterial, antiurease, and anticancer activities can be developed. The comparative data presented in this guide highlights the significant influence of structural modifications on biological efficacy. The provided protocols offer a foundation for researchers to explore and expand upon these promising molecular scaffolds in the ongoing search for novel therapeutic agents.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journaljpri.com [journaljpri.com]
- 9. scispace.com [scispace.com]
- 10. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Introduction: The Strategic Role of Iodine in Thiophene Crystal Engineering
An In-Depth Guide to the X-ray Crystallography of 4-Iodothiophene-2-carbaldehyde Derivatives: A Comparative Analysis
Thiophene derivatives are foundational scaffolds in medicinal chemistry and organic electronics. Their utility is often dictated by the precise three-dimensional arrangement of molecules in the solid state, which governs properties ranging from drug-receptor binding to charge transport in semiconductor devices.[1] The introduction of a halogen atom, particularly iodine, onto the thiophene ring provides a powerful tool for controlling this supramolecular assembly.[2] The iodine atom, acting as a potent halogen bond (XB) donor, can form highly directional and reliable non-covalent interactions with electron-rich atoms like oxygen or nitrogen.[3][4] This guide provides a comparative analysis of the X-ray crystallography of this compound derivatives, offering field-proven insights into their synthesis, crystallization, and structural analysis for researchers, scientists, and drug development professionals. We will explore how subtle modifications to the molecular structure can be used to tune intermolecular forces and direct crystal packing, a key principle in rational materials design.
PART 1: Synthesis and Crystallization Strategies
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals. The choice of synthetic route and crystallization method is paramount and can significantly influence the quality of the final diffraction data.
Synthetic Pathways to Iodinated Thiophenes
The preparation of this compound derivatives typically involves a multi-step sequence. Direct iodination of thiophene often leads to substitution at the more reactive 2- and 5-positions. Therefore, a common strategy involves the protection or functionalization of these sites, followed by directed iodination. A reliable method for introducing iodine is through electrophilic substitution using reagents like N-iodosuccinimide (NIS), often in the presence of an acid catalyst.[5] Alternative methods include iodination using iodine and an oxidizing agent like mercuric oxide or via iododemetallation reactions.[6][7] Subsequent functionalization, for example, by introducing various substituents at the 5-position, allows for the creation of a library of derivatives for comparative studies.
Experimental Protocol 1: Synthesis of 5-Bromo-4-iodothiophene-2-carbaldehyde
This protocol describes a representative synthesis. The causality behind the choice of reagents is critical: NIS is a mild and effective iodinating agent, while NBS is used for subsequent bromination at the vacant and activated 5-position. Acetic acid serves as a solvent and a mild acid catalyst.
Step 1: Synthesis of this compound
-
To a solution of thiophene-2-carbaldehyde (1 eq.) in glacial acetic acid, add N-iodosuccinimide (NIS, 1.1 eq.) portion-wise at room temperature.
-
Stir the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Rationale: The aldehyde group is a deactivating group, directing the electrophilic iodination primarily to the 4- and 5-positions. The reaction time is crucial to ensure complete conversion.
-
Upon completion, pour the reaction mixture into an ice-water slurry and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Step 2: Synthesis of 5-Bromo-4-iodothiophene-2-carbaldehyde
-
Dissolve the purified this compound (1 eq.) in a mixture of acetic acid and sulfuric acid.
-
Cool the solution to 0°C and add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work up the reaction as described in Step 1.3-1.5.
-
Purify the product by column chromatography or recrystallization to obtain 5-bromo-4-iodothiophene-2-carbaldehyde as a crystalline solid.
Comparative Analysis of Crystallization Techniques
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and technique is critical and typically determined empirically. The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing molecules to organize into a well-ordered lattice.
| Technique | Solvents | Rationale & Expected Outcome |
| Slow Evaporation | Dichloromethane, Acetonitrile, Ethyl Acetate | This is the simplest method. The moderate volatility of these solvents allows for a gradual increase in concentration. This method is ideal for moderately soluble compounds and often yields large, well-formed crystals. High-quality single crystals of halogenated thiophene derivatives have been successfully obtained through slow evaporation from dichloromethane.[3] |
| Vapor Diffusion (Liquid-Liquid) | Soluble in: Dichloromethane (DCM); Anti-solvent: n-Hexane | The compound is dissolved in a small amount of a volatile "good" solvent (DCM), which is placed in a sealed container with a larger reservoir of a "poor" solvent (n-hexane) in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces solubility and induces crystallization. This technique provides excellent control over the rate of crystallization and is highly effective for producing high-quality crystals of Schiff base complexes.[8] |
| Temperature Gradient | Toluene, Dimethylformamide (DMF) | A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling leads to crystallization. This method is suitable for compounds with a significant temperature-dependent solubility profile. |
PART 2: X-ray Diffraction Workflow and Data Analysis
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its atomic structure. The process involves data collection, structure solution, and refinement.
Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates the logical flow from a crystalline sample to a fully refined molecular structure.
Experimental Protocol 2: Data Collection and Structure Refinement
This protocol outlines the standard procedure for analyzing a crystal using a modern diffractometer.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is placed on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a detector (e.g., CCD or CMOS).[9] A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to index the diffraction spots, determine the unit cell parameters and space group, and integrate the intensities of each reflection. Software like SHELXTL or Olex2 is commonly used for this purpose.[9]
-
Structure Solution: The initial atomic positions are determined using methods like Patterson or direct methods, which phase the reflection data to generate an initial electron density map.
-
Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by the R-factors (R1, wR2) and the goodness-of-fit (S).[9]
Illustrative Comparison of Crystallographic Data
To demonstrate how molecular modifications can influence crystal packing, we present an illustrative comparison for a hypothetical series of 5-substituted-4-iodothiophene-2-carbaldehyde derivatives. The data below is not from a single published study but is constructed based on established crystallographic principles to highlight potential trends.
| Parameter | Derivative 1 (5-H) | Derivative 2 (5-CH₃) | Derivative 3 (5-NO₂) | Rationale for Variation |
| Formula | C₅H₃IOS | C₆H₅IOS | C₅H₂INO₃S | Chemical modification |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | The significant change in polarity and size of the NO₂ group can lead to a completely different, often more symmetric, packing arrangement. |
| Space Group | P2₁/c | P2₁/c | Pca2₁ | A change in crystal system necessitates a change in space group. The methyl group might not alter the packing motif significantly, retaining the common P2₁/c space group. |
| a (Å) | 8.15 | 8.35 | 12.50 | The addition of substituents changes the unit cell dimensions to accommodate the different molecular shapes and packing. |
| b (Å) | 10.20 | 10.25 | 8.10 | |
| c (Å) | 9.50 | 10.10 | 11.80 | |
| β (°) | 98.5 | 99.1 | 90 | Orthorhombic systems have 90° angles by definition. |
| V (ų) | 780.1 | 851.3 | 1194.3 | The unit cell volume increases with the size of the substituent. |
| Z | 4 | 4 | 4 | The number of molecules per unit cell. |
| Resolution (Å) | 0.75 | 0.80 | 0.77 | High-quality data should yield high resolution. |
| R1 / wR2 (%) | 3.5 / 8.1 | 3.9 / 8.8 | 4.1 / 9.2 | These values indicate the agreement between the crystallographic model and the experimental data. Values below 5% (R1) are considered good for small molecules. |
Disclaimer: This table is for illustrative purposes to demonstrate how crystallographic parameters can vary with chemical substitution. The values are realistic but hypothetical.
PART 3: Comparative Structural Analysis: The Power of the C—I···O Halogen Bond
The true value of X-ray crystallography lies in the detailed insights it provides into molecular conformation and intermolecular interactions. For this compound derivatives, the dominant interaction governing the supramolecular assembly is often the halogen bond between the iodine atom and the carbonyl oxygen of a neighboring molecule.
Analysis of Key Intermolecular Interactions
The strength of a halogen bond is primarily electrostatic, arising from an electron-deficient region on the iodine atom (the σ-hole) interacting with a region of negative electrostatic potential, such as the lone pair of an oxygen atom.[3] The nature of the substituent at the 5-position can electronically modulate this interaction:
-
Electron-Withdrawing Groups (e.g., -NO₂): These groups pull electron density away from the thiophene ring, making the iodine atom more electron-deficient and thus a stronger halogen bond donor. This is expected to result in shorter, more linear, and stronger C−I···O interactions.
-
Electron-Donating Groups (e.g., -CH₃): These groups push electron density into the ring, making the iodine atom less electron-deficient and a weaker halogen bond donor. This would lead to longer, weaker C−I···O interactions.
Other interactions, such as C−H···O hydrogen bonds, C−H···π interactions, and π-π stacking, also play a crucial role in stabilizing the overall crystal structure.[1]
Supramolecular Assembly via Halogen Bonding
The directionality of the C−I···O halogen bond often leads to the formation of predictable supramolecular synthons, such as one-dimensional chains or ribbons.[4] The diagram below illustrates this primary interaction motif.
Comparative Analysis of Interaction Geometries (Illustrative)
The following table compares the expected geometric parameters for the primary halogen bond in our illustrative series. A shorter distance and an angle closer to 180° indicate a stronger interaction.
| Parameter | Derivative 1 (5-H) | Derivative 2 (5-CH₃) | Derivative 3 (5-NO₂) |
| d(I···O) (Å) | 3.10 | 3.18 | 2.95 |
| ∠(C−I···O) (°) | 172 | 168 | 176 |
| Interaction Strength | Moderate | Weaker | Stronger |
Disclaimer: This table is for illustrative purposes. The values are realistic estimations based on the principles of halogen bonding.[1]
Conclusion
The crystallographic analysis of this compound derivatives provides a clear and compelling demonstration of modern crystal engineering principles. By strategically modifying substituents on the thiophene ring, we can precisely modulate the strength and geometry of key intermolecular interactions, particularly the C−I···O halogen bond. An electron-withdrawing group strengthens this interaction, while an electron-donating group weakens it. This control over supramolecular assembly is not merely of academic interest; it is a critical tool for designing next-generation materials, from pharmaceuticals with improved solid-state properties to organic semiconductors with optimized charge-transport pathways. This guide provides the foundational protocols and comparative logic necessary for researchers to leverage these principles in their own work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]
- 8. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Thiophene Coupling Reactions
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiophene Scaffolds and Palladium Catalysis
Thiophene derivatives are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] Their unique electronic properties and ability to engage in various biological interactions make them a cornerstone of modern medicinal chemistry and materials science. The construction of complex molecules incorporating the thiophene nucleus frequently relies on the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, for which palladium-catalyzed cross-coupling reactions have become an indispensable tool.[3][4]
These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer a powerful and versatile method for forging these crucial bonds with high efficiency and functional group tolerance.[5][6] The choice of the palladium catalyst, particularly the ligand coordinated to the metal center, is paramount and profoundly influences the reaction's outcome, dictating factors such as yield, selectivity, and catalyst longevity. This guide provides a comparative analysis of various palladium catalyst systems for thiophene coupling reactions, offering insights into their performance based on experimental data to aid researchers in catalyst selection and reaction optimization.
Understanding the Catalytic Cycle: A Common Mechanistic Framework
A fundamental understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. Most palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, Sonogashira, and Buchwald-Hartwig amination, proceed through a common catalytic cycle.[5][6] This cycle generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (e.g., a bromothiophene), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[7][8]
-
Transmetalation (for coupling with organometallic reagents) or Migratory Insertion (for Heck-type reactions): In reactions like the Suzuki-Miyaura coupling, the organic group from an organometallic reagent (e.g., a boronic acid) is transferred to the palladium center.[6][9] In Heck reactions, an alkene inserts into the palladium-carbon bond.
-
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
The efficiency of each step is highly dependent on the nature of the ligands attached to the palladium atom. These ligands modulate the steric and electronic properties of the metal center, thereby influencing the rates of the individual steps in the catalytic cycle.
Comparative Analysis of Palladium Catalyst Systems
The selection of an appropriate palladium catalyst system, which includes the palladium precursor and the ligand, is critical for a successful thiophene coupling reaction. Below, we compare the performance of several major classes of palladium catalysts.
Palladium Catalysts with Phosphine Ligands
Phosphine ligands are among the most widely used and versatile ligands in palladium catalysis. Their efficacy is governed by a combination of steric bulk and electron-donating ability.[10] Bulky, electron-rich phosphine ligands generally facilitate the oxidative addition and reductive elimination steps.[10]
Buchwald-Type Biaryl Phosphine Ligands: This class of ligands, developed by Stephen Buchwald and his coworkers, has revolutionized cross-coupling chemistry. Ligands such as SPhos and XPhos are known for their high activity and broad applicability, particularly for challenging substrates.[1][10]
-
SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane): Often used with Pd(OAc)₂, this system is highly effective for Suzuki-Miyaura couplings of bromothiophenes, allowing for low catalyst loadings (0.25–1 mol%) and yielding products in high yields (69–93%).[1]
-
BrettPhos and RuPhos: These ligands are particularly effective in C-N cross-coupling reactions (Buchwald-Hartwig amination), demonstrating wide scope with functionalized aryl and heteroaryl halides, often with low catalyst loadings and short reaction times.[11]
Other Phosphine Ligands:
-
Triphenylphosphine (PPh₃): A classical and readily available ligand, often used in conjunction with catalysts like Pd(PPh₃)₄. While effective for some transformations, it can be less efficient for more demanding couplings compared to modern biaryl phosphine ligands.[2][12]
-
Xantphos: A bidentate phosphine ligand that has shown success in the Buchwald-Hartwig coupling of deactivated aminothiophenes with halopyridines.[13]
Table 1: Performance of Selected Phosphine Ligands in Thiophene Coupling Reactions
| Ligand | Coupling Reaction | Thiophene Substrate | Coupling Partner | Pd Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | Suzuki-Miyaura | 2-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ | 1 | K₃PO₄ | Toluene | Reflux | 93 | [1] |
| XPhos | Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | 0.5 | K₃PO₄ | Toluene | RT | 98 | [10] |
| BrettPhos | C-N Coupling | Aryl Halide | Primary/Secondary Amine | Pd Precatalyst | 0.5-2 | Various | Various | Various | High | [11] |
| Xantphos | Buchwald-Hartwig | Aminothiophenecarboxylates | Halopyridines | Pd(OAc)₂ | 2 | Cs₂CO₃ | Dioxane | 100 | Moderate-Good | [13] |
Palladium Catalysts with N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors and form very stable complexes with palladium, often leading to highly active and long-lived catalysts.[14][15]
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): In situ generation of the IMes ligand from its imidazolium salt has been shown to improve yields in Suzuki cross-coupling of aryl chlorides with arylboronic acids.[9]
-
PEPPSI-type Precatalysts: These (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are air- and moisture-stable and have demonstrated high activity in the direct C-H arylation of thiophenes.[16]
-
Hetero-di(NHC) Ligands: Palladium complexes with two different NHC donors can exhibit enhanced catalytic activity in the direct C-H arylation of thiophenes due to "stereoelectronic asymmetry".[14]
Table 2: Performance of Selected NHC Ligands in Thiophene Coupling Reactions
| Ligand/Precatalyst | Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| IMes | Suzuki-Miyaura | Aryl Chlorides | Arylboronic acids | 1.5 | K₃PO₄ | Toluene/H₂O | 100 | Good-Excellent | [9] |
| [PdBr₂(diNHC)] | Direct C-H Arylation | Thiophenes | Aryl Halides | 1-2 | K₂CO₃ | Dioxane | 120 | Good-Excellent | [14] |
| Adamantanyl-substituted PEPPSI | C-H Activation | Substituted Thiophenes | Aryl Bromides | 0.5-1 | KOAc | DMAc | 130 | High | [17] |
Ligandless Palladium Catalysis
In certain cases, palladium-catalyzed coupling reactions can proceed efficiently without the addition of an external ligand. These "ligandless" systems are attractive due to their simplicity and cost-effectiveness.[18][19]
-
Pd(OAc)₂: Palladium(II) acetate is a common precursor for ligandless catalysis. It has been used for the direct 5-arylation of thiophene derivatives with very low catalyst loadings (0.1–0.001 mol%).[18][20] This approach is particularly effective with activated aryl bromides.[19]
Table 3: Performance of Ligandless Palladium Catalysis in Thiophene Coupling Reactions
| Pd Precursor | Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Direct C-H Arylation | Thiophene | Aryl Bromides | 0.2 | KOAc | DMA | 150 | Good | [20] |
| Pd(OAc)₂ | Direct 5-Arylation | Thiophene derivatives | Activated Aryl Bromides | 0.1-0.001 | K₂CO₃ | DMA | 150 | Good-Excellent | [18] |
Key Performance Metrics for Catalyst Evaluation
To objectively compare the performance of different catalysts, several key metrics are used:[21][22][23]
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst. It is a measure of catalyst lifetime and efficiency.[23][24]
-
Turnover Frequency (TOF): The turnover number per unit of time. It reflects the intrinsic activity of the catalyst.[23][24]
A higher TON indicates a more robust and long-lasting catalyst, while a higher TOF signifies a more active catalyst.
Experimental Protocols
Representative Experimental Protocol for Suzuki-Miyaura Coupling of 2-Bromothiophene with Cyclopropylboronic Acid[1]
Rationale: This protocol exemplifies a robust and high-yielding method for the synthesis of a substituted thiophene using a well-defined palladium/phosphine ligand system. The choice of Pd(OAc)₂ as the precatalyst and SPhos as the ligand provides a highly active catalytic species.[1] K₃PO₄ is a strong enough base to facilitate the transmetalation step without causing significant side reactions. Toluene is a suitable solvent for this reaction, allowing for the necessary reflux temperature to be reached.
Materials:
-
2-Bromothiophene
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane)
-
Anhydrous potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 2-bromothiophene (1.0 eq.).
-
Add toluene (2 mL per mmol of bromothiophene).
-
To this solution, add cyclopropylboronic acid (1.3 eq.) and anhydrous potassium phosphate (2.0 eq.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.01 eq., 1 mol%) and SPhos (0.02 eq., 2 mol%) in a small amount of toluene.
-
Add the catalyst premix to the reaction flask.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for the required time (monitor by TLC or GC-MS until starting material is consumed).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-cyclopropylthiophene.
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion: A Guide to Rational Catalyst Selection
The palladium-catalyzed cross-coupling of thiophenes is a cornerstone of modern organic synthesis. The choice of catalyst is a critical parameter that dictates the success of these transformations.
-
For general high performance and broad substrate scope, especially in Suzuki-Miyaura and Buchwald-Hartwig reactions, the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, BrettPhos) are often the catalysts of choice. They have demonstrated exceptional activity and versatility.[1][10][11]
-
N-Heterocyclic carbene (NHC) ligands offer a highly stable and active alternative, particularly for direct C-H activation and arylation reactions. Their strong σ-donating character leads to robust catalysts.[14][15]
-
For cost-effective and simplified procedures, particularly with activated coupling partners, ligandless palladium catalysis can be a viable and attractive option. [18][20]
A systematic approach to reaction optimization, including the screening of different palladium precursors, ligands, bases, and solvents, is often the most effective strategy for identifying the optimal conditions for a specific thiophene coupling reaction. The data and protocols presented in this guide serve as a valuable starting point for researchers navigating the vast landscape of palladium catalysis.
References
- 1. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews [chemistryviews.org]
- 17. mdpi.com [mdpi.com]
- 18. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings (2009) | Julien Roger | 139 Citations [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-Iodothiophene-2-carbaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides an in-depth, procedural framework for the safe disposal of 4-Iodothiophene-2-carbaldehyde, ensuring the protection of personnel and the environment. The protocols outlined herein are grounded in established safety principles for handling halogenated organic compounds and are designed to be a self-validating system of best practices.
Understanding the Hazard Profile
Key Hazard Information (based on related compounds):
| Hazard | Classification | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Skin Irritation | Causes skin irritation | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation | Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]
-
Hand Protection: Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and change them immediately if they become contaminated.
-
Body Protection: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and organized response is critical to prevent exposure and environmental contamination.
For Small Spills (Solid):
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Ensure Ventilation: Work within a fume hood if possible. If the spill is outside a hood, ensure the area is well-ventilated.
-
Gentle Collection: Carefully sweep or scoop the solid material to avoid creating dust.
-
Containment: Place the collected material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (such as acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Do Not Attempt to Clean: Large spills should only be handled by trained emergency response personnel.
Waste Disposal Protocol: A Step-by-Step Guide
The cardinal rule for the disposal of this compound is that it must be treated as halogenated organic waste . Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the foundation of a safe and compliant waste management program.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids."
-
Avoid Mixing: Do not mix this compound with non-halogenated waste. This is crucial as the disposal methods for these two streams are different and mixing can increase disposal costs and environmental impact. Also, avoid mixing with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[2]
Step 2: Container Management
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Closure: Keep the container sealed at all times, except when adding waste, to prevent the release of vapors.
-
Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
Step 3: Disposal of Contaminated Materials
Any materials that come into contact with this compound are also considered hazardous waste. This includes:
-
Gloves
-
Weighing paper or boats
-
Contaminated paper towels
-
Empty product containers
These items should be placed in the same "Halogenated Organic Solids" waste container.
Step 4: Arranging for Pickup
Contact your institution's EHS department to schedule a pickup of the full hazardous waste container. Follow all internal procedures for waste manifest and handover.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound and associated waste, the following workflow diagram has been developed.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Iodothiophene-2-carbaldehyde
As researchers and professionals in drug development, our work with novel chemical entities demands an unwavering commitment to safety. The synthesis and handling of intermediates like 4-Iodothiophene-2-carbaldehyde, a heterocyclic aldehyde, require a foundational understanding of its potential hazards to establish robust safety protocols. This guide provides an in-depth, experience-driven directive on the essential personal protective equipment (PPE) and handling procedures for this compound, ensuring both personal safety and the integrity of your research.
Hazard Analysis: The "Why" Behind the Protocol
While a specific, comprehensive toxicological profile for this compound may not be extensively published, we can infer its potential hazards by analyzing its structural components—a thiophene ring, an aldehyde group, and an iodine substituent—and by referencing data from analogous compounds.
-
Thiophene Derivatives: Thiophene-based molecules can exhibit varying levels of biological activity and toxicity.[1][2] Safety data for related compounds like Thiophene-2-carboxaldehyde and 2-Iodothiophene indicate several primary hazards.
-
Aldehyde Functionality: Aldehydes are often irritants and sensitizers.
-
Organoiodine Compounds: While often stable, some organoiodine compounds can be lachrymatory or release iodine under certain conditions.
Based on safety data sheets (SDS) for structurally similar chemicals, we must assume this compound presents the following risks:
-
Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[4][5][7]
Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to avoid inhalation or ingestion.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of simple compliance but a critical, risk-mitigation strategy. The following protocol is the minimum standard for handling this compound in a laboratory setting.
Eye and Face Protection
Direct ocular exposure to chemicals like this can cause severe and lasting damage.
-
Mandatory Equipment: ANSI Z87-certified (or equivalent standard) chemical splash goggles are required at all times when handling the compound.[8][9] Goggles that form a complete seal around the eyes are necessary to protect against splashes from any direction.[8]
-
Why Goggles over Safety Glasses? Standard safety glasses with side shields do not provide adequate protection from splashes, particularly from below.[8]
-
Additional Protection: When handling larger quantities (typically >5 g) or when there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[10][11][12]
Hand Protection
The skin is a primary route of exposure. Proper glove selection and technique are non-negotiable.
-
Recommended Material: Nitrile gloves are the standard for handling a wide variety of organic chemicals and are recommended here.[8] They provide good resistance to solvents commonly used with this compound.
-
Glove Technique: Always inspect gloves for tears or punctures before use.[4][13] Use proper removal technique (without touching the glove's outer surface) to avoid skin contact.[4] For extended operations or when handling higher concentrations, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste immediately after use.[4][13]
Body Protection
Protecting your skin and personal clothing from contamination is crucial.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[8] It should be kept fully buttoned.
-
Full Coverage: Long pants and closed-toe shoes are required at all times in the laboratory.[8][9] No exposed skin on the legs or feet is permissible.
-
For High-Risk Procedures: For tasks involving a significant risk of splashing or aerosol generation, a chemically resistant apron or a full protective suit should be worn over the lab coat.[4][9]
Respiratory Protection
While engineering controls are the first line of defense, respiratory protection may be necessary.
-
Primary Control: All handling of this compound, especially weighing of the solid or transfers of solutions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
When a Respirator is Needed: In the event of a large spill, a failure of engineering controls, or during certain cleaning procedures where vapor or dust concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[10]
PPE Summary for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Solution Preparation/Transfer | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Reaction Monitoring/Workup | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Chemically Resistant Apron (recommended) | Required: Chemical Fume Hood |
| Large Scale (>5g) Operations | Goggles & Face Shield | Double-gloved Nitrile | Lab Coat & Chemically Resistant Apron | Required: Chemical Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Full Protective Suit | Required: NIOSH-approved respirator |
Step-by-Step Handling Protocol
This protocol outlines a self-validating workflow designed to minimize exposure at every step.
-
Preparation:
-
Confirm the chemical fume hood is functioning correctly.
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
Designate a specific area within the fume hood for handling the compound.
-
Prepare all necessary equipment (spatulas, glassware, solvents) and place it within the fume hood.
-
Have waste containers for solid and liquid chemical waste readily accessible inside the hood.
-
-
Handling the Chemical:
-
Carefully open the container inside the fume hood. Avoid generating dust if it is a solid.
-
Weigh the required amount of this compound, keeping the container as close to the balance as possible to minimize transit distance.
-
Clean any residual material from the spatula before removing it from the hood.
-
Securely close the main container. It is recommended to store it under an inert atmosphere like nitrogen.[3][5][6]
-
-
Post-Handling & Cleanup:
-
Wipe down the designated handling area in the fume hood with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.
-
All contaminated glassware must be rinsed with a suitable solvent within the fume hood before being removed for further cleaning. The rinsate should be collected as hazardous waste.
-
Remove PPE in the correct order: first, the outer gloves (if double-gloved), then the lab coat, followed by goggles, and finally the inner gloves.
-
Workflow Visualization
The following diagram illustrates the critical decision points and safety protocols for handling this compound.
Caption: A flowchart detailing the key safety stages for handling this compound.
Emergency Procedures & Disposal
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3][4][6]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][6]
Disposal: All waste materials, including the compound itself, contaminated consumables (like gloves and wipes), and solvent rinsates, must be disposed of as hazardous chemical waste.[3][4] Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not let this chemical enter the environment.[3]
By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.
References
- 1. femaflavor.org [femaflavor.org]
- 2. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. epa.gov [epa.gov]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
